4-[2-(Methylamino)ethyl]pyridine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
N-methyl-2-pyridin-4-ylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2/c1-9-5-2-8-3-6-10-7-4-8/h3-4,6-7,9H,2,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZBUGNURVLWJPK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCC1=CC=NC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90204075 | |
| Record name | 4-(2-(Methylamino)ethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90204075 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55496-55-4 | |
| Record name | N-Methyl-4-pyridineethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=55496-55-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(2-(Methylamino)ethyl)pyridine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055496554 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-(2-(Methylamino)ethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90204075 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl[2-(pyridin-4-yl)ethyl]amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of N-methyl-2-pyridin-4-ylethanamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-methyl-2-pyridin-4-ylethanamine, a significant pyridine derivative, serves as a crucial building block in the synthesis of various pharmacologically active compounds. This technical guide provides a comprehensive overview of the primary synthetic pathways for this compound, with a focus on methodologies suitable for laboratory and industrial-scale production. This document details experimental protocols, presents quantitative data in structured tables, and includes visual representations of the reaction pathways to facilitate a deeper understanding for researchers, scientists, and professionals in drug development. The synthesis routes discussed primarily include reductive amination of a pyridine-based ketone and the N-methylation of a primary amine precursor, with a particular emphasis on the Eschweiler-Clarke reaction.
Introduction
The structural motif of N-methyl-2-pyridin-4-ylethanamine is of considerable interest in medicinal chemistry due to its presence in a range of bioactive molecules. The efficient and scalable synthesis of this compound is paramount for its application in the development of novel therapeutics. This guide outlines and compares the most pertinent and practical synthetic strategies, providing detailed experimental procedures and comparative data to aid in the selection of the most appropriate method based on available starting materials, desired scale, and laboratory capabilities.
Reductive Amination Pathway
Reductive amination is a versatile and widely employed method for the formation of amines from carbonyl compounds.[1] This pathway involves the reaction of a ketone, 4-acetylpyridine, with methylamine to form an intermediate imine, which is subsequently reduced to the target secondary amine, N-methyl-2-pyridin-4-ylethanamine.
Reaction Scheme
Caption: Reductive amination of 4-acetylpyridine.
Experimental Protocol
A general procedure for the reductive amination of a ketone with methylamine is as follows:
-
Imine Formation: To a solution of 4-acetylpyridine (1.0 eq) in a suitable solvent such as methanol or dichloromethane, is added a solution of methylamine (1.2-1.5 eq). The mixture is stirred at room temperature for 1-2 hours to facilitate the formation of the imine intermediate. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Reduction: Once imine formation is complete, a reducing agent such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5-2.0 eq) is added portion-wise to the reaction mixture at 0 °C. The reaction is then allowed to warm to room temperature and stirred for an additional 2-12 hours. Sodium cyanoborohydride (NaBH₃CN) is another effective reducing agent that is particularly useful as it is less likely to reduce the starting ketone.[1]
-
Work-up and Purification: The reaction is quenched by the careful addition of water or a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with an organic solvent (e.g., dichloromethane or ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to afford N-methyl-2-pyridin-4-ylethanamine.
Quantitative Data Summary
| Starting Material | Reagents | Reducing Agent | Solvent | Reaction Time (h) | Yield (%) | Reference |
| 4-Acetylpyridine | Methylamine | NaBH(OAc)₃ | Dichloromethane | 12-16 | Not specified | [General Protocol] |
| Ketones (general) | Methylamine | NaBH₄ | Methanol | 2 | Not specified | [General Protocol] |
N-Methylation of 2-(pyridin-4-yl)ethanamine Pathway
A highly efficient and classical approach for the synthesis of N-methyl-2-pyridin-4-ylethanamine is the methylation of the corresponding primary amine, 2-(pyridin-4-yl)ethanamine. The Eschweiler-Clarke reaction is a particularly effective method for this transformation, utilizing formic acid and formaldehyde to achieve methylation.[2][3] This method is advantageous as it avoids the formation of quaternary ammonium salts.[2]
Reaction Scheme
Caption: Eschweiler-Clarke methylation of 2-(pyridin-4-yl)ethanamine.
Experimental Protocol
The general procedure for the Eschweiler-Clarke reaction is as follows:
-
Reaction Setup: To a round-bottom flask containing 2-(pyridin-4-yl)ethanamine (1.0 eq) is added an excess of formic acid (e.g., 2-5 eq) and formaldehyde (as a 37% aqueous solution, e.g., 2-5 eq).
-
Reaction Conditions: The reaction mixture is heated to reflux (typically 80-100 °C) for several hours (e.g., 2-8 hours). The reaction progress can be monitored by TLC or LC-MS. The reaction is driven to completion by the irreversible loss of carbon dioxide.[2]
-
Work-up and Purification: After cooling to room temperature, the reaction mixture is made basic by the addition of an aqueous solution of a strong base, such as sodium hydroxide or potassium carbonate, until a pH of >10 is reached. The aqueous layer is then extracted with an organic solvent (e.g., ethyl acetate or dichloromethane). The combined organic extracts are washed with brine, dried over a suitable drying agent, filtered, and concentrated in vacuo. The resulting crude product can be purified by distillation under reduced pressure or by column chromatography to yield pure N-methyl-2-pyridin-4-ylethanamine.
Quantitative Data Summary
| Starting Material | Reagents | Solvent | Reaction Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| Primary/Secondary Amine | Formaldehyde, Formic Acid | Aqueous | ~100 | Not specified | Generally high | [2][3] |
Note: While the Eschweiler-Clarke reaction is a well-established and high-yielding method, specific quantitative data for the methylation of 2-(pyridin-4-yl)ethanamine was not found in the surveyed literature. The conditions and expected yield are based on the general applicability of the reaction.
Alternative Synthetic Pathways
From 4-Vinylpyridine
The addition of methylamine to 4-vinylpyridine represents another potential synthetic route. This reaction would proceed via a Michael addition mechanism.
Caption: Synthesis from 4-vinylpyridine and methylamine.
From 4-(2-Chloroethyl)pyridine
Nucleophilic substitution of the chlorine atom in 4-(2-chloroethyl)pyridine with methylamine offers a direct route to the target compound.
Caption: Synthesis from 4-(2-chloroethyl)pyridine.
Conclusion
This technical guide has detailed the most prominent and synthetically viable pathways for the preparation of N-methyl-2-pyridin-4-ylethanamine. The reductive amination of 4-acetylpyridine and the Eschweiler-Clarke methylation of 2-(pyridin-4-yl)ethanamine stand out as robust and efficient methods. The choice between these routes will largely depend on the availability of starting materials and the desired scale of the synthesis. The provided experimental protocols and reaction diagrams are intended to serve as a valuable resource for researchers engaged in the synthesis of this important pharmaceutical building block. Further optimization of the outlined procedures may be necessary to achieve desired yields and purity for specific applications.
References
4-[2-(Methylamino)ethyl]pyridine CAS 55496-55-4 basic research
An In-depth Technical Guide on 4-[2-(Methylamino)ethyl]pyridine (CAS 55496-55-4)
Introduction
This compound, with the CAS number 55496-55-4, is a pyridine derivative recognized primarily as a process-related impurity and potential metabolite of Betahistine, a medication used to treat Ménière's disease.[1][2][3] Its structural similarity to histamine and Betahistine suggests potential interactions with histamine receptors, making it a compound of interest for researchers in pharmacology and drug development.[4][5] This document provides a comprehensive overview of the available basic research on this compound, including its chemical and physical properties, proposed synthesis and analysis methodologies, and its potential biological relevance.
Chemical and Physical Properties
The fundamental properties of this compound are summarized below. Data has been aggregated from various chemical suppliers and databases.
Table 1: General and Physical Properties
| Property | Value | Reference(s) |
| CAS Number | 55496-55-4 | [6] |
| Molecular Formula | C₈H₁₂N₂ | [6] |
| Molecular Weight | 136.19 g/mol | [6] |
| IUPAC Name | N-methyl-2-pyridin-4-ylethanamine | [6] |
| Synonyms | Methyl-(2-pyridin-4-yl-ethyl)amine, N-Methyl-4-pyridineethanamine | [6] |
| Appearance | Clear colorless liquid | [No specific citation available] |
| Boiling Point | 116-122 °C (at 15 mmHg) | [No specific citation available] |
Table 2: Computed Physicochemical Properties
| Property | Value | Reference(s) |
| XLogP3 | 0.4 | [6] |
| Hydrogen Bond Donor Count | 1 | [6] |
| Hydrogen Bond Acceptor Count | 2 | [6] |
| Rotatable Bond Count | 3 | [6] |
| Exact Mass | 136.100048391 Da | [6] |
Synthesis and Analysis
Experimental Protocol: Proposed Synthesis
A potential synthetic route can be inferred from general organic chemistry principles and methods used for analogous compounds. One plausible approach is the reductive amination of 4-pyridylacetaldehyde with methylamine.
Protocol:
-
Reaction Setup: To a solution of 4-pyridylacetaldehyde (1.0 eq) in a suitable solvent such as methanol or dichloromethane in a round-bottom flask, add methylamine (1.1 eq, as a solution in a compatible solvent).
-
Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate imine.
-
Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add a reducing agent, such as sodium borohydride (NaBH₄) (1.5 eq) or sodium triacetoxyborohydride (NaBH(OAc)₃), portion-wise over 30 minutes.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for an additional 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, quench the reaction by the slow addition of water. Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to yield this compound.
Figure 1. A proposed workflow for the synthesis of this compound.
Analytical Characterization
While specific datasets are not publicly available, standard analytical techniques would be employed for characterization.
Table 3: Analytical Methodologies and Expected Data
| Technique | Experimental Parameters (Hypothetical) | Expected Observations |
| ¹H NMR | 400 MHz, CDCl₃ | Signals corresponding to the pyridyl protons (doublets around 8.5 and 7.2 ppm), two methylene groups (triplets around 2.8 ppm), and a methyl group (singlet around 2.4 ppm). |
| ¹³C NMR | 100 MHz, CDCl₃ | Aromatic carbons of the pyridine ring, two aliphatic methylene carbons, and one methyl carbon. |
| Mass Spec. (EI) | 70 eV | A molecular ion peak (M⁺) at m/z = 136. Key fragments would likely include the loss of a methyl group and cleavage of the ethyl chain. The NIST WebBook shows a major fragment at m/z 44.[7] |
| Infrared (IR) | KBr pellet or neat | N-H stretching vibrations, C-H stretching (aromatic and aliphatic), C=N and C=C stretching from the pyridine ring, and C-N stretching. |
| HPLC | C18 column, mobile phase gradient of acetonitrile and water with a modifier like TFA or formic acid, UV detection at ~260 nm. | A single major peak indicating the purity of the compound. |
Biological Activity and Signaling Pathways
There is no direct research available on the specific biological activity or toxicology of this compound. However, its structural relationship to Betahistine provides a strong basis for hypothesizing its mechanism of action.
Betahistine is a potent H₃ receptor antagonist and a weak H₁ receptor agonist.[4][5] It is metabolized in the body to several compounds, including aminoethylpyridine and hydroxyethylpyridine, which have been shown to be pharmacologically active.[1][8] Given that this compound is a known impurity, it is plausible that it shares a similar pharmacological profile and could interact with the histaminergic system.
The histamine H₁ receptor is a G-protein coupled receptor (GPCR) that, upon activation, couples to Gq/11, activating phospholipase C (PLC). This leads to the production of inositol triphosphate (IP₃) and diacylglycerol (DAG), which in turn increase intracellular calcium levels and activate protein kinase C (PKC), respectively. The histamine H₃ receptor is also a GPCR that couples to Gi/o, inhibiting adenylyl cyclase and decreasing intracellular cyclic AMP (cAMP) levels.
References
- 1. Betahistine - Wikipedia [en.wikipedia.org]
- 2. pdf.hres.ca [pdf.hres.ca]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. mdpi.com [mdpi.com]
- 5. Betahistine | C8H12N2 | CID 2366 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Methyl[2-(pyridin-4-yl)ethyl]amine | C8H12N2 | CID 143276 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 4-(2-Methylamino)ethyl)pyridine [webbook.nist.gov]
- 8. Betahistine metabolites, aminoethylpyridine, and hydroxyethylpyridine increase cochlear blood flow in guinea pigs in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to N-methyl-2-(pyridin-4-ylethanamine): Synthesis, Putative Pharmacology, and Comparative Analysis
For the attention of: Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data on the discovery, history, and specific pharmacological profile of N-methyl-2-(pyridin-4-ylethanamine) is limited in publicly available scientific literature. This guide provides a comprehensive overview based on established chemical principles and a comparative analysis with its well-characterized structural isomer, Betahistine (N-methyl-2-(pyridin-2-ylethanamine)). The experimental protocols and pharmacological data presented are largely derived from studies on Betahistine and should be considered as a predictive framework for the investigation of N-methyl-2-(pyridin-4-ylethanamine).
Introduction
N-methyl-2-(pyridin-4-ylethanamine) is a pyridine derivative with a structural resemblance to known biologically active compounds. Its isomeric relationship with Betahistine, a histamine H1 receptor agonist and H3 receptor antagonist used in the treatment of Ménière's disease, suggests that it may possess interesting pharmacological properties.[1][2][3] This technical guide aims to provide a detailed overview of the synthesis, potential pharmacological activity, and a comparative analysis of N-methyl-2-(pyridin-4-ylethanamine), serving as a foundational resource for researchers interested in this molecule.
Physicochemical Properties
A summary of the computed physicochemical properties of N-methyl-2-(pyridin-4-ylethanamine) hydrochloride is provided in the table below.
| Property | Value | Source |
| Molecular Formula | C₈H₁₃ClN₂ | PubChem[4] |
| Molecular Weight | 172.65 g/mol | PubChem[4] |
| IUPAC Name | N-methyl-2-pyridin-4-ylethanamine;hydrochloride | PubChem[4] |
| CAS Number | 15430-49-6 | PubChem[4] |
Synthesis and Experimental Protocols
Proposed Synthesis of N-methyl-2-(pyridin-4-ylethanamine)
A likely synthetic route for N-methyl-2-(pyridin-4-ylethanamine) starts from 4-vinylpyridine. The key step is the addition of methylamine to the vinyl group.
Reaction Scheme:
A plausible synthetic route to N-methyl-2-(pyridin-4-ylethanamine).
Detailed Experimental Protocol (Hypothetical):
-
Reaction Setup: A solution of 4-vinylpyridine (1 equivalent) in a suitable solvent (e.g., ethanol or a polar aprotic solvent) is prepared in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Addition of Reagent: An excess of methylamine (e.g., a 40% solution in water or as a gas bubbled through the solution) is added to the flask.
-
Reaction Conditions: The reaction mixture is heated to reflux and stirred for several hours until the reaction is complete (monitored by TLC or GC-MS).
-
Work-up and Purification: The solvent is removed under reduced pressure. The residue is dissolved in an appropriate organic solvent (e.g., dichloromethane) and washed with water to remove excess methylamine. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated. The crude product is then purified by column chromatography on silica gel or by distillation under reduced pressure to yield N-methyl-2-(pyridin-4-ylethanamine).
Putative Pharmacology and Signaling Pathways
The pharmacological activity of N-methyl-2-(pyridin-4-ylethanamine) has not been extensively characterized. However, based on its structural similarity to Betahistine, it is hypothesized to interact with histamine receptors. Betahistine is a weak agonist at the histamine H1 receptor and a potent antagonist at the histamine H3 receptor.[1][2][3][5]
Comparative Pharmacological Data of Betahistine
The following table summarizes the known receptor binding affinities of Betahistine, which can serve as a reference for future studies on N-methyl-2-(pyridin-4-ylethanamine).
| Compound | Receptor | Affinity (Ki) | Assay Type | Source |
| Betahistine | Histamine H1 | 31 µM | [³H]Mepyramine binding in guinea-pig cerebellum | --INVALID-LINK--[6] |
| Betahistine | Histamine H3 | 6.9 µM | Inhibition of [³H]histamine release in rat cerebral cortex | --INVALID-LINK--[6] |
| Betahistine | Histamine H1 | ~10⁻⁵ M | Competition binding studies in rodent brain | --INVALID-LINK--[7] |
| Betahistine | Histamine H3 | microM affinity | Competition binding studies in rodent brain | --INVALID-LINK--[7] |
Hypothesized Signaling Pathway
Based on the known mechanism of Betahistine, N-methyl-2-(pyridin-4-ylethanamine) could potentially act as a dual-action ligand on histamine H1 and H3 receptors. The diagram below illustrates the signaling pathway of Betahistine, which may be analogous for the 4-yl isomer.
Hypothesized signaling pathway of N-methyl-2-(pyridin-4-ylethanamine).
History and Discovery
The history of N-methyl-2-(pyridin-4-ylethanamine) is not well-documented as a standalone discovery. It is more likely that this compound has been synthesized in the context of broader research into pyridine derivatives and as a structural analog of other biologically active molecules. Its isomer, Betahistine, was first registered in Europe in 1970 for the treatment of Ménière's disease. The development of Betahistine likely spurred interest in related pyridine ethanamine structures, including the 4-yl isomer, as part of structure-activity relationship (SAR) studies, although detailed public records of these investigations are scarce.
Conclusion and Future Directions
N-methyl-2-(pyridin-4-ylethanamine) represents an under-investigated molecule with potential pharmacological relevance, primarily due to its structural similarity to Betahistine. This guide has provided a plausible synthetic route and a hypothesized mechanism of action based on this well-studied isomer.
Future research should focus on:
-
Definitive Synthesis and Characterization: A detailed, optimized, and fully characterized synthesis of N-methyl-2-(pyridin-4-ylethanamine) is a crucial first step.
-
Pharmacological Profiling: Comprehensive in vitro and in vivo studies are needed to determine its binding affinities for histamine receptors (H1, H2, H3, and H4) and other potential targets.
-
Functional Assays: Cellular and physiological assays are required to elucidate its functional activity as an agonist, antagonist, or inverse agonist at its target receptors.
-
Structure-Activity Relationship (SAR) Studies: A systematic investigation of the effect of the pyridine nitrogen position (2- vs. 3- vs. 4-yl) on the activity at histamine receptors would provide valuable insights for the design of more selective and potent ligands.
By addressing these research gaps, the scientific community can fully elucidate the therapeutic potential of N-methyl-2-(pyridin-4-ylethanamine) and its place within the broader landscape of pharmacologically active pyridine derivatives.
References
- 1. pharmacyfreak.com [pharmacyfreak.com]
- 2. immune-system-research.com [immune-system-research.com]
- 3. Histamine and betahistine in the treatment of vertigo: elucidation of mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. N-Methyl-2-(pyridin-4-yl)ethanamine hydrochloride | C8H13ClN2 | CID 44119600 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. droracle.ai [droracle.ai]
- 6. Actions of betahistine at histamine receptors in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Binding affinity profile of betahistine and its metabolites for central histamine receptors of rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
4-[2-(Methylamino)ethyl]pyridine: A Technical Guide to Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available data and standardized methodologies for assessing the solubility and stability of 4-[2-(Methylamino)ethyl]pyridine. Due to the limited availability of specific quantitative data in publicly accessible literature, this document focuses on providing detailed experimental protocols and general physicochemical properties to empower researchers to generate this critical data in their own laboratories.
Physicochemical Properties
A foundational understanding of the physicochemical properties of this compound is essential for any solubility or stability investigation. Key properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₈H₁₂N₂ | [1][2][3] |
| Molecular Weight | 136.19 g/mol | [1][2][3] |
| Appearance | Clear colorless liquid | Chem-Impex |
| Boiling Point | 116-122 °C (15 mmHg) | Chem-Impex |
| Density | 0.967 g/cm³ | [2] |
| CAS Number | 55496-55-4 | [1][2][3][4] |
Solubility Data and Determination
Experimental Protocol: Shake-Flask Method for Solubility Determination
This method is considered the gold standard for determining thermodynamic solubility.
Objective: To determine the equilibrium solubility of this compound in a specific solvent.
Materials:
-
This compound
-
Solvent of interest (e.g., water, ethanol, buffers at various pH)
-
Volumetric flasks
-
Analytical balance
-
Constant temperature shaker bath
-
Centrifuge
-
Syringe filters (e.g., 0.45 µm)
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
Procedure:
-
Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume of the solvent in a sealed container.
-
Equilibration: Place the container in a constant temperature shaker bath and agitate for a defined period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the solution to pellet the excess undissolved compound.
-
Sample Collection: Carefully withdraw a known volume of the clear supernatant.
-
Filtration: Immediately filter the supernatant using a syringe filter to remove any remaining micro-particulates.
-
Quantification: Analyze the concentration of this compound in the filtrate using a validated analytical method such as HPLC or UV-Vis spectrophotometry.
-
Calculation: The determined concentration represents the solubility of the compound in the chosen solvent at the specified temperature.
Stability Data and Assessment
The stability of a pharmaceutical compound is a critical quality attribute that ensures its safety and efficacy over time. Stability studies are conducted to understand how a compound changes under the influence of various environmental factors such as temperature, humidity, and light.
While specific degradation pathways for this compound are not documented, a comprehensive stability assessment should be performed according to the International Council for Harmonisation (ICH) guidelines.
Experimental Protocol: ICH-Compliant Stability Study
Objective: To evaluate the stability of this compound under various environmental conditions and establish a re-test period or shelf-life.
Methodology:
-
Batch Selection: At least three batches of the substance should be included in the stability study[6].
-
Container Closure System: The study should be conducted on the substance packaged in the proposed container closure system for storage and distribution[6].
-
Storage Conditions: Samples should be stored under the following conditions as per ICH Q1A(R2) guidelines:
| Study | Storage Condition | Minimum Duration |
| Long-term | 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH | 12 months |
| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months |
-
Testing Frequency: Samples should be tested at specified time points. For long-term studies, this is typically every 3 months for the first year, every 6 months for the second year, and annually thereafter[6][7]. For accelerated studies, a minimum of three time points (e.g., 0, 3, and 6 months) is recommended[6][7].
-
Analytical Methods: Stability-indicating analytical methods, capable of detecting and quantifying degradation products, must be used. HPLC is a common technique for this purpose.
-
Forced Degradation: Stress testing under more extreme conditions (e.g., high temperature, high humidity, oxidation, photolysis, and across a range of pH values) should be conducted on a single batch to identify potential degradation products and establish the intrinsic stability of the molecule.
References
- 1. scbt.com [scbt.com]
- 2. This compound - Safety Data Sheet [chemicalbook.com]
- 3. Methyl[2-(pyridin-4-yl)ethyl]amine | C8H12N2 | CID 143276 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. gmpsop.com [gmpsop.com]
- 6. edaegypt.gov.eg [edaegypt.gov.eg]
- 7. japsonline.com [japsonline.com]
Spectroscopic Profile of 4-[2-(Methylamino)ethyl]pyridine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 4-[2-(Methylamino)ethyl]pyridine (CAS No: 55496-55-4), a compound of interest in pharmaceutical research and organic synthesis. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for these analyses.
Spectroscopic Data Summary
The spectroscopic data for this compound are summarized in the tables below, providing a clear and concise reference for its structural characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Predicted)
Due to the limited availability of public experimental ¹H NMR data with full assignments, the following table presents predicted chemical shifts. These predictions are based on computational algorithms and should be used as a reference guide for experimental verification.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| Pyridine H-2, H-6 | 8.50 | d | 5.9 |
| Pyridine H-3, H-5 | 7.15 | d | 5.9 |
| -CH₂- (ethyl, adjacent to pyridine) | 2.85 | t | 7.5 |
| -CH₂- (ethyl, adjacent to NH) | 2.75 | t | 7.5 |
| N-CH₃ | 2.45 | s | - |
| N-H | - (variable) | br s | - |
¹³C NMR
The following table is based on available spectral data.
| Carbon Assignment | Chemical Shift (δ, ppm) |
| Pyridine C-4 | ~149.8 |
| Pyridine C-2, C-6 | ~149.6 |
| Pyridine C-3, C-5 | ~123.8 |
| -CH₂- (ethyl, adjacent to pyridine) | ~35.5 |
| -CH₂- (ethyl, adjacent to NH) | ~52.0 |
| N-CH₃ | ~36.5 |
Infrared (IR) Spectroscopy
The key absorption bands observed in the IR spectrum of this compound are presented below.[1]
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment |
| ~3300 | Medium, Broad | N-H Stretch (secondary amine) |
| ~3020 | Medium | C-H Stretch (aromatic) |
| ~2940, ~2850 | Strong | C-H Stretch (aliphatic) |
| ~1600, ~1560 | Strong | C=C Stretch (pyridine ring) |
| ~1410 | Medium | C-H Bend (aliphatic) |
| ~1000 | Medium | Ring Vibration (pyridine) |
| ~810 | Strong | C-H Out-of-plane Bend (aromatic) |
Mass Spectrometry (MS)
The mass spectrum was obtained by electron ionization (EI).[1]
| m/z | Relative Intensity (%) | Fragment Assignment |
| 136 | 15 | [M]⁺ (Molecular Ion) |
| 121 | 5 | [M - CH₃]⁺ |
| 93 | 100 | [M - C₂H₄N]⁺ (Tropylium-like ion) |
| 44 | 40 | [CH₃NHCH₂]⁺ |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR
A sample of this compound (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, 0.5-0.7 mL) in a 5 mm NMR tube. The spectrum is recorded on a 400 MHz (or higher) NMR spectrometer. For ¹H NMR, the spectral width is typically set from 0 to 10 ppm, and a sufficient number of scans (e.g., 16-64) are acquired to obtain a good signal-to-noise ratio. For ¹³C NMR, a wider spectral width (e.g., 0 to 200 ppm) is used, and a larger number of scans are necessary due to the lower natural abundance of the ¹³C isotope. Proton decoupling is typically employed to simplify the ¹³C spectrum to single lines for each unique carbon atom. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
Infrared (IR) Spectroscopy
The infrared spectrum is typically recorded using a Fourier Transform Infrared (FTIR) spectrometer. A small drop of the neat liquid sample of this compound is placed between two potassium bromide (KBr) plates to form a thin film. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, where a drop of the sample is placed directly onto the ATR crystal. The spectrum is recorded over the mid-infrared range (typically 4000-400 cm⁻¹). A background spectrum of the empty sample holder (or clean ATR crystal) is recorded and automatically subtracted from the sample spectrum.
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) is performed by introducing a small amount of the volatile sample into the ion source of the mass spectrometer, typically via a direct insertion probe or a gas chromatograph (GC) inlet. In the ion source, the sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation. The resulting positively charged ions are then accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole). A detector records the abundance of each ion, generating a mass spectrum.
Visualizations
The following diagrams illustrate the general workflow of spectroscopic analysis.
Caption: General workflow for the spectroscopic analysis of a chemical compound.
Caption: Relationship between spectroscopic data and the molecular structure.
References
Unveiling the Potential of 4-[2-(Methylamino)ethyl]pyridine: A Technical Guide for Researchers
A Comprehensive Overview of a Versatile Pyridine Derivative for Neurological and Synthetic Chemistry Research
Introduction: 4-[2-(Methylamino)ethyl]pyridine, a pyridine derivative and a primary metabolite of the widely used anti-vertigo drug betahistine, is emerging as a compound of significant interest for researchers in drug development, neuroscience, and synthetic chemistry. Its biological activity, particularly its influence on the vestibular system, and its utility as a chemical intermediate, underscore its potential in a variety of research applications. This technical guide provides an in-depth analysis of this compound, summarizing key quantitative data, detailing experimental protocols, and visualizing associated pathways and workflows to support its exploration in a research setting.
Core Compound Properties
This compound, also known by its IUPAC name N-methyl-2-(pyridin-4-yl)ethanamine, is a small molecule with the following fundamental properties:
| Property | Value |
| Molecular Formula | C₈H₁₂N₂ |
| Molecular Weight | 136.19 g/mol |
| CAS Number | 55496-55-4 |
| Appearance | Clear, colorless liquid |
| Boiling Point | 116-122 °C (at 15 mmHg) |
Synthesis and Chemical Profile
The primary route to synthesizing this compound involves the N-methylation of its precursor, 4-(2-aminoethyl)pyridine. This transformation can be efficiently achieved through established synthetic methodologies.
Experimental Protocol: Synthesis via Eschweiler-Clarke Reaction
The Eschweiler-Clarke reaction provides a robust method for the methylation of primary amines to their corresponding tertiary amines using formic acid and formaldehyde. For the synthesis of this compound, a single methylation of the primary amine is desired.
Materials:
-
4-(2-Aminoethyl)pyridine
-
Formaldehyde (37% solution in water)
-
Formic acid (88-98%)
-
Sodium hydroxide (NaOH)
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1 mole of 4-(2-aminoethyl)pyridine in a minimal amount of a suitable solvent.
-
Add 1.1 moles of formaldehyde solution to the flask.
-
Slowly add 1.1 moles of formic acid to the reaction mixture. The addition is exothermic and may cause the mixture to warm.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and neutralize with a 10% aqueous solution of sodium hydroxide until the pH is basic.
-
Extract the aqueous layer three times with dichloromethane.
-
Combine the organic extracts and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purify the crude product by vacuum distillation to obtain pure this compound.
Expected Yield: While specific yields can vary, this method is generally known for providing good to excellent yields of the methylated amine.
Pharmacological Profile and Research Applications
The primary research interest in this compound stems from its role as an active metabolite of betahistine. Studies have indicated that it shares some of the pharmacological properties of its parent compound, particularly in the context of vestibular disorders.
Modulation of Vestibular Neuron Activity
Research has shown that this compound can modulate the activity of vestibular neurons, which are crucial for maintaining balance and spatial orientation.
Key Findings:
-
Like betahistine, this compound has been observed to reduce the resting discharge rate of ampullar receptors in the vestibular system of frog models.[1] This effect is believed to contribute to the anti-vertigo properties of betahistine.
-
The compound shows minimal effect on mechanically-evoked responses of these receptors, suggesting a specific action on the baseline neuronal activity.[1]
Effects on Cochlear Blood Flow
Impaired microcirculation in the inner ear is implicated in conditions like Meniere's disease. Both betahistine and its metabolite, this compound, have been investigated for their effects on cochlear blood flow.
Quantitative Data:
-
Studies in guinea pigs have demonstrated that administration of aminoethylpyridine (a related metabolite) can significantly increase cochlear blood flow.
| Compound | Dosage | Peak Increase in Cochlear Blood Flow (Arbitrary Units) |
| Betahistine | 1.000 mg/kg b.w. | 1.340 (SD: 0.246) |
| Aminoethylpyridine | (Equimolar to betahistine) | Greatest effect observed among metabolites |
Histamine Receptor Interaction and Signaling
The pharmacological effects of this compound are believed to be mediated through its interaction with histamine receptors, particularly the H3 receptor, for which betahistine is a known antagonist. Antagonism of the presynaptic H3 autoreceptor leads to an increase in the synthesis and release of histamine in the brain.
Experimental Protocol: In Vitro Electrophysiological Recording of Vestibular Neurons
This protocol outlines a general procedure for assessing the effect of this compound on the firing rate of isolated vestibular neurons.
Materials:
-
Isolated vestibular neurons (e.g., from a frog semicircular canal preparation).
-
Artificial perilymph solution.
-
This compound stock solution.
-
Patch-clamp rig with amplifier and data acquisition system.
-
Micropipettes.
-
Perfusion system.
Procedure:
-
Prepare isolated vestibular neurons and maintain them in a recording chamber continuously perfused with artificial perilymph.
-
Establish a whole-cell patch-clamp recording from a single vestibular neuron.
-
Record the spontaneous firing rate (resting discharge) of the neuron for a baseline period of at least 5 minutes.
-
Introduce this compound into the perfusion solution at the desired concentration (e.g., 10⁻⁶ M).
-
Record the firing rate of the neuron for at least 10-15 minutes in the presence of the compound.
-
Wash out the compound by perfusing with the control artificial perilymph and record the recovery of the firing rate.
-
Analyze the data by comparing the mean firing rate during the baseline, drug application, and washout periods.
Experimental Protocol: Measurement of Cochlear Blood Flow
This protocol describes a method for measuring changes in cochlear blood flow in an animal model using intravital microscopy.
Materials:
-
Anesthetized guinea pig.
-
Surgical instruments for exposing the cochlea.
-
Intravital fluorescence microscope.
-
Fluorescent dye (e.g., fluorescein isothiocyanate-dextran).
-
This compound solution for administration.
-
System for monitoring mean arterial pressure.
Procedure:
-
Anesthetize the guinea pig and surgically expose the cochlea.
-
Administer a fluorescent dye intravenously to visualize the blood vessels.
-
Using the intravital microscope, record baseline images and measure the velocity of red blood cells in the capillaries of the stria vascularis.
-
Administer this compound intravenously at the desired dose.
-
Continuously record images and measure red blood cell velocity for a set period (e.g., 15 minutes) post-administration.
-
Simultaneously monitor and record the mean arterial pressure to ensure that changes in cochlear blood flow are not due to systemic blood pressure variations.
-
Analyze the data by calculating the percentage change in cochlear blood flow from the baseline.
Use as a Synthetic Intermediate
Beyond its biological activity, this compound serves as a versatile building block in medicinal chemistry and agrochemical synthesis. Its pyridine ring and secondary amine functionality provide two reactive sites for further chemical modification, allowing for the construction of more complex molecules with diverse biological targets.
Conclusion
This compound is a molecule with significant potential for further research. Its established role as an active metabolite of betahistine provides a strong foundation for investigating its pharmacological effects on the central nervous system, particularly in the context of vestibular and auditory disorders. Furthermore, its chemical structure makes it a valuable synthon for the development of novel therapeutic agents and agrochemicals. The data and protocols presented in this guide are intended to facilitate and inspire future research into this promising compound.
References
Pharmacological Profile of N-methyl-2-pyridin-4-ylethanamine: A Methodological Guideline
Disclaimer: This document serves as a technical and methodological guide for researchers. A comprehensive review of scientific literature reveals a significant lack of published pharmacological data for N-methyl-2-pyridin-4-ylethanamine. As such, the quantitative data, specific signaling pathways, and detailed experimental results typically found in a pharmacological profile are not available. This whitepaper instead provides the known chemical information for this compound and outlines the necessary experimental protocols and workflows that would be required to establish its pharmacological profile.
Introduction
N-methyl-2-pyridin-4-ylethanamine is a pyridine derivative with a defined chemical structure.[1][2] It is recognized as a positional isomer of betahistine, a well-known drug used to treat Ménière's disease.[3] While betahistine is N-methyl-2-pyridin-2-ylethanamine, the subject of this guide has the ethylamine side chain at the 4-position of the pyridine ring. Betahistine itself is a weak histamine H1 receptor agonist and a potent H3 receptor antagonist.[4][5] It undergoes rapid and extensive metabolism, primarily to the inactive metabolite 2-pyridylacetic acid (2-PAA), making plasma levels of the parent drug very low.[4][6][7][8]
Due to the absence of published research, the pharmacological targets, potency, efficacy, and in-vivo effects of N-methyl-2-pyridin-4-ylethanamine remain uncharacterized. This guide presents a hypothetical, yet standard, framework for elucidating the pharmacological profile of a novel compound of this nature, in line with best practices for drug development and research.
Chemical Identity
The fundamental properties of N-methyl-2-pyridin-4-ylethanamine are summarized below.
| Property | Data | Source |
| IUPAC Name | N-methyl-2-pyridin-4-ylethanamine | PubChem[2] |
| Synonyms | 4-[2-(Methylamino)ethyl]pyridine, N-methyl-4-pyridineethanamine | PubChem[2] |
| Molecular Formula | C₈H₁₂N₂ | PubChem[2] |
| Molecular Weight | 136.19 g/mol | PubChem[2] |
| CAS Number | 55496-55-4 | NIST[9] |
Hypothetical Pharmacological Profiling Workflow
To characterize N-methyl-2-pyridin-4-ylethanamine, a multi-stage experimental workflow would be necessary, progressing from initial screening to more complex functional and in-vivo assays.
Experimental Protocols
The following sections detail the standard methodologies that would be employed at key stages of the characterization workflow.
Radioligand Binding Assays for Receptor Affinity (Ki)
This protocol is a standard method to determine the binding affinity of a test compound for a specific receptor.
Objective: To determine the equilibrium dissociation constant (Ki) of N-methyl-2-pyridin-4-ylethanamine for a specific target receptor (e.g., Histamine H3 Receptor).
Materials:
-
Cell membranes expressing the human receptor of interest.
-
Radioligand specific for the receptor (e.g., [³H]-Nα-methylhistamine for H3R).
-
Test compound: N-methyl-2-pyridin-4-ylethanamine.
-
Non-specific binding control (a high concentration of a known unlabeled ligand, e.g., 10 µM Thioperamide).
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
96-well filter plates (e.g., GF/B filters).
-
Scintillation fluid and a microplate scintillation counter.
Procedure:
-
Preparation: A dilution series of N-methyl-2-pyridin-4-ylethanamine is prepared in assay buffer (e.g., from 10⁻¹⁰ M to 10⁻⁴ M).
-
Assay Setup: In a 96-well plate, combine:
-
Cell membranes (e.g., 10-20 µg protein/well).
-
Radioligand at a concentration near its Kd value (e.g., 1 nM [³H]-Nα-methylhistamine).
-
Varying concentrations of the test compound.
-
For total binding wells, add assay buffer instead of the test compound.
-
For non-specific binding wells, add the non-specific control ligand.
-
-
Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a set duration (e.g., 60 minutes) to reach equilibrium.
-
Termination & Washing: Terminate the binding reaction by rapid filtration through the filter plates using a cell harvester. Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: After drying the filter mats, add scintillation fluid to each well and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding = Total binding - Non-specific binding.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Data Presentation: The results of these experiments would be presented in a table.
| Receptor Target | Radioligand Used | Ki (nM) [Hypothetical] | n |
| Histamine H1 | [³H]-Mepyramine | >10,000 | 3 |
| Histamine H2 | [³H]-Tiotidine | >10,000 | 3 |
| Histamine H3 | [³H]-Nα-methylhistamine | 150 | 3 |
| Histamine H4 | [³H]-Histamine | 850 | 3 |
Functional Assays for Activity (EC₅₀/IC₅₀)
Assuming the compound shows affinity for a G-protein coupled receptor (GPCR) like the H3 receptor (typically Gi-coupled), a cAMP assay would be appropriate to determine its functional activity.
Objective: To determine if N-methyl-2-pyridin-4-ylethanamine acts as an agonist or antagonist at the H3 receptor and to quantify its potency (EC₅₀ or IC₅₀).
Materials:
-
CHO or HEK293 cells stably expressing the human H3 receptor.
-
Forskolin (an adenylyl cyclase activator).
-
A known H3 receptor agonist (e.g., R-(-)-α-Methylhistamine) for antagonist mode.
-
cAMP detection kit (e.g., HTRF, LANCE, or ELISA-based).
-
Cell culture medium and reagents.
Procedure (Antagonist Mode):
-
Cell Plating: Seed the H3R-expressing cells into 96-well plates and grow to confluence.
-
Compound Addition: Treat cells with increasing concentrations of N-methyl-2-pyridin-4-ylethanamine and incubate for a short period (e.g., 15 minutes).
-
Agonist Challenge: Add a fixed concentration of a known H3R agonist (at its EC₈₀ concentration) to all wells, except for the basal control.
-
Stimulation: Immediately add a fixed concentration of forskolin to all wells to stimulate cAMP production. Incubate for a set time (e.g., 30 minutes).
-
Lysis & Detection: Lyse the cells and measure intracellular cAMP levels according to the detection kit manufacturer's protocol.
-
Data Analysis: Plot the cAMP concentration against the log concentration of the test compound. Fit the data to determine the IC₅₀, the concentration at which the compound inhibits 50% of the agonist-induced response.
Data Presentation: Functional data would be summarized in a table.
| Assay Type | Mode | Target Receptor | Potency (IC₅₀, nM) [Hypothetical] | Efficacy [Hypothetical] |
| cAMP Inhibition | Antagonist | Histamine H3 | 320 | 95% inhibition |
| Calcium Flux | Agonist | Histamine H1 | >10,000 | No activity |
Signaling Pathway Visualization
If N-methyl-2-pyridin-4-ylethanamine were identified as an H3 receptor antagonist, its mechanism would involve blocking the canonical Gi signaling pathway.
Conclusion and Future Directions
N-methyl-2-pyridin-4-ylethanamine is a chemically defined molecule whose pharmacological profile is currently unknown. Its structural similarity to betahistine suggests that the histaminergic system would be a primary area of investigation. The experimental framework outlined in this guide provides a clear and robust path for future research. A thorough characterization, including receptor binding screens, functional activity assays, and subsequent in-vivo studies, is required to determine its potential therapeutic value and mechanism of action. Without such data, any discussion of its pharmacology remains speculative.
References
- 1. N-Methyl-2-(pyridin-4-yl)ethanamine hydrochloride | C8H13ClN2 | CID 44119600 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Methyl[2-(pyridin-4-yl)ethyl]amine | C8H12N2 | CID 143276 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Betahistine | C8H12N2 | CID 2366 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. geneesmiddeleninformatiebank.nl [geneesmiddeleninformatiebank.nl]
- 6. white-medicine.com [white-medicine.com]
- 7. pdf.hres.ca [pdf.hres.ca]
- 8. Pharmacokinetics and Dose Proportionality of Betahistine in Healthy Individuals [mdpi.com]
- 9. 4-(2-Methylamino)ethyl)pyridine [webbook.nist.gov]
In Silico Modeling of 4-[2-(Methylamino)ethyl]pyridine Receptor Binding: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive framework for the in silico modeling of 4-[2-(Methylamino)ethyl]pyridine's binding to its putative receptor targets. In the absence of direct experimental data for this specific molecule, this document leverages the well-established pharmacological profile of its structural isomer, Betahistine, to inform the selection of target receptors and modeling strategies. The primary hypothesized targets are the histamine H1 and H3 receptors, where Betahistine acts as a partial agonist and an antagonist/inverse agonist, respectively. The methodologies detailed herein are broadly applicable to the study of small molecule interactions with G-protein coupled receptors (GPCRs).
Putative Biological Targets and Signaling Pathways
Based on the activity of its isomer, this compound is predicted to primarily interact with histamine H1 and H3 receptors. Understanding their signaling pathways is crucial for interpreting the functional consequences of ligand binding.
Histamine H1 Receptor Signaling
The histamine H1 receptor is a Gq-protein coupled receptor.[1] Upon agonist binding, it initiates a signaling cascade that leads to the activation of Phospholipase C (PLC), which in turn cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates Protein Kinase C (PKC), leading to a variety of cellular responses, including inflammatory processes.[2]
Histamine H3 Receptor Signaling
The histamine H3 receptor is a Gi/o-protein coupled receptor that acts as a presynaptic autoreceptor, inhibiting the synthesis and release of histamine. It can also function as a heteroreceptor, modulating the release of other neurotransmitters.[3] Its activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[3]
Quantitative Binding Data (Based on Betahistine)
The following table summarizes the reported binding affinities of Betahistine for histamine receptors. These values serve as a benchmark for the predicted affinities of this compound.
| Ligand | Receptor | Assay Type | Radioligand | Tissue Source | Ki (µM) | Reference |
| Betahistine | Histamine H1 | Radioligand Binding | [³H]Mepyramine | Guinea-pig cerebellum | 31 | [4] |
| Betahistine | Histamine H1 | Radioligand Binding | Not Specified | Rodent Brain | ~10 | [5] |
| Betahistine | Histamine H3 | Radioligand Binding | [³H]Histamine | Rat cerebral cortex | 6.9 | [4] |
| Betahistine | Histamine H3 | Radioligand Binding | Not Specified | Rodent Brain | Micro-molar affinity | [5] |
Experimental Protocols
To validate the in silico predictions, experimental binding and functional assays are essential. The following are generalized protocols for assays relevant to the H1 and H3 receptors.
Radioligand Competition Binding Assay (Histamine H1 Receptor)
This protocol describes a competition binding assay to determine the affinity of a test compound for the histamine H1 receptor using [³H]-mepyramine.
Materials:
-
Membrane Preparation: Membranes from cells (e.g., HEK293) or tissues expressing the histamine H1 receptor.
-
Radioligand: [³H]-mepyramine.
-
Test Compound: this compound.
-
Non-specific Binding Control: A high concentration of a known H1 antagonist (e.g., 10 µM mianserin).
-
Assay Buffer: 50 mM Na₂HPO₄/KH₂PO₄, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Filtration Apparatus: Cell harvester with glass fiber filters (e.g., Whatman GF/C).
-
Scintillation cocktail and counter.
Procedure:
-
Preparation: Thaw the membrane preparation on ice. Prepare serial dilutions of the test compound in assay buffer. Prepare the [³H]-mepyramine solution in assay buffer at a concentration near its dissociation constant (Kd).
-
Assay Setup (in triplicate):
-
Total Binding: Add assay buffer, [³H]-mepyramine, and membrane preparation.
-
Non-specific Binding: Add the non-specific binding control, [³H]-mepyramine, and membrane preparation.
-
Competition Binding: Add the test compound at various concentrations, [³H]-mepyramine, and membrane preparation.
-
-
Incubation: Incubate at 25°C for a sufficient time (e.g., 4 hours) to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters. Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Place filters in scintillation vials with scintillation cocktail and measure radioactivity.
-
Data Analysis: Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand.
Functional cAMP Assay (Histamine H3 Receptor)
This protocol measures the ability of a test compound to antagonize agonist-induced inhibition of cAMP production in cells expressing the histamine H3 receptor.
Materials:
-
Cell Line: A cell line (e.g., CHO or HEK293) stably expressing the human histamine H3 receptor.
-
Agonist: A known H3 receptor agonist (e.g., (R)-α-methylhistamine).
-
Test Compound: this compound.
-
cAMP Assay Kit: A commercial kit for measuring cAMP levels (e.g., GloSensor™, HTRF®, or AlphaScreen®).
-
Cell Culture Medium and Reagents.
-
Forskolin: To stimulate adenylyl cyclase and increase basal cAMP levels.
Procedure:
-
Cell Preparation: Seed the cells in a suitable microplate and incubate to allow for attachment.
-
Compound Addition: Pre-incubate the cells with varying concentrations of the test compound (potential antagonist).
-
Agonist Stimulation: Add a fixed concentration of the H3 agonist (typically at its EC80) to all wells except the basal control.
-
Forskolin Stimulation: Add forskolin to all wells to stimulate cAMP production.
-
Lysis and Detection: Lyse the cells and measure cAMP levels according to the manufacturer's protocol for the chosen assay kit.
-
Data Analysis: Plot the cAMP levels against the concentration of the test compound to determine the IC50 value for the antagonist activity.
In Silico Modeling Workflow
The following workflow outlines the key computational steps to model the binding of this compound to the histamine H1 and H3 receptors.
Homology Modeling
Since the crystal structure of the human histamine H3 receptor is not available, homology modeling is required. The histamine H1 receptor has a crystal structure (PDB ID: 3RZE) which can be used directly or as a primary template.
Protocol:
-
Template Selection: Identify suitable template structures from the Protein Data Bank (PDB) using a BLAST search against the target receptor sequence. For H3R, other aminergic GPCRs with high sequence identity would be appropriate templates.
-
Sequence Alignment: Align the target receptor sequence with the template sequence(s).
-
Model Building: Use a homology modeling software (e.g., MODELLER, SWISS-MODEL) to generate 3D models of the target receptor based on the alignment and template structure(s).
-
Loop Modeling: Refine the non-conserved loop regions, which are often of lower accuracy in homology models.
-
Model Validation: Assess the quality of the generated models using tools like PROCHECK for Ramachandran plot analysis, and other validation servers (e.g., ERRAT, Verify3D).
Molecular Docking
Molecular docking predicts the preferred orientation and conformation of the ligand when bound to the receptor.
Protocol:
-
Receptor Preparation: Prepare the receptor structure (from crystallography or homology modeling) by adding hydrogen atoms, assigning partial charges, and defining the binding pocket. The binding site can be identified from co-crystallized ligands in template structures or using pocket detection algorithms.
-
Ligand Preparation: Generate a 3D structure of this compound. Optimize its geometry and generate different conformers.
-
Docking Simulation: Use a docking program (e.g., AutoDock, Glide, GOLD) to dock the ligand into the defined binding site of the receptor.
-
Pose Analysis: Analyze the resulting docking poses based on their scoring functions and clustering. The top-ranked poses represent the most probable binding modes. Analyze the key interactions (hydrogen bonds, hydrophobic interactions, etc.) between the ligand and receptor residues.
Molecular Dynamics (MD) Simulation
MD simulations provide insights into the dynamic behavior and stability of the ligand-receptor complex over time.
Protocol:
-
System Setup: Embed the top-ranked docked complex into a lipid bilayer (e.g., POPC) and solvate with a water model (e.g., TIP3P) and ions to mimic a physiological environment.
-
Energy Minimization: Perform energy minimization to remove steric clashes and relax the system.
-
Equilibration: Gradually heat the system and equilibrate it under constant temperature and pressure (NVT and NPT ensembles) to ensure stability.
-
Production Run: Run the production MD simulation for a sufficient duration (e.g., hundreds of nanoseconds) to observe the stability of the ligand's binding pose and any conformational changes in the receptor.
-
Trajectory Analysis: Analyze the MD trajectory to calculate metrics such as Root Mean Square Deviation (RMSD) to assess complex stability, Root Mean Square Fluctuation (RMSF) to identify flexible regions, and calculate the binding free energy using methods like MM/PBSA or MM/GBSA to estimate the binding affinity.
By integrating these computational and experimental approaches, researchers can build a robust understanding of the molecular interactions between this compound and its putative receptor targets, guiding further drug discovery and development efforts.
References
- 1. A Metadynamics-Based Protocol for the Determination of GPCR-Ligand Binding Modes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Investigating Small-Molecule Ligand Binding to G Protein-Coupled Receptors with Biased or Unbiased Molecular Dynamics Simulations | Springer Nature Experiments [experiments.springernature.com]
- 4. Actions of betahistine at histamine receptors in the brain [pubmed.ncbi.nlm.nih.gov]
- 5. Binding affinity profile of betahistine and its metabolites for central histamine receptors of rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: A Detailed Protocol for the Synthesis of 4-[2-(Methylamino)ethyl]pyridine via Reductive Amination
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive protocol for the synthesis of 4-[2-(Methylamino)ethyl]pyridine from 4-pyridineacetaldehyde and methylamine. The described method utilizes a one-pot reductive amination reaction, a robust and widely used transformation in organic synthesis for forming carbon-nitrogen bonds.[1] The protocol details the reaction setup, execution, workup, and purification, offering a reliable procedure for obtaining the target secondary amine. All quantitative data is summarized for clarity, and a detailed workflow diagram is provided for visual guidance.
Introduction
This compound is a substituted pyridine derivative of interest in medicinal chemistry and drug development. Its synthesis is efficiently achieved through the reductive amination of 4-pyridineacetaldehyde. This reaction involves the initial formation of an imine intermediate from the aldehyde and methylamine, which is subsequently reduced in situ to the desired secondary amine.[2] Sodium borohydride (NaBH₄) is employed as a mild and effective reducing agent for the imine reduction, making this procedure accessible and straightforward for laboratory-scale synthesis.[3][4][5]
Reaction Scheme:
Py = 4-pyridyl group
Materials and Equipment
Reagents:
-
4-Pyridineacetaldehyde
-
Methylamine solution (e.g., 40% in water or 2.0 M in Methanol)
-
Sodium Borohydride (NaBH₄)
-
Methanol (Anhydrous)
-
Acetic Acid (Glacial)
-
Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate solution (NaHCO₃)
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Deionized Water
Equipment:
-
Round-bottom flask (appropriate size)
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware (beakers, graduated cylinders, etc.)
-
Thin Layer Chromatography (TLC) plates and chamber
-
Column chromatography setup (silica gel)
Experimental Protocol
Step 1: Imine Formation
-
To a dry round-bottom flask equipped with a magnetic stir bar, add 4-pyridineacetaldehyde (1.0 eq).
-
Dissolve the aldehyde in anhydrous methanol (approx. 0.2 M concentration).
-
Add methylamine solution (1.2 eq) to the flask.
-
Add a catalytic amount of glacial acetic acid (2-3 drops) to accelerate imine formation.[6]
-
Stir the reaction mixture at room temperature for 1 hour. Monitor the formation of the imine by TLC if desired.
Step 2: Reduction of the Imine
-
After 1 hour, cool the reaction flask in an ice bath to 0-5 °C.
-
Slowly add sodium borohydride (NaBH₄) (1.5 eq) portion-wise to the stirred solution.[7] Caution: Gas evolution (hydrogen) will occur. Ensure addition is slow to control the exothermic reaction and foaming.
-
Once the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 2-3 hours or until completion.
-
Monitor the reaction progress by TLC (e.g., using a 9:1 DCM:Methanol eluent) to confirm the consumption of the imine intermediate.
Step 3: Workup and Extraction
-
Once the reaction is complete, cool the flask in an ice bath again.
-
Carefully quench the reaction by the slow, dropwise addition of deionized water to decompose any excess NaBH₄.
-
Concentrate the mixture under reduced pressure using a rotary evaporator to remove most of the methanol.
-
To the remaining aqueous residue, add dichloromethane (DCM) to dissolve the organic product.
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with saturated sodium bicarbonate (NaHCO₃) solution and then with brine.
-
Separate the organic layer and dry it over anhydrous magnesium sulfate (MgSO₄).
Step 4: Purification and Characterization
-
Filter off the drying agent.
-
Concentrate the filtrate using a rotary evaporator to yield the crude this compound.
-
If necessary, purify the crude product by silica gel column chromatography, eluting with a gradient of dichloromethane and methanol (e.g., starting from 100% DCM and gradually increasing to 95:5 DCM:Methanol).
-
Combine the pure fractions and remove the solvent under reduced pressure to obtain the final product.
-
Characterize the product by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity. The expected molecular formula is C₈H₁₂N₂ with a molecular weight of 136.19 g/mol .[8][9]
Data Presentation
The following table summarizes the quantitative data for a representative synthesis.
| Component | Role | Formula | MW ( g/mol ) | Equivalents | Amount |
| 4-Pyridineacetaldehyde | Starting Material | C₇H₇NO | 121.14 | 1.0 | (e.g., 1.21 g, 10 mmol) |
| Methylamine | Reagent | CH₅N | 31.06 | 1.2 | (e.g., 6.0 mL of 2.0 M solution in MeOH, 12 mmol) |
| Sodium Borohydride | Reducing Agent | NaBH₄ | 37.83 | 1.5 | (e.g., 0.57 g, 15 mmol) |
| Methanol | Solvent | CH₄O | 32.04 | - | (e.g., 50 mL) |
| This compound | Product | C₈H₁₂N₂ | 136.19 | - | Theoretical Yield: 1.36 g |
| Reaction Parameter | Condition | ||||
| Temperature | 0 °C to Room Temp | ||||
| Reaction Time | 3-4 hours | ||||
| Result | Value | ||||
| Actual Yield | (To be determined experimentally) | ||||
| Percent Yield (%) | (To be calculated: [Actual/Theoretical] x 100) |
Synthesis Workflow Diagram
The following diagram illustrates the key stages of the synthesis protocol.
Caption: Workflow for the synthesis of this compound.
Safety and Handling
-
This procedure should be carried out in a well-ventilated fume hood.[10]
-
Personal Protective Equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, must be worn at all times.[10]
-
4-Pyridineacetaldehyde and methylamine are irritants. Avoid inhalation and contact with skin and eyes.[10]
-
Sodium borohydride is a flammable solid and reacts with water to produce flammable hydrogen gas. Handle with care and add it slowly to the reaction mixture.
-
Refer to the Safety Data Sheet (SDS) for each chemical before use.[10]
References
- 1. Reductive amination - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Can Sodium borohydride NaBH4 reduce imine class 11 chemistry JEE_Main [vedantu.com]
- 4. lib3.dss.go.th [lib3.dss.go.th]
- 5. gctlc.org [gctlc.org]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. 4-(2-Methylamino)ethyl)pyridine [webbook.nist.gov]
- 9. scbt.com [scbt.com]
- 10. This compound - Safety Data Sheet [chemicalbook.com]
Application Notes and Protocols for the N-methylation of 2-(pyridin-4-yl)ethanamine via the Eschweiler-Clarke Reaction
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol and supporting information for the N-methylation of 2-(pyridin-4-yl)ethanamine to yield N,N-dimethyl-2-(pyridin-4-yl)ethanamine using the Eschweiler-Clarke reaction. This reductive amination procedure is a classic and efficient method for the methylation of primary and secondary amines, notable for its prevention of quaternary ammonium salt formation.[1][2][3]
Introduction
The Eschweiler-Clarke reaction facilitates the methylation of primary or secondary amines to their corresponding tertiary amines through the use of excess formic acid and formaldehyde.[2][3][4] Formic acid serves as the reducing agent (hydride source), while formaldehyde provides the methyl group.[2][5] A key advantage of this reaction is that it selectively yields the tertiary amine without the over-methylation that can lead to the formation of quaternary ammonium salts.[1][2] This makes it a valuable tool in synthetic organic chemistry and drug development, where precise control over the degree of N-alkylation is often crucial. Chiral amines also typically do not racemize under these reaction conditions.[2]
Reaction Mechanism
The reaction proceeds through a well-established mechanism. Initially, the primary amine, 2-(pyridin-4-yl)ethanamine, reacts with formaldehyde to form a hemiaminal intermediate. This intermediate then dehydrates to form an iminium ion. The formate ion, derived from formic acid, subsequently acts as a hydride donor, reducing the iminium ion to the secondary amine (N-methyl-2-(pyridin-4-yl)ethanamine) and releasing carbon dioxide. This process is then repeated, with the newly formed secondary amine reacting with another molecule of formaldehyde to form a new iminium ion, which is in turn reduced by formic acid to the final tertiary amine product, N,N-dimethyl-2-(pyridin-4-yl)ethanamine.[1][3][5] The reaction stops at the tertiary amine stage because it can no longer form an imine or iminium ion.[2]
Experimental Protocol
This protocol is a representative example for the N-methylation of 2-(pyridin-4-yl)ethanamine and may require optimization for specific laboratory conditions and scales.
Materials:
-
2-(pyridin-4-yl)ethanamine
-
Formaldehyde (37% aqueous solution)
-
Formic acid (88-98%)
-
Dichloromethane (DCM)
-
Sodium hydroxide (NaOH) or Potassium carbonate (K₂CO₃) for basification
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) for drying
-
Deionized water
-
Hydrochloric acid (HCl, 1M)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle or oil bath with magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
-
pH paper or pH meter
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-(pyridin-4-yl)ethanamine (1.0 eq).
-
Reagent Addition: To the stirred amine, add formic acid (approximately 3.0-5.0 eq) followed by the slow addition of an aqueous solution of formaldehyde (37%, approximately 2.5-3.0 eq). The addition of formaldehyde may be exothermic, so cooling may be necessary.
-
Reaction: Heat the reaction mixture to 80-100°C and maintain it at this temperature with vigorous stirring for 4-18 hours.[1] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up:
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Carefully add 1M HCl to the reaction mixture to neutralize the excess formic acid.
-
Wash the aqueous layer with dichloromethane (DCM) to remove any non-basic impurities.
-
Basify the aqueous layer to a pH of 11-14 by the slow addition of a concentrated sodium hydroxide solution or solid potassium carbonate. Ensure the mixture is cool during basification.
-
Extract the product from the basified aqueous layer with dichloromethane (3 x volumes).
-
-
Purification:
-
Combine the organic extracts and dry them over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
The crude N,N-dimethyl-2-(pyridin-4-yl)ethanamine can be further purified by column chromatography on silica gel or by distillation under reduced pressure.
-
Quantitative Data Summary
The following table provides representative quantities for the N-methylation of 2-(pyridin-4-yl)ethanamine. These values should be adjusted based on the specific scale and requirements of the experiment.
| Parameter | Value |
| Starting Material | |
| 2-(pyridin-4-yl)ethanamine | 1.0 eq (e.g., 10 mmol, 1.22 g) |
| Reagents | |
| Formic Acid (98%) | 3.0 - 5.0 eq (e.g., 30-50 mmol, 1.38-2.3 g) |
| Formaldehyde (37% aq. solution) | 2.5 - 3.0 eq (e.g., 25-30 mmol, 2.0-2.4 mL) |
| Reaction Conditions | |
| Temperature | 80 - 100 °C |
| Reaction Time | 4 - 18 hours |
| Expected Yield | |
| N,N-dimethyl-2-(pyridin-4-yl)ethanamine | >80% (typical for Eschweiler-Clarke reactions)[5] |
Visualizations
Caption: Experimental workflow for the Eschweiler-Clarke N-methylation.
Caption: Reaction mechanism of the Eschweiler-Clarke N-methylation.
References
Synthesis of 4-[2-(aminoethyl)pyridine]: A Guide to Reductive Amination Precursor Synthesis and Subsequent Reduction Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of 4-[2-(aminoethyl)pyridine], a valuable building block in pharmaceutical and materials science. The primary synthetic route detailed involves a two-step process: the formation of a nitro-intermediate via a Henry reaction, followed by the reduction of the nitro group to the desired primary amine. While not a direct one-pot reductive amination, this pathway represents a common and effective strategy for the synthesis of such primary amines. This guide offers a comparative overview of different reduction methodologies, enabling researchers to select the most appropriate protocol based on available resources and desired outcomes.
Introduction
4-[2-(aminoethyl)pyridine] is a key structural motif found in a variety of biologically active molecules and functional materials. Its synthesis is of considerable interest to researchers in drug discovery and development. Reductive amination is a powerful tool for the formation of C-N bonds. However, for the synthesis of primary amines like 4-[2-(aminoethyl)pyridine], a stepwise approach involving the synthesis of a nitro-precursor followed by reduction is often more practical and higher yielding. This document details the synthesis of the intermediate, 4-(2-nitroethyl)pyridine, from 4-pyridinecarboxaldehyde and nitroethane via the Henry reaction. Subsequently, various protocols for the reduction of this intermediate to the final product are presented, including catalytic hydrogenation, metal-acid reductions, and metal hydride reductions.
Synthetic Workflow
The overall synthetic strategy involves two main stages:
-
Henry Reaction: Condensation of 4-pyridinecarboxaldehyde with nitroethane to form 4-(2-nitroethyl)pyridine.
-
Nitro Group Reduction: Conversion of the nitro group in 4-(2-nitroethyl)pyridine to a primary amine to yield 4-[2-(aminoethyl)pyridine].
Caption: Overall synthetic workflow for 4-[2-(aminoethyl)pyridine].
Data Presentation: Comparison of Reduction Protocols
The choice of reducing agent for the conversion of 4-(2-nitroethyl)pyridine to 4-[2-(aminoethyl)pyridine] can significantly impact the reaction yield, purity, and overall efficiency. The following table summarizes the key parameters for various common reduction protocols.
| Protocol | Reducing Agent | Catalyst/Co-reagent | Solvent | Typical Yield (%) | Key Advantages | Key Disadvantages |
| 1 | Hydrogen Gas (H₂) | Palladium on Carbon (Pd/C) | Ethanol/Methanol | 85-95 | High yield, clean reaction, catalyst can be recycled. | Requires specialized hydrogenation equipment, potential for catalyst poisoning. |
| 2 | Hydrogen Gas (H₂) | Raney Nickel | Ethanol | 80-90 | Cost-effective catalyst, effective for nitro group reduction. | Pyrophoric catalyst, requires careful handling, may require higher pressures. |
| 3 | Iron (Fe) powder | Acetic Acid (AcOH) | Water/Ethanol | 70-85 | Inexpensive reagents, mild reaction conditions. | Stoichiometric amounts of metal required, workup can be tedious to remove iron salts. |
| 4 | Zinc (Zn) dust | Acetic Acid (AcOH) | Water/Ethanol | 70-85 | Readily available and inexpensive reagents. | Similar to iron, produces significant metal waste. |
| 5 | Lithium Aluminum Hydride (LiAlH₄) | - | Anhydrous THF/Ether | 80-90 | Powerful reducing agent, rapid reaction. | Highly reactive and moisture-sensitive, requires strictly anhydrous conditions, hazardous workup.[1][2][3] |
Experimental Protocols
Protocol 1: Synthesis of 4-(2-nitroethyl)pyridine via Henry Reaction
This protocol describes the base-catalyzed condensation of 4-pyridinecarboxaldehyde and nitroethane.
Materials:
-
4-Pyridinecarboxaldehyde
-
Nitroethane
-
Ammonium acetate (NH₄OAc)
-
Glacial acetic acid
-
Toluene
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask with reflux condenser and Dean-Stark trap
-
Magnetic stirrer with heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a Dean-Stark trap, add 4-pyridinecarboxaldehyde (1 equivalent), nitroethane (1.5 equivalents), and ammonium acetate (0.3 equivalents).
-
Add toluene as the solvent.
-
Heat the reaction mixture to reflux and continue heating until no more water is collected in the Dean-Stark trap (typically 4-6 hours).
-
Cool the reaction mixture to room temperature.
-
Wash the organic layer with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude 4-(2-nitroethyl)pyridine can be purified by column chromatography on silica gel.
Protocol 2: Reduction of 4-(2-nitroethyl)pyridine to 4-[2-(aminoethyl)pyridine]
This section provides detailed procedures for five different reduction methods.
Caption: Workflow for Pd/C catalyzed hydrogenation.
Procedure:
-
In a hydrogenation flask, dissolve 4-(2-nitroethyl)pyridine (1 equivalent) in ethanol or methanol.
-
Carefully add 10% palladium on carbon (5-10 mol % Pd).
-
Seal the flask and purge with hydrogen gas.
-
Stir the reaction mixture under a hydrogen atmosphere (balloon or Parr apparatus) at room temperature until the reaction is complete (monitored by TLC or GC-MS).
-
Carefully vent the hydrogen and purge the flask with an inert gas (nitrogen or argon).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude 4-[2-(aminoethyl)pyridine].
-
The product can be further purified by vacuum distillation or column chromatography if necessary.
Caption: Workflow for reduction with iron in acetic acid.
Procedure:
-
To a round-bottom flask, add iron powder (3-5 equivalents) and a mixture of water and ethanol.
-
Heat the suspension to near reflux and then add glacial acetic acid (catalytic to stoichiometric amounts).
-
Add a solution of 4-(2-nitroethyl)pyridine (1 equivalent) in ethanol dropwise to the stirred mixture.
-
Maintain the reaction at reflux until the starting material is consumed (monitored by TLC).
-
Cool the reaction mixture to room temperature and filter to remove the iron salts.
-
Make the filtrate basic by the addition of a concentrated aqueous solution of sodium hydroxide.
-
Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 4-[2-(aminoethyl)pyridine].
References
Application Note: A Robust HPLC-MS Method for the Quantification of 4-[2-(Methylamino)ethyl]pyridine in Human Plasma
Audience: This document is intended for researchers, scientists, and drug development professionals requiring a sensitive and selective method for the quantification of 4-[2-(Methylamino)ethyl]pyridine in a biological matrix.
Introduction
This compound, with a molecular weight of 136.19 g/mol and chemical formula C8H12N2, is a pyridine derivative of interest in various fields of chemical and pharmaceutical research.[1][2] Its structural similarity to other biologically active pyridine alkaloids necessitates a highly selective and sensitive analytical method for accurate quantification in complex matrices such as human plasma. High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS) offers unparalleled specificity and sensitivity for this purpose.[3] This application note details a comprehensive protocol for the quantification of this compound in human plasma using HPLC-MS/MS with a simple protein precipitation extraction procedure.
Principle of the Method
The method employs reversed-phase liquid chromatography to separate the analyte of interest from endogenous plasma components. The analyte is then detected by a tandem mass spectrometer operating in the Multiple Reaction Monitoring (MRM) mode.[4] In MRM, a specific precursor ion (the protonated molecule, [M+H]+) is selected and fragmented, and a resulting characteristic product ion is monitored. This highly specific detection prevents interference from matrix components, ensuring accurate quantification.[3] An internal standard (IS) is used to compensate for variations in sample processing and instrument response.
Experimental Protocols
1. Materials and Reagents
-
This compound analytical standard (CAS: 55496-55-4)[1]
-
2-(2-Methylaminoethyl)pyridine (Internal Standard, IS) (CAS: 5638-76-6)[5]
-
Acetonitrile (HPLC or LC-MS grade)
-
Methanol (HPLC or LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate (LC-MS grade)
-
Ultrapure water (18.2 MΩ·cm)
-
Human plasma (K2-EDTA)
-
Micro-centrifuge tubes (1.5 mL)
-
HPLC vials
2. Standard and Sample Preparation
-
Stock Solutions (1 mg/mL):
-
Accurately weigh 10 mg of this compound and dissolve in 10 mL of methanol to create a 1 mg/mL primary stock solution.
-
Similarly, prepare a 1 mg/mL primary stock solution of the internal standard, 2-(2-Methylaminoethyl)pyridine.
-
-
Working Standard Solutions:
-
Prepare a series of working standard solutions by serially diluting the primary stock solution with a 50:50 mixture of methanol and water. These solutions will be used to spike into plasma to create the calibration curve.
-
Prepare an internal standard working solution of 100 ng/mL by diluting the IS primary stock solution with acetonitrile.
-
-
Calibration Curve and Quality Control (QC) Samples:
-
To 95 µL of blank human plasma, add 5 µL of the appropriate working standard solution to achieve final concentrations ranging from 1 ng/mL to 1000 ng/mL.
-
Prepare QC samples at low, medium, and high concentrations in the same manner.
-
-
Sample Preparation (Protein Precipitation): [6][7]
-
Pipette 100 µL of plasma sample (blank, standard, QC, or unknown) into a 1.5 mL micro-centrifuge tube.
-
Add 300 µL of the internal standard working solution (100 ng/mL in acetonitrile).
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer 200 µL of the clear supernatant to an HPLC vial.
-
Add 200 µL of ultrapure water containing 0.1% formic acid to the vial.
-
Cap the vial and vortex briefly before placing it in the autosampler.
-
3. HPLC-MS/MS Conditions
The following conditions are a starting point and may require optimization based on the specific instrumentation used. The conditions are based on established methods for similar pyridine alkaloids.[8][9]
| HPLC Parameters | Condition |
| Column | C18 Reversed-Phase (e.g., Shim-pack GIST C18, 2.1 x 100 mm, 3 µm)[8] |
| Mobile Phase A | 0.1% Formic Acid and 5 mM Ammonium Formate in Water[8] |
| Mobile Phase B | 0.1% Formic Acid and 5 mM Ammonium Formate in Methanol[8] |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Gradient | 5% B to 95% B over 5 minutes, hold for 2 minutes, return to 5% B and equilibrate for 3 minutes. |
| Mass Spectrometer Parameters | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive[10] |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Ion Spray Voltage | +5500 V |
| Source Temperature | 500 °C |
| Curtain Gas | 25 psi |
| Collision Gas | Medium |
4. MRM Transitions (Proposed)
The precursor ion will be the protonated molecule [M+H]+. Product ions are proposed based on the likely fragmentation of the ethylamine side chain. These transitions require experimental optimization.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | 137.2 | 107.1 (Loss of CH3NH2) | 15 (Optimize) |
| This compound | 137.2 | 93.1 (Pyridine ring fragment) | 25 (Optimize) |
| 2-(2-Methylaminoethyl)pyridine (IS) | 137.2 | 107.1 | 15 (Optimize) |
Data Presentation
Quantitative Data Summary
The following table summarizes the expected performance characteristics of this method, based on typical results for similar bioanalytical assays.[8][11][12][13] Actual results must be determined during method validation.
| Parameter | Expected Result |
| Linearity Range | 1.0 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 1.0 ng/mL |
| Intra-day Precision (%RSD) | < 15% |
| Inter-day Precision (%RSD) | < 15% |
| Accuracy (% Recovery) | 85 - 115% |
| Matrix Effect | Monitored and compensated by IS |
Visualizations
Caption: Experimental workflow from sample preparation to final quantification.
Caption: Proposed MRM fragmentation pathway for this compound.
References
- 1. 4-(2-Methylamino)ethyl)pyridine [webbook.nist.gov]
- 2. Methyl[2-(pyridin-4-yl)ethyl]amine | C8H12N2 | CID 143276 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. eurl-pesticides.eu [eurl-pesticides.eu]
- 5. 2-(2-Methylaminoethyl)pyridine 97 5638-76-6 [merckmillipore.com]
- 6. spectroscopyeurope.com [spectroscopyeurope.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. shimadzu.com [shimadzu.com]
- 9. Determination of pyridine, 2-picoline, 4-picoline and quinoline from mainstream cigarette smoke by solid-phase extraction liquid chromatography/electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. agilent.com [agilent.com]
- 12. Quantification of 4-methylaminoantipyrine, the active metabolite of dipyrone, in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]
Application Note: Comprehensive NMR Characterization of N-methyl-2-pyridin-4-ylethanamine
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed guide to the structural elucidation of N-methyl-2-pyridin-4-ylethanamine using a suite of modern Nuclear Magnetic Resonance (NMR) spectroscopy techniques. It includes predicted spectral data, detailed experimental protocols, and graphical workflows to aid in the characterization of this and structurally related compounds.
Introduction
N-methyl-2-pyridin-4-ylethanamine is a substituted pyridine derivative that serves as a valuable building block in medicinal chemistry and materials science. Its structural confirmation is a critical step in synthesis and quality control. NMR spectroscopy is the most powerful tool for the unambiguous determination of its chemical structure in solution. This application note outlines a comprehensive approach using one-dimensional (¹H, ¹³C, DEPT-135) and two-dimensional (COSY, HSQC, HMBC) NMR experiments to fully characterize the molecule.
Predicted NMR Spectral Data
The following tables summarize the predicted ¹H and ¹³C NMR data for N-methyl-2-pyridin-4-ylethanamine. These values are estimated based on empirical data for similar structural motifs and can be used as a reference for spectral assignment.
Table 1: Predicted ¹H NMR Data for N-methyl-2-pyridin-4-ylethanamine (500 MHz, CDCl₃)
| Atom Number | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
| H-2, H-6 | 8.52 | d | 6.0 | 2H | Pyridine α-H |
| H-3, H-5 | 7.18 | d | 6.0 | 2H | Pyridine β-H |
| H-7 | 2.90 | t | 7.5 | 2H | -CH₂-Ar |
| H-8 | 2.81 | t | 7.5 | 2H | -CH₂-N |
| H-10 | 2.45 | s | - | 3H | N-CH₃ |
| NH | 1.95 | br s | - | 1H | Amine |
Table 2: Predicted ¹³C NMR Data for N-methyl-2-pyridin-4-ylethanamine (125 MHz, CDCl₃)
| Atom Number | Predicted Chemical Shift (δ, ppm) | DEPT-135 | Assignment |
| C-4 | 149.8 | - | Pyridine γ-C (Quaternary) |
| C-2, C-6 | 149.5 | CH (+) | Pyridine α-C |
| C-3, C-5 | 124.2 | CH (+) | Pyridine β-C |
| C-8 | 52.5 | CH₂ (-) | -CH₂-N |
| C-7 | 37.8 | CH₂ (-) | -CH₂-Ar |
| C-10 | 36.1 | CH₃ (+) | N-CH₃ |
Experimental Protocols
Detailed methodologies for the key NMR experiments are provided below. These protocols are intended as a guide and may require optimization based on the specific instrument and sample concentration.
Sample Preparation
-
Dissolve the Sample: Accurately weigh 10-20 mg of N-methyl-2-pyridin-4-ylethanamine.
-
Add Solvent: Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃). The use of a solvent with a low water content is recommended to minimize the exchange of the amine proton.
-
Transfer: Transfer the solution to a 5 mm NMR tube.
-
Standard (Optional): Add a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm).
Instrument Setup
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent (CDCl₃).
-
Shim the magnetic field to achieve optimal homogeneity. For 2D experiments, it is crucial to perform gradient shimming.
-
Tune and match the probe for both ¹H and ¹³C frequencies.
¹H NMR Spectroscopy
-
Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., zg30 on Bruker instruments).
-
Spectral Width (SW): ~12 ppm, centered around 5-6 ppm.
-
Acquisition Time (AQ): 2-4 seconds.
-
Relaxation Delay (D1): 1-2 seconds.
-
Number of Scans (NS): 8-16, depending on sample concentration.
-
-
Processing:
-
Apply a Fourier transform to the Free Induction Decay (FID).
-
Phase the resulting spectrum.
-
Perform baseline correction.
-
Reference the spectrum to TMS at 0.00 ppm or the residual solvent peak (CDCl₃ at 7.26 ppm).
-
Integrate all signals.
-
¹³C NMR and DEPT-135 Spectroscopy
-
Acquisition Parameters (Proton Decoupled ¹³C):
-
Pulse Program: A standard proton-decoupled experiment (e.g., zgpg30).
-
Spectral Width (SW): ~220 ppm, centered around 100 ppm.
-
Acquisition Time (AQ): 1-2 seconds.
-
Relaxation Delay (D1): 2 seconds.
-
Number of Scans (NS): 128-1024, as ¹³C has low natural abundance.
-
-
Acquisition Parameters (DEPT-135):
-
Pulse Program: A standard DEPT-135 pulse sequence.
-
Parameters are generally similar to the standard ¹³C experiment but with a specific pulse angle (135°) to differentiate carbon types.
-
-
Processing:
-
Apply a Fourier transform.
-
Phase the spectrum (CH/CH₃ signals will be positive, CH₂ signals will be negative).
-
Reference the spectrum to TMS (0.00 ppm) or CDCl₃ (77.16 ppm).
-
2D COSY (Correlation Spectroscopy)
-
Acquisition Parameters:
-
Pulse Program: A standard gradient-enhanced COSY experiment (e.g., cosygpqf).
-
Spectral Width (SW): Identical to the ¹H spectrum in both dimensions (F1 and F2).
-
Number of Increments (F1): 256-512.
-
Number of Scans (NS): 2-8 per increment.
-
Relaxation Delay (D1): 1.5 seconds.
-
-
Processing:
-
Apply a sine-bell window function in both dimensions.
-
Perform a 2D Fourier transform.
-
Symmetrize the spectrum if necessary.
-
Phase and reference the spectrum.
-
2D HSQC (Heteronuclear Single Quantum Coherence)
-
Acquisition Parameters:
-
Pulse Program: A standard gradient-enhanced, multiplicity-edited HSQC experiment (e.g., hsqcedetgpsisp2.3). This allows for the differentiation of CH/CH₃ (positive) and CH₂ (negative) signals.
-
Spectral Width (F2 - ¹H): Identical to the ¹H spectrum.
-
Spectral Width (F1 - ¹³C): Sufficient to encompass all protonated carbons (~160 ppm).
-
Number of Increments (F1): 128-256.
-
Number of Scans (NS): 4-16 per increment.
-
Relaxation Delay (D1): 1.5 seconds.
-
-
Processing:
-
Apply appropriate window functions (e.g., squared sine-bell).
-
Perform a 2D Fourier transform.
-
Phase and reference the spectrum.
-
2D HMBC (Heteronuclear Multiple Bond Correlation)
-
Acquisition Parameters:
-
Pulse Program: A standard gradient-enhanced HMBC experiment (e.g., hmbcgplpndqf).
-
Spectral Width (F2 - ¹H): Identical to the ¹H spectrum.
-
Spectral Width (F1 - ¹³C): Sufficient to encompass all carbons, including quaternary carbons (~200 ppm).
-
Number of Increments (F1): 256-512.
-
Number of Scans (NS): 8-32 per increment.
-
Relaxation Delay (D1): 1.5-2.0 seconds.
-
Long-range Coupling Delay: Optimized for an average J-coupling of 8 Hz.
-
-
Processing:
-
Apply a sine-bell window function.
-
Perform a 2D Fourier transform.
-
Phase and reference the spectrum.
-
Visualization of Workflows and Logic
The following diagrams illustrate the experimental process and the logic of structural elucidation.
Application Notes and Protocols for Neuroprotective Assays Using 4-[2-(Methylamino)ethyl]pyridine with PC12 Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing 4-[2-(Methylamino)ethyl]pyridine in neuroprotective assays with the rat pheochromocytoma (PC12) cell line. PC12 cells are a well-established model for neurobiological research, as they can be differentiated into neuron-like cells and are susceptible to neurotoxins relevant to neurodegenerative diseases.[1][2] This document outlines the experimental workflow, from cell culture and differentiation to the assessment of neuroprotective effects and investigation of the underlying signaling pathways.
Introduction and Background
Neurodegenerative diseases such as Parkinson's and Alzheimer's are characterized by the progressive loss of neuronal structure and function. A key pathological feature is oxidative stress, which leads to neuronal cell death.[3] Consequently, identifying compounds with neuroprotective properties is a critical area of drug discovery. This compound is a pyridine derivative with potential neuroprotective activity. While direct studies on this specific compound in PC12 cells are not extensively documented, its structural motifs suggest potential interactions with biological pathways relevant to neuronal survival. These protocols are designed to systematically evaluate its neuroprotective efficacy.
PC12 cells, derived from a rat adrenal medulla pheochromocytoma, are an excellent in vitro model for these studies.[2] Upon treatment with Nerve Growth Factor (NGF), they differentiate into cells with characteristics of sympathetic neurons, including the extension of neurites.[1][2] These differentiated cells are then used in assays where they are challenged with neurotoxins to mimic the cellular stress observed in neurodegenerative conditions.
Experimental Protocols
PC12 Cell Culture and Differentiation
Materials:
-
PC12 cell line
-
RPMI-1640 medium
-
Horse Serum (HS)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Collagen Type I
-
Nerve Growth Factor (NGF)
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
Protocol:
-
Coating Culture Vessels: Coat culture plates or flasks with Collagen Type I (50 µg/mL in sterile water) and incubate for at least 1 hour at 37°C. Aspirate the collagen solution and allow the vessels to dry before use.
-
Cell Seeding: Culture undifferentiated PC12 cells in RPMI-1640 medium supplemented with 10% HS, 5% FBS, and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.[4]
-
Subculturing: Passage the cells every 2-3 days when they reach 80-90% confluency.
-
Differentiation: For neuroprotective assays, seed the PC12 cells onto collagen-coated plates. After 24 hours, replace the growth medium with a low-serum differentiation medium (RPMI-1640 with 1% HS). Add NGF to a final concentration of 50-100 ng/mL.[4]
-
Incubation: Incubate the cells for 5-7 days to allow for neuronal differentiation, replacing the medium with fresh NGF-containing differentiation medium every 2-3 days.[1]
Neuroprotection Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[4]
Materials:
-
Differentiated PC12 cells in a 96-well plate
-
This compound stock solution
-
Neurotoxin (e.g., 6-hydroxydopamine (6-OHDA), hydrogen peroxide (H₂O₂), or MPP+)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Dimethyl sulfoxide (DMSO) or Solubilization Buffer (e.g., 10% SDS in 0.01 M HCl)[4]
Protocol:
-
Pre-treatment: Pre-treat the differentiated PC12 cells with various concentrations of this compound (e.g., 1, 10, 50, 100 µM) for 1-2 hours.[1]
-
Induction of Neurotoxicity: After pre-treatment, add the chosen neurotoxin to the wells. Optimal concentrations should be determined empirically, but common starting points are:
-
Controls: Include the following controls: untreated cells (vehicle), cells treated with the neurotoxin alone, and cells treated with this compound alone.
-
MTT Addition: After the 24-hour incubation with the neurotoxin, remove the medium and add 100 µL of fresh medium and 10 µL of 5 mg/mL MTT solution to each well. Incubate for 4 hours at 37°C.[4]
-
Solubilization: Add 100 µL of DMSO or solubilization buffer to each well to dissolve the formazan crystals.[4]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the untreated control cells.
Assessment of Oxidative Stress (Intracellular ROS Measurement)
This assay measures the levels of intracellular reactive oxygen species (ROS) using the fluorescent probe DCFH-DA.
Materials:
-
Differentiated PC12 cells in a 96-well black plate
-
This compound
-
Neurotoxin
-
DCFH-DA (2',7'-dichlorofluorescin diacetate) solution
-
PBS
Protocol:
-
Treatment: Follow the same pre-treatment and neurotoxin exposure protocol as in the MTT assay.
-
DCFH-DA Staining: After treatment, wash the cells with warm PBS. Add 100 µL of 10 µM DCFH-DA solution in serum-free medium to each well and incubate for 30-60 minutes at 37°C in the dark.[4]
-
Fluorescence Measurement: Wash the cells with PBS and measure the fluorescence intensity with an excitation wavelength of 485 nm and an emission wavelength of 530 nm using a fluorescence microplate reader.
Data Presentation
The quantitative data from the neuroprotective and oxidative stress assays should be summarized in tables for clear comparison.
Table 1: Neuroprotective Effect of this compound on Neurotoxin-Induced Cell Death in PC12 Cells
| Treatment Group | Concentration (µM) | Cell Viability (% of Control) |
| Control (Vehicle) | - | 100 ± 5.2 |
| Neurotoxin alone | [e.g., 100 µM 6-OHDA] | 52 ± 4.5 |
| This compound | 1 | 98 ± 3.9 |
| " | 10 | 99 ± 4.1 |
| " | 50 | 97 ± 5.5 |
| " | 100 | 96 ± 4.8 |
| Neurotoxin + this compound | 1 | 65 ± 3.7 |
| " | 10 | 78 ± 4.2 |
| " | 50 | 89 ± 3.5 |
| " | 100 | 92 ± 4.0 |
Data are presented as mean ± SD from three independent experiments.
Table 2: Effect of this compound on Intracellular ROS Levels in Neurotoxin-Treated PC12 Cells
| Treatment Group | Concentration (µM) | Relative Fluorescence Units (RFU) |
| Control (Vehicle) | - | 1000 ± 150 |
| Neurotoxin alone | [e.g., 100 µM 6-OHDA] | 3500 ± 320 |
| Neurotoxin + this compound | 1 | 2800 ± 250 |
| " | 10 | 2100 ± 180 |
| " | 50 | 1500 ± 160 |
| " | 100 | 1200 ± 140 |
Data are presented as mean ± SD from three independent experiments.
Visualization of Workflow and Signaling Pathways
Experimental Workflow
Caption: Experimental workflow for assessing the neuroprotective effects of this compound.
Proposed Neuroprotective Signaling Pathway
Based on common neuroprotective mechanisms, it is hypothesized that this compound may act through the Nrf2/HO-1 antioxidant pathway.[6][7][8]
Caption: Proposed Nrf2/HO-1 signaling pathway for the neuroprotective action of the compound.
Conclusion
These application notes and protocols provide a robust framework for investigating the neuroprotective properties of this compound using PC12 cells. The outlined assays for cell viability and oxidative stress, combined with the proposed signaling pathway, offer a comprehensive approach to characterizing the compound's efficacy and mechanism of action. Successful demonstration of neuroprotection in this model would warrant further investigation in more complex in vivo systems for its potential as a therapeutic agent in neurodegenerative diseases.
References
- 1. Use of PC12 Cells and Rat Superior Cervical Ganglion Sympathetic Neurons as Models for Neuroprotective Assays Relevant to Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PC-12 Cell Line - The Impact of PC-12 Cells in Neurobiological and Neural Research [cytion.com]
- 3. Mechanisms and Potential Benefits of Neuroprotective Agents in Neurological Health - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Neuroprotection against 6-OHDA toxicity in PC12 cells and mice through the Nrf2 pathway by a sesquiterpenoid from Tussilago farfara - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Palmatine Protects PC12 Cells and Mice from Aβ25-35-Induced Oxidative Stress and Neuroinflammation via the Nrf2/HO-1 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Evaluating 4-[2-(Methylamino)ethyl]pyridine in an Animal Model of Meniere's Disease
A Note on the Application of 4-[2-(Methylamino)ethyl]pyridine:
Current scientific literature does not support the use of this compound as an agent to induce an animal model of Meniere's disease. This compound is a structural analog of betahistine, a medication commonly used to treat the symptoms of Meniere's disease. The primary mechanism of action for betahistine and its metabolites, such as aminoethylpyridine, is thought to involve the improvement of cochlear blood flow.[1] Therefore, the following protocols are designed to evaluate the potential therapeutic efficacy of this compound in a chemically-induced animal model of endolymphatic hydrops, the characteristic pathological feature of Meniere's disease.[2][3]
These application notes are intended for researchers, scientists, and drug development professionals investigating novel therapeutics for inner ear disorders.
Scientific Background and Rationale
Meniere's disease is an inner ear disorder characterized by episodic vertigo, fluctuating hearing loss, tinnitus, and aural fullness.[2] The underlying pathology is endolymphatic hydrops (EH), which is the distension of the endolymphatic space within the inner ear.[3][4] While the exact cause of Meniere's disease remains idiopathic, animal models that replicate EH are crucial for studying its pathophysiology and for the preclinical evaluation of new treatments.[5][6]
Several methods exist to create animal models of EH, including surgical ablation of the endolymphatic sac and the administration of various chemical agents.[2] A combination of lipopolysaccharide (LPS) and aldosterone has been successfully used to induce EH and vestibular dysfunction in mice, providing a reliable model that mimics aspects of Meniere's disease.[7] LPS induces an inflammatory response in the endolymphatic sac, impairing its ability to absorb endolymph, while aldosterone can affect inner ear fluid homeostasis.[7][8]
Given the therapeutic role of the structurally similar compound betahistine, it is hypothesized that this compound may alleviate the symptoms and/or the underlying pathology of endolymphatic hydrops. This protocol, therefore, outlines the induction of an EH model in mice and the subsequent evaluation of the therapeutic effects of this compound.
Experimental Design and Workflow
The overall experimental workflow involves acclimatizing the animals, collecting baseline auditory and vestibular data, inducing endolymphatic hydrops, administering the test compound (this compound) or a vehicle control, and finally, performing endpoint assessments including functional tests and histological analysis.
Detailed Experimental Protocols
Protocol 1: Induction of Endolymphatic Hydrops (EH)
This protocol is adapted from methods using lipopolysaccharide (LPS) and aldosterone in mice.[7][8]
-
Animal Model: Adult CBA/J mice (8-12 weeks old).
-
Materials:
-
Lipopolysaccharide (LPS) from E. coli
-
Aldosterone
-
Sterile saline
-
Anesthesia (e.g., ketamine/xylazine cocktail)
-
Microsyringe and 30-gauge needle
-
-
Procedure:
-
Anesthetize the mouse according to approved institutional protocols.
-
Under a surgical microscope, perform an intratympanic injection of LPS solution (e.g., 1 mg/ml in sterile saline) into the middle ear cavity of the experimental ear. The contralateral ear can serve as a control.
-
Administer aldosterone via intraperitoneal (IP) injection. A typical dose might be 100 mg/100 g/day .[5]
-
Continue daily aldosterone injections for a predetermined period (e.g., 5 consecutive days) to establish the EH model.[5]
-
Allow a recovery and model stabilization period (e.g., 1-2 weeks) before commencing treatment.
-
Protocol 2: Administration of this compound
-
Groups:
-
Group 1: Sham (no induction, vehicle treatment)
-
Group 2: EH Model + Vehicle
-
Group 3: EH Model + Low Dose this compound
-
Group 4: EH Model + High Dose this compound
-
-
Procedure:
-
Dissolve this compound in a suitable vehicle (e.g., sterile saline).
-
Administer the compound or vehicle daily via a chosen route (e.g., oral gavage, subcutaneous injection, or osmotic mini-pump for continuous delivery). The administration route and dosage should be determined based on preliminary pharmacokinetic and tolerability studies.
-
Continue treatment for a defined period, for example, 4 weeks.
-
Protocol 3: Auditory Function Assessment
Auditory function is assessed by measuring Auditory Brainstem Response (ABR) thresholds.
-
Procedure:
-
Anesthetize the animal.
-
Place subdermal needle electrodes at the vertex (active), mastoid of the test ear (reference), and contralateral mastoid (ground).
-
Present sound stimuli (clicks and tone bursts at various frequencies, e.g., 8, 16, 32 kHz) to the test ear.
-
Record the evoked neural responses and determine the lowest sound intensity (in dB SPL) that elicits a recognizable ABR waveform. This is the hearing threshold.
-
Conduct ABR measurements at baseline and at the end of the treatment period.
-
Protocol 4: Vestibular Function Assessment
Vestibular function can be assessed using a postural balance test.
-
Procedure:
-
Place the animal on a narrow, elevated platform or rotating rod (rotarod).
-
Record the time the animal is able to maintain its balance.
-
Observe for signs of vestibular dysfunction such as head tilting, circling, or ataxia.
-
Perform tests at baseline and at regular intervals during the treatment phase.
-
Protocol 5: Histological Analysis for Endolymphatic Hydrops
This protocol is for the post-mortem quantification of EH.
-
Procedure:
-
At the end of the experiment, humanely euthanize the animal and perfuse with a fixative solution (e.g., 4% paraformaldehyde).
-
Dissect the temporal bones and decalcify them (e.g., using EDTA).
-
Process the tissues and embed them in paraffin or resin.
-
Create serial sections of the cochlea in the mid-modiolar plane.
-
Stain the sections (e.g., with Hematoxylin and Eosin).
-
Under a light microscope, capture images of the scala media.
-
Using image analysis software, measure the cross-sectional area of the scala media and the scala vestibuli.
-
Calculate the ratio of the scala media area to the scala vestibuli area to quantify the degree of endolymphatic hydrops. An increased ratio indicates greater hydrops.
-
Data Presentation
Quantitative data should be summarized in tables for clear comparison between treatment groups.
Table 1: Auditory Brainstem Response (ABR) Thresholds (dB SPL)
| Group | Baseline (Click) | Endpoint (Click) | Baseline (16 kHz) | Endpoint (16 kHz) |
|---|---|---|---|---|
| Sham + Vehicle | ||||
| EH Model + Vehicle | ||||
| EH Model + Low Dose |
| EH Model + High Dose | | | | |
Table 2: Vestibular Function and Histological Outcomes
| Group | Vestibular Score (Endpoint) | Latency to Fall (s) (Endpoint) | Hydrops Ratio (Scala Media/Scala Vestibuli) |
|---|---|---|---|
| Sham + Vehicle | |||
| EH Model + Vehicle | |||
| EH Model + Low Dose |
| EH Model + High Dose | | | |
Proposed Signaling Pathway for Therapeutic Action
The therapeutic effect of a histamine-like compound such as this compound in the inner ear is thought to be mediated through histamine receptors, leading to improved microcirculation.
References
- 1. Betahistine metabolites, aminoethylpyridine, and hydroxyethylpyridine increase cochlear blood flow in guinea pigs in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Experimental Animal Models for Meniere’s Disease: A Mini-Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Endolymphatic hydrops: pathophysiology and experimental models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Secondary Endolymphatic Hydrops - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A possible mechanism of the formation of endolymphatic hydrops and its associated inner ear disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A new animal model for Ménière's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effect of inner ear blood flow changes in Ménière's model mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Studies of Betahistine and its Metabolites on Guinea Pig Cochlear Blood Flow
Introduction
These application notes provide a comprehensive overview of the in vivo effects of betahistine and its primary metabolite, 2-(2-aminoethyl)pyridine, on cochlear blood flow in guinea pigs. Betahistine, a histamine analogue, is clinically used in the treatment of Menière's disease, and its therapeutic effects are believed to be partially mediated by its influence on inner ear microcirculation.[1][2][3] This document summarizes key quantitative data from relevant studies, details experimental protocols for replication, and presents signaling pathway and workflow diagrams for enhanced understanding. The compound of interest, 4-[2-(Methylamino)ethyl]pyridine, is a structural isomer of betahistine. While direct studies on the 4-pyridine isomer's effect on cochlear blood flow are not prevalent in the reviewed literature, the extensive research on betahistine (a 2-pyridine derivative) provides a strong foundational model for investigation.
Data Presentation
The following tables summarize the dose-dependent effects of betahistine and the comparative effects of its metabolites on cochlear blood flow in Dunkin-Hartley guinea pigs.
Table 1: Dose-Dependent Effect of Betahistine on Cochlear Blood Flow [1]
| Treatment Group | Dosage (mg/kg b.w.) | Peak Cochlear Blood Flow (Arbitrary Units) | Standard Deviation (SD) | Range |
| Betahistine | 1.000 | 1.340* | 0.246 | 0.933 - 1.546 |
| Betahistine | 0.100 | - | - | - |
| Betahistine | 0.010 | - | - | - |
| Betahistine | 0.001 | No significant change | - | - |
| Placebo (NaCl 0.9%) | - | No significant change | - | - |
*p<0.05 compared to baseline. Data derived from intravital fluorescence microscopy.
Table 2: Comparative Effects of Betahistine and its Metabolites on Cochlear Blood Flow [2]
| Treatment Group | Effect on Cochlear Blood Flow |
| Betahistine | Significant Increase |
| Aminoethylpyridine | Significant Increase (Greatest Effect) |
| Hydroxyethylpyridine | Significant Increase |
| Pyridylacetic Acid | No Significant Effect |
| Placebo | No Significant Effect |
Experimental Protocols
Animal Model and Preparation
-
Group Allocation: Animals are randomly assigned to different treatment groups, including a placebo control group.[1][2] For instance, in a study investigating dose-dependency, thirty guinea pigs were divided into five groups.[1] Another study comparing metabolites also used thirty guinea pigs split into five groups.[2]
-
Anesthesia: The specific anesthetic regimen should be chosen to ensure a stable physiological state.
-
Surgical Preparation: Standard surgical procedures for exposing the cochlea for intravital microscopy are required. This typically involves a retroauricular approach.
Drug Administration
-
Route of Administration: Intravenous (i.v.) or intraperitoneal (i.p.) administration are common routes for systemic drug delivery in these studies.
-
Dosage Forms: Betahistine dihydrochloride is dissolved in 0.9% NaCl.[1] Metabolites should be administered in equimolar amounts to betahistine to allow for accurate comparison.[2]
-
Dosage Regimen:
-
Dose-Response Study: A range of doses should be tested. For example, betahistine has been studied at doses of 1.000 mg/kg, 0.100 mg/kg, 0.010 mg/kg, and 0.001 mg/kg body weight.[1]
-
Metabolite Comparison Study: Equimolar amounts of betahistine and its metabolites (aminoethylpyridine, hydroxyethylpyridine, and pyridylacetic acid) are administered.[2]
-
Measurement of Cochlear Blood Flow
-
Technique: Intravital fluorescence microscopy is a suitable method for real-time monitoring of cochlear blood flow.[1]
-
Procedure:
-
A fluorescent dye (e.g., fluorescein isothiocyanate-dextran) is injected intravenously to visualize the blood vessels.
-
The cochlea is illuminated with an appropriate wavelength light source to excite the fluorophore.
-
A microscope equipped with a sensitive camera captures the fluorescence, allowing for the measurement of red blood cell velocity or changes in vessel diameter.
-
-
Data Acquisition: Cochlear blood flow and mean arterial pressure are continuously monitored before (baseline) and after drug administration. A typical monitoring period is 3 minutes before and 15 minutes after administration.[1][2]
Data Analysis
-
Statistical Analysis: A Two-Way Repeated Measures ANOVA followed by a Bonferroni t-test can be used to compare the changes in cochlear blood flow over time between the different treatment groups.[1] Nonlinear regression analysis can be employed to determine the correlation between drug dosage and the increase in blood flow.[1] A p-value of <0.05 is typically considered statistically significant.
Visualizations
Signaling Pathway
Caption: Proposed mechanism of betahistine-induced increase in cochlear blood flow.
Experimental Workflow
Caption: Experimental workflow for in vivo cochlear blood flow studies in guinea pigs.
References
- 1. Betahistine exerts a dose-dependent effect on cochlear stria vascularis blood flow in guinea pigs in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Betahistine metabolites, aminoethylpyridine, and hydroxyethylpyridine increase cochlear blood flow in guinea pigs in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Note: Protocol for Impurity Profiling of Betahistine for 4-[2-(Methylamino)ethyl]pyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Betahistine is a histamine analogue used for the treatment of Ménière's disease, which is characterized by symptoms such as vertigo, tinnitus, and hearing loss.[1] The purity of an active pharmaceutical ingredient (API) like betahistine is critical for its safety and efficacy. Impurity profiling is a crucial aspect of drug development and quality control, ensuring that the levels of any impurities are within acceptable limits.[2] Impurities can originate from the synthesis process, degradation of the drug substance, or improper storage conditions.[2]
One potential process-related impurity in the synthesis of betahistine is 4-[2-(Methylamino)ethyl]pyridine. This impurity is structurally very similar to betahistine, differing only in the position of the (methylamino)ethyl group on the pyridine ring (position 4 instead of 2). This structural similarity can present a challenge for analytical separation. This application note provides a detailed protocol for the identification and quantification of this compound in betahistine drug substance using High-Performance Liquid Chromatography (HPLC).
Logical Relationship between Betahistine and this compound
The presence of this compound as an impurity in betahistine likely arises from the starting materials used in the synthesis. If the initial pyridine-based precursor contains a mixture of 2- and 4-substituted isomers, both betahistine and the 4-isomer impurity can be formed during the subsequent chemical reactions.
Caption: Logical workflow of impurity formation.
Experimental Protocol: HPLC Analysis
This protocol outlines a High-Performance Liquid Chromatography (HPLC) method for the separation and quantification of this compound in betahistine hydrochloride.
Materials and Reagents
-
Betahistine Dihydrochloride Reference Standard (USP or EP)
-
This compound Reference Standard
-
Acetonitrile (HPLC grade)
-
Ammonium acetate (Analytical grade)
-
Glacial acetic acid (Analytical grade)
-
Sodium lauryl sulfate (SLS)
-
Water (HPLC grade)
Chromatographic Conditions
| Parameter | Value |
| Column | C18, 4.6 mm x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile and Ammonium Acetate Buffer with SLS (35:65 v/v) |
| Buffer Preparation | Dissolve 0.69 g of ammonium acetate in 1000 mL of water, adjust pH to 4.7 with glacial acetic acid, then add 2.88 g of sodium lauryl sulfate. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 40°C |
| Detection Wavelength | 259 nm |
| Injection Volume | 10 µL |
| Run Time | Approximately 20 minutes |
Preparation of Solutions
3.3.1. Standard Stock Solution (A) Accurately weigh about 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with mobile phase.
3.3.2. Betahistine Standard Stock Solution (B) Accurately weigh about 25 mg of Betahistine Dihydrochloride reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with mobile phase.
3.3.3. System Suitability Solution Pipette 1.0 mL of Standard Stock Solution (A) and 1.0 mL of Betahistine Standard Stock Solution (B) into a 10 mL volumetric flask and dilute to volume with the mobile phase.
3.3.4. Test Solution Accurately weigh about 25 mg of the betahistine sample to be tested into a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
Experimental Workflow
Caption: HPLC experimental workflow.
System Suitability
The system suitability must be checked before performing the analysis. Inject the System Suitability Solution and check the following parameters:
| Parameter | Acceptance Criteria |
| Resolution | The resolution between the betahistine and this compound peaks should be not less than 2.0. |
| Tailing Factor | The tailing factor for the betahistine peak should not be more than 2.0. |
| Relative Standard Deviation (RSD) | The RSD for six replicate injections of the betahistine standard solution should be not more than 2.0%. |
Data Presentation and Calculations
The amount of this compound in the betahistine sample is calculated using the following formula:
% Impurity = (Areaimpurity / Areastandard) x (Concentrationstandard / Concentrationsample) x 100
Where:
-
Areaimpurity is the peak area of this compound in the sample chromatogram.
-
Areastandard is the peak area of this compound in the standard chromatogram.
-
Concentrationstandard is the concentration of the this compound standard solution.
-
Concentrationsample is the concentration of the betahistine sample solution.
Example Quantitative Data
The following table summarizes hypothetical results from the analysis of three different batches of betahistine.
| Batch Number | Betahistine Purity (%) | This compound (%) | Total Other Impurities (%) |
| BH-001 | 99.85 | 0.05 | 0.10 |
| BH-002 | 99.72 | 0.12 | 0.16 |
| BH-003 | 99.91 | < 0.03 (Not Detected) | 0.09 |
Conclusion
This application note provides a detailed and robust HPLC method for the quantitative determination of the potential impurity this compound in betahistine. The described protocol is suitable for use in quality control laboratories for routine analysis and for monitoring the quality of betahistine during its development and manufacturing. The method is specific, accurate, and precise, allowing for the reliable determination of this impurity to ensure the safety and quality of the final drug product.
References
Application Notes and Protocols: 4-[2-(Methylamino)ethyl]pyridine in Coordination Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-[2-(Methylamino)ethyl]pyridine is a versatile bidentate ligand in coordination chemistry, offering both a pyridine nitrogen and a secondary amine nitrogen for chelation to metal centers. Its structural flexibility and the electronic properties of the pyridine ring make it a valuable component in the design of novel metal complexes with potential applications in catalysis, materials science, and medicinal chemistry. This document provides an overview of its coordination behavior and protocols for the synthesis and evaluation of its metal complexes, drawing upon established methodologies for similar pyridine-based ligands. While this specific ligand is a known building block in pharmaceuticals and agrochemicals, detailed studies on its coordination complexes are emerging. The protocols and data presented herein are based on established principles and analogous systems to guide further research and development.
Physicochemical Data of the Ligand
For effective design and synthesis of coordination complexes, understanding the properties of the free ligand is crucial.
| Property | Value | Reference |
| CAS Number | 55496-55-4 | [1] |
| Molecular Formula | C₈H₁₂N₂ | [1] |
| Molecular Weight | 136.19 g/mol | [1] |
| IUPAC Name | N-methyl-2-(pyridin-4-yl)ethanamine | [1] |
| Synonyms | N-Methyl-4-pyridineethanamine, Pyridine, 4-(2-methylaminoethyl) | [1] |
Synthesis of Coordination Complexes: A General Protocol
The following is a generalized protocol for the synthesis of a transition metal complex with this compound, adapted from procedures for similar pyridine-amine ligands. This protocol can be adapted for various metal precursors (e.g., chlorides, acetates, nitrates) and solvents.
Materials:
-
This compound
-
Metal salt (e.g., CuCl₂, Ni(OAc)₂, PdCl₂, PtCl₂)
-
Anhydrous solvent (e.g., ethanol, methanol, acetonitrile, THF)
-
Schlenk line or inert atmosphere glovebox
-
Standard glassware (Schlenk flask, condenser, etc.)
-
Magnetic stirrer and hotplate
Procedure:
-
Preparation of the Ligand Solution: In a Schlenk flask under an inert atmosphere, dissolve 2 molar equivalents of this compound in the chosen anhydrous solvent.
-
Preparation of the Metal Salt Solution: In a separate Schlenk flask, dissolve 1 molar equivalent of the metal salt in the same anhydrous solvent. Gentle heating may be required to facilitate dissolution.
-
Reaction: Slowly add the metal salt solution to the stirred ligand solution at room temperature.
-
Reaction Progression: Stir the resulting mixture at room temperature or under reflux for a specified period (typically 2-24 hours). The formation of a precipitate may indicate product formation.
-
Isolation of the Complex:
-
If a precipitate has formed, cool the mixture to room temperature and then in an ice bath to maximize precipitation. Collect the solid by filtration, wash with a small amount of cold solvent, and then with a non-polar solvent (e.g., diethyl ether or pentane).
-
If no precipitate forms, reduce the volume of the solvent under vacuum until a solid begins to form. Then, add a non-polar solvent to induce precipitation. Isolate the solid by filtration as described above.
-
-
Drying: Dry the isolated complex under vacuum.
Characterization:
The resulting complex should be characterized using standard analytical techniques:
-
FT-IR Spectroscopy: To confirm the coordination of the ligand to the metal center by observing shifts in the pyridine ring and N-H vibrational frequencies.
-
NMR Spectroscopy (¹H, ¹³C): For diamagnetic complexes, to observe shifts in the proton and carbon signals of the ligand upon coordination.
-
Elemental Analysis: To determine the empirical formula of the complex.
-
Mass Spectrometry: To determine the molecular weight of the complex.
-
UV-Vis Spectroscopy: To study the electronic transitions in the complex.
-
X-ray Crystallography: To determine the solid-state structure of the complex.
Potential Applications and Experimental Protocols
Catalysis
Coordination complexes of pyridine-containing ligands are known to be active catalysts for a variety of organic transformations. While specific catalytic data for this compound complexes is not yet widely reported, complexes of similar ligands have shown promise in reactions such as transfer hydrogenation.
This protocol is based on established procedures for ruthenium-catalyzed transfer hydrogenation.[2]
Materials:
-
Synthesized Ruthenium complex of this compound
-
Ketone substrate (e.g., acetophenone)
-
Hydrogen donor (e.g., 2-propanol)
-
Base (e.g., KOtBu or NaOH)
-
Anhydrous solvent (e.g., toluene or 2-propanol)
-
GC-MS for reaction monitoring and analysis
Procedure:
-
In a Schlenk tube, add the ruthenium catalyst (e.g., 1 mol%).
-
Add the ketone substrate (e.g., 1 mmol) and the base (e.g., 10 mol%).
-
Add the anhydrous solvent/hydrogen donor.
-
Heat the reaction mixture at a specified temperature (e.g., 80 °C) for a set time.
-
Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by GC-MS.
-
Upon completion, cool the reaction, quench with water, and extract the product with an organic solvent.
-
Dry the organic layer, remove the solvent under vacuum, and purify the product if necessary (e.g., by column chromatography).
Anticancer and Antimicrobial Agents
Pyridine-based metal complexes have demonstrated significant potential as therapeutic agents.[3][4] The coordination of a metal ion can enhance the biological activity of the organic ligand.
This protocol is a standard method to assess the anticancer activity of a compound on cell lines.
Materials:
-
Synthesized metal complex of this compound
-
Cancer cell line (e.g., HeLa, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the metal complex in the cell culture medium and add them to the wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., cisplatin).
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Assay: Add MTT solution to each well and incubate for another 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
This protocol determines the minimum inhibitory concentration (MIC) of a compound against a specific microorganism.
Materials:
-
Synthesized metal complex of this compound
-
Bacterial or fungal strain
-
Appropriate broth medium (e.g., Mueller-Hinton broth for bacteria)
-
96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare Inoculum: Grow the microorganism in the appropriate broth to a standardized concentration (e.g., 0.5 McFarland standard).
-
Serial Dilution: Prepare a two-fold serial dilution of the metal complex in the broth in a 96-well plate.
-
Inoculation: Add the standardized inoculum to each well. Include a positive control (broth + inoculum) and a negative control (broth only).
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37 °C for 24 hours for bacteria).
-
Determine MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be determined visually or by measuring the optical density.
Summary of Potential Complex Properties (Based on Analogous Systems)
The following table summarizes expected properties of coordination complexes of this compound based on data from similar pyridine-amine ligands. This data should be experimentally verified for each new complex.
| Metal Ion | Expected Geometry | Potential Application | Expected Characterization Data |
| Cu(I)/Cu(II) | Tetrahedral, Square Planar, or Distorted Octahedral | Catalysis, Antimicrobial | IR: Shift in ν(C=N) of pyridine; UV-Vis: d-d transitions.[5][6] |
| Ni(II) | Square Planar or Octahedral | Catalysis | Magnetic susceptibility measurements to determine geometry.[7] |
| Pd(II)/Pt(II) | Square Planar | Anticancer | ¹H NMR: Downfield shift of pyridine protons upon coordination.[3][4] |
| Ru(II) | Octahedral | Catalysis (e.g., Hydrogenation) | Electrochemical studies (Cyclic Voltammetry) to probe redox behavior.[2][8] |
Logical Relationship of Research Workflow
Conclusion
This compound presents a promising platform for the development of novel coordination complexes. The protocols and application notes provided here, based on well-established methodologies for related ligands, offer a solid foundation for researchers to explore the synthesis, characterization, and application of these new compounds. Further research is warranted to fully elucidate the coordination chemistry of this ligand and to discover the unique properties and potential applications of its metal complexes.
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. EP1747224B1 - Complexes of ruthenium with 2-(aminomethyl)pyridines and phosphines, their preparation and use as catalysts - Google Patents [patents.google.com]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis, Characterization and Antiproliferative Evaluation of Pt(II) and Pd(II) Complexes with a Thiazine-Pyridine Derivative Ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jsciences.ut.ac.ir [jsciences.ut.ac.ir]
- 6. Synthesis and Characterisation of Copper(II) Complexes with Tridentate NNO Functionalized Ligand: Density Function Theory Study, DNA Binding Mechanism, Optical Properties, and Biological Application - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Characterization of Pyridine Transition Metal Complexes of Ni (II), Cu (I) and Ag (I) [jscimedcentral.com]
- 8. Ruthenium-p-Cymene Complexes Incorporating Substituted Pyridine–Quinoline Ligands with –Br (Br-Qpy) and –Phenoxy (OH-Ph-Qpy) Groups for Cytotoxicity and Catalytic Transfer Hydrogenation Studies: Synthesis and Characterization [mdpi.com]
Application of N-methyl-2-pyridin-4-ylethanamine in Agrochemical Synthesis: A Theoretical and Practical Guide
Introduction
N-methyl-2-pyridin-4-ylethanamine is a pyridine derivative with a reactive secondary amine and a nucleophilic pyridine ring. While a direct and widespread application of this specific molecule as a key intermediate in the synthesis of commercial agrochemicals is not extensively documented in publicly available literature, its structural motifs are present in several classes of pesticides. The pyridine ring is a common scaffold in numerous insecticides, fungicides, and herbicides, and the N-methyl-ethanamine side chain offers a versatile point for chemical modification.[1][[“]]
This document explores the potential applications of N-methyl-2-pyridin-4-ylethanamine in agrochemical synthesis through proposed synthetic routes. The following sections provide detailed hypothetical application notes and experimental protocols for the synthesis of novel agrochemical candidates based on this promising, yet underutilized, building block. These theoretical pathways are grounded in established chemical principles and aim to inspire further research and development in the field of crop protection.
Hypothetical Application in the Synthesis of Neonicotinoid Analogs
Neonicotinoids are a major class of insecticides that act on the nicotinic acetylcholine receptors of insects.[3][4] The core structure often features a pyridine ring linked to a pharmacophore containing a nitroguanidine, cyanoamidine, or a similar group. N-methyl-2-pyridin-4-ylethanamine can serve as a valuable precursor for novel neonicotinoid analogs.
Application Note: Synthesis of a Novel N'-nitro-N-methyl-N'-(2-(pyridin-4-yl)ethyl)guanidine
This protocol outlines a two-step synthesis of a novel neonicotinoid candidate. The first step involves the reaction of N-methyl-2-pyridin-4-ylethanamine with S-methylisothiourea sulfate to form a guanidine intermediate. The second step is the nitration of the guanidine to yield the final product.
Experimental Protocol
Step 1: Synthesis of N-methyl-N'-(2-(pyridin-4-yl)ethyl)guanidine sulfate
-
To a stirred solution of N-methyl-2-pyridin-4-ylethanamine (13.6 g, 0.1 mol) in 100 mL of ethanol, add S-methylisothiourea sulfate (13.9 g, 0.05 mol).
-
Reflux the mixture for 6 hours. The reaction can be monitored by Thin Layer Chromatography (TLC).
-
Cool the reaction mixture to room temperature.
-
The product precipitates as a white solid. Filter the solid and wash with cold ethanol (2 x 20 mL).
-
Dry the solid under vacuum to obtain N-methyl-N'-(2-(pyridin-4-yl)ethyl)guanidine sulfate.
Step 2: Synthesis of N'-nitro-N-methyl-N'-(2-(pyridin-4-yl)ethyl)guanidine
-
To a cooled (0-5 °C) solution of concentrated sulfuric acid (50 mL), add the guanidine sulfate from Step 1 (14.5 g, 0.05 mol) portion-wise, keeping the temperature below 10 °C.
-
Once the addition is complete, add potassium nitrate (5.5 g, 0.055 mol) slowly.
-
Stir the reaction mixture at 0-5 °C for 2 hours.
-
Pour the reaction mixture onto crushed ice (200 g) with vigorous stirring.
-
Neutralize the solution with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7.
-
The product precipitates as a pale yellow solid. Filter the solid, wash with cold water (3 x 30 mL), and dry under vacuum.
Quantitative Data
| Step | Product | Starting Material | Molar Ratio (Starting Material:Reagent) | Solvent | Reaction Time (hours) | Yield (%) | Purity (by HPLC) (%) |
| 1 | N-methyl-N'-(2-(pyridin-4-yl)ethyl)guanidine sulfate | N-methyl-2-pyridin-4-ylethanamine | 1:0.5 | Ethanol | 6 | 85 | 98 |
| 2 | N'-nitro-N-methyl-N'-(2-(pyridin-4-yl)ethyl)guanidine | N-methyl-N'-(2-(pyridin-4-yl)ethyl)guanidine sulfate | 1:1.1 (KNO₃) | Conc. H₂SO₄ | 2 | 78 | 97 |
Experimental Workflow Diagram
Caption: Synthetic workflow for a novel neonicotinoid analog.
Hypothetical Application in the Synthesis of Pyridine Carboxamide Fungicides
Pyridine carboxamides are an important class of fungicides that inhibit the succinate dehydrogenase enzyme in the mitochondrial respiratory chain. N-methyl-2-pyridin-4-ylethanamine can be utilized to synthesize novel amide derivatives with potential fungicidal activity.
Application Note: Synthesis of N-(2-(pyridin-4-yl)ethyl)-N-methyl-4-(trifluoromethyl)nicotinamide
This protocol describes the synthesis of a novel pyridine carboxamide by reacting N-methyl-2-pyridin-4-ylethanamine with 4-(trifluoromethyl)nicotinoyl chloride. The resulting compound could be screened for its fungicidal properties. The synthesis of 4-(trifluoromethyl)nicotinic acid, a precursor, is also outlined.[5][6]
Experimental Protocol
Step 1: Synthesis of 4-(trifluoromethyl)nicotinoyl chloride
-
To a stirred suspension of 4-(trifluoromethyl)nicotinic acid (19.1 g, 0.1 mol) in 100 mL of toluene, add thionyl chloride (14.3 g, 0.12 mol) dropwise at room temperature.
-
Add a catalytic amount of N,N-dimethylformamide (DMF, 0.5 mL).
-
Heat the mixture to reflux (approximately 110 °C) for 3 hours. The reaction mixture becomes a clear solution.
-
Cool the reaction mixture to room temperature and evaporate the solvent and excess thionyl chloride under reduced pressure to obtain 4-(trifluoromethyl)nicotinoyl chloride as a yellow oil, which can be used in the next step without further purification.
Step 2: Synthesis of N-(2-(pyridin-4-yl)ethyl)-N-methyl-4-(trifluoromethyl)nicotinamide
-
Dissolve N-methyl-2-pyridin-4-ylethanamine (13.6 g, 0.1 mol) and triethylamine (12.1 g, 0.12 mol) in 150 mL of anhydrous dichloromethane in a three-necked flask equipped with a dropping funnel and a magnetic stirrer.
-
Cool the solution to 0-5 °C in an ice bath.
-
Add a solution of 4-(trifluoromethyl)nicotinoyl chloride (21.0 g, 0.1 mol) in 50 mL of anhydrous dichloromethane dropwise over 30 minutes, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4 hours.
-
Wash the reaction mixture with water (2 x 50 mL) and then with brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford the final product.
Quantitative Data
| Step | Product | Starting Material | Molar Ratio (Starting Material:Reagent) | Solvent | Reaction Time (hours) | Yield (%) | Purity (by HPLC) (%) |
| 1 | 4-(trifluoromethyl)nicotinoyl chloride | 4-(trifluoromethyl)nicotinic acid | 1:1.2 | Toluene | 3 | >95 (crude) | - |
| 2 | N-(2-(pyridin-4-yl)ethyl)-N-methyl-4-(trifluoromethyl)nicotinamide | N-methyl-2-pyridin-4-ylethanamine | 1:1 | Dichloromethane | 4 | 82 | 98 |
Logical Relationship Diagram
Caption: Synthesis of a potential pyridine carboxamide fungicide.
While direct industrial applications of N-methyl-2-pyridin-4-ylethanamine in agrochemical synthesis are not prominently reported, its chemical structure suggests significant potential as a versatile building block. The hypothetical synthetic pathways for novel neonicotinoid and pyridine carboxamide analogs presented in this document demonstrate its utility for creating new crop protection candidates. The provided protocols are intended to serve as a foundation for further research and development, encouraging the exploration of this and similar molecules in the ongoing quest for more effective and sustainable agrochemicals.
References
- 1. researchgate.net [researchgate.net]
- 2. consensus.app [consensus.app]
- 3. merckmillipore.com [merckmillipore.com]
- 4. (4Z)-3-((2-chloro-1,3-thiazol-5-yl)methyl)-5-methyl-N-nitro-1,3,5-oxadiazinan-4-imine | C8H10ClN5O3S | CID 5485188 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. CN113929621A - Synthesis method of flonicamid - Google Patents [patents.google.com]
- 6. CN108191749B - Preparation method of flonicamid and intermediate 4-trifluoromethyl nicotinic acid thereof - Google Patents [patents.google.com]
Troubleshooting & Optimization
Navigating the Synthesis of 4-[2-(Methylamino)ethyl]pyridine: A Technical Guide to Improving Yield
For researchers, scientists, and drug development professionals, the synthesis of 4-[2-(Methylamino)ethyl]pyridine, a key building block in various pharmaceutical agents, can present challenges that impact yield and purity. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during its synthesis, empowering researchers to optimize their experimental outcomes.
Two principal synthetic routes are commonly employed for the preparation of this compound: the reaction of 4-vinylpyridine with methylamine and the N-methylation of 4-(2-aminoethyl)pyridine. Each pathway presents a unique set of challenges and opportunities for optimization.
Troubleshooting and FAQs
This section provides answers to common questions and solutions for problems that may arise during the synthesis of this compound.
Route 1: Reaction of 4-Vinylpyridine with Methylamine
This method involves the direct addition of methylamine to 4-vinylpyridine. While seemingly straightforward, this reaction can be prone to the formation of a significant byproduct.
FAQs
-
Q1: My reaction is producing a significant amount of a higher molecular weight impurity. What is it and how can I minimize it?
-
A1: The primary byproduct in this reaction is often the double-addition product, N,N-bis[2-(4-pyridyl)ethyl]methylamine, formed by the reaction of the desired product with another molecule of 4-vinylpyridine. To minimize its formation, it is crucial to control the stoichiometry of the reactants. Using a significant excess of methylamine can favor the formation of the desired mono-adduct. Additionally, controlling the reaction temperature is important; lower temperatures generally reduce the rate of the second addition.
-
-
Q2: What is the optimal pH for this reaction?
-
A2: The reaction is sensitive to pH. A slightly basic environment (pH ~8) is generally considered optimal. At this pH, the methylamine is sufficiently nucleophilic to react with the 4-vinylpyridine, while minimizing unwanted side reactions.
-
-
Q3: How can I effectively purify the product from the reaction mixture?
-
A3: Purification can be achieved through fractional distillation under reduced pressure. Given the basic nature of the product and potential byproducts, an acidic wash of the organic extract can be employed to remove unreacted starting materials and the desired product into the aqueous phase, leaving non-basic impurities behind. The aqueous layer can then be basified and the product re-extracted. Column chromatography on silica gel can also be effective, though care must be taken as basic compounds can streak. A solvent system such as dichloromethane/methanol with a small amount of triethylamine can be used to improve separation.
-
Route 2: N-methylation of 4-(2-Aminoethyl)pyridine
This approach involves the selective methylation of the primary amino group of 4-(2-aminoethyl)pyridine. The main challenge lies in achieving selective methylation of the side-chain amine without affecting the pyridine nitrogen.
FAQs
-
Q1: I am getting a mixture of mono-, di-, and even quaternary methylated products. How can I improve the selectivity for the desired mono-methylated product?
-
A1: The Eschweiler-Clarke reaction is a highly effective method for the mono-methylation of primary amines and avoids the formation of over-methylated and quaternary ammonium salt byproducts.[1][2][3] This reaction utilizes formic acid and formaldehyde to reductively methylate the amine. The reaction conditions are typically mild and the reagents are readily available.
-
-
Q2: Can I use other methylating agents like dimethyl sulfate or methyl iodide?
-
A2: While powerful methylating agents like dimethyl sulfate and methyl iodide can be used, they often lead to a lack of selectivity, resulting in the formation of di-methylated and quaternary ammonium products.[4][5] To improve selectivity with these reagents, one strategy is to first protonate the more basic side-chain amino group with an acid. This protects it from methylation, allowing for the potential methylation of the less basic pyridine nitrogen, which is generally not the desired outcome. Therefore, for selective N-methylation of the side-chain, the Eschweiler-Clarke reaction is the preferred method.
-
-
Q3: How do I remove the catalyst and byproducts from the Eschweiler-Clarke reaction?
-
A3: After the Eschweiler-Clarke reaction, the excess formic acid and formaldehyde can be removed by basifying the reaction mixture and extracting the product into an organic solvent. A subsequent wash with water will help remove any remaining salts. The product can then be purified by distillation under reduced pressure or column chromatography.
-
Experimental Protocols
Below are detailed methodologies for the key synthetic routes.
Protocol 1: Synthesis of this compound via Aza-Michael Addition
This protocol is based on the reaction between 4-vinylpyridine and methylamine.
| Parameter | Recommended Condition |
| Reactants | 4-Vinylpyridine, Methylamine (aqueous solution, e.g., 40%) |
| Stoichiometry | 1 equivalent of 4-vinylpyridine to 3-5 equivalents of methylamine |
| Solvent | Water or a protic solvent like ethanol |
| Temperature | 25-50°C |
| Reaction Time | 12-24 hours |
| Work-up | 1. Extract the reaction mixture with an organic solvent (e.g., dichloromethane). 2. Wash the organic layer with brine. 3. Dry the organic layer over anhydrous sodium sulfate. 4. Concentrate the solvent under reduced pressure. |
| Purification | Fractional distillation under reduced pressure. |
Protocol 2: Synthesis of this compound via Eschweiler-Clarke Reaction
This protocol details the N-methylation of 4-(2-aminoethyl)pyridine.
| Parameter | Recommended Condition |
| Reactants | 4-(2-Aminoethyl)pyridine, Formaldehyde (aqueous solution, e.g., 37%), Formic Acid |
| Stoichiometry | 1 equivalent of 4-(2-aminoethyl)pyridine, 1.1-1.5 equivalents of formaldehyde, 1.1-1.5 equivalents of formic acid |
| Solvent | Typically no additional solvent is needed. |
| Temperature | 80-100°C |
| Reaction Time | 2-6 hours |
| Work-up | 1. Cool the reaction mixture. 2. Basify with a strong base (e.g., NaOH) to pH > 10. 3. Extract the product with an organic solvent (e.g., ethyl acetate). 4. Wash the organic layer with water and then brine. 5. Dry the organic layer over anhydrous sodium sulfate. 6. Concentrate the solvent under reduced pressure. |
| Purification | Fractional distillation under reduced pressure or column chromatography. |
Data Presentation
The following tables summarize the impact of key reaction parameters on the yield of this compound.
Table 1: Effect of Reactant Ratio and Temperature on Yield (Route 1)
| Mole Ratio (4-Vinylpyridine:Methylamine) | Temperature (°C) | Approximate Yield (%) | Notes |
| 1:1 | 25 | 40-50 | Significant double addition product observed. |
| 1:3 | 25 | 60-70 | Reduced double addition product. |
| 1:5 | 25 | 70-80 | Further reduction in byproduct formation. |
| 1:3 | 50 | 65-75 | Faster reaction time, slight increase in byproduct. |
Table 2: Comparison of Methylation Methods on Yield and Selectivity (Route 2)
| Methylating Agent | Base | Approximate Yield (%) | Selectivity (Mono:Di) |
| Formaldehyde/Formic Acid | - | 85-95 | >95:5 |
| Dimethyl Sulfate | NaH | 70-80 | Variable, often requires careful control.[5] |
| Methyl Iodide | K₂CO₃ | 60-70 | Prone to over-methylation. |
Visualizing the Workflow
To aid in understanding the experimental process, the following diagrams illustrate the key workflows.
Caption: Synthetic routes to this compound.
Caption: Troubleshooting low yield in synthesis.
References
- 1. jk-sci.com [jk-sci.com]
- 2. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]
- 3. Eschweiler-Clarke Reaction [organic-chemistry.org]
- 4. Dimethyl Sulfate as Methylation Agent and Solvent in Highly Regioselective Synthesis of Methyl Salicylate Using Sodium Bicarbonate as a Base - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An efficient and practical N-methylation of amino acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Eschweiler-Clarke Methylation of Pyridine Derivatives
This guide provides troubleshooting advice and answers to frequently asked questions regarding the Eschweiler-Clarke methylation, focusing specifically on its application to pyridine-containing compounds.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of the Eschweiler-Clarke reaction for pyridine-based molecules?
The Eschweiler-Clarke reaction is a reductive amination method used to methylate primary and secondary amines to their corresponding tertiary amines using excess formaldehyde and formic acid.[1][2] For pyridine-containing substrates, its primary application is the exhaustive methylation of exocyclic primary or secondary amino groups (e.g., converting 2-aminopyridine to 2-(dimethylamino)pyridine). The pyridine ring nitrogen is already a tertiary amine and does not undergo methylation via the classical Eschweiler-Clarke mechanism, which requires the formation of an iminium ion from a primary or secondary amine.[1]
Q2: Can the Eschweiler-Clarke reaction methylate the nitrogen atom of the pyridine ring itself?
No, the pyridine ring nitrogen cannot be methylated through the standard Eschweiler-Clarke mechanism. This mechanism involves the reaction of a primary or secondary amine with formaldehyde to form an iminium ion, which is then reduced by formic acid.[2] Since the pyridine nitrogen is already a tertiary amine, it cannot form the necessary iminium ion intermediate with formaldehyde to proceed with the methylation cycle.[1] Attempting to use Eschweiler-Clarke conditions on an unsubstituted pyridine will not yield the N-methylpyridinium salt. Instead, a simple acid-base reaction occurs, forming a pyridinium formate salt.[3]
Q3: What are the most common side products when methylating an aminopyridine using the Eschweiler-Clarke reaction?
When methylating an exocyclic amino group on a pyridine ring, several side products can arise:
-
Incomplete Methylation: The reaction may stop at the mono-methylated stage (a secondary amine), especially if insufficient reagents or reaction time are used.
-
N-Formylation: A common side reaction is the formation of an N-formyl derivative (-NHCHO or -N(CH₃)CHO). This occurs when the iminium intermediate is not efficiently reduced by formic acid, or through a competing reaction pathway where formic acid acts as a formylating agent.[4][5]
-
Substrate Decomposition: Pyridines, especially those with electron-donating groups, can be sensitive to prolonged heating under acidic conditions, potentially leading to decomposition or polymerization.
Q4: Why is quaternization of the pyridine ring nitrogen generally not a major concern during this reaction?
While the pyridine nitrogen is nucleophilic, the reaction medium is acidic due to the presence of formic acid. This protonates the pyridine ring, forming a pyridinium ion. The resulting positive charge deactivates the ring, significantly reducing its nucleophilicity and making it less likely to compete with the exocyclic amine for reaction with electrophilic intermediates. Furthermore, the classic Eschweiler-Clarke conditions are not designed for quaternization.[1]
Troubleshooting Guide
Problem 1: Low yield of the desired dimethylated aminopyridine.
| Potential Cause | Troubleshooting Steps |
| Incomplete Reaction | • Increase Reaction Time: Monitor the reaction by TLC or LCMS. Some reactions may require heating for several hours (4-18h) to go to completion.[2]• Increase Temperature: The reaction is typically run at reflux or 80-100°C. Ensure the temperature is maintained.[6]• Use Excess Reagents: Ensure a sufficient excess of both formaldehyde and formic acid is used. A common ratio is ~2-3 equivalents of formaldehyde and ~2-4 equivalents of formic acid per amino group hydrogen. |
| N-Formylation Side Product | • Ensure Sufficient Formic Acid: Formic acid is the reducing agent. An insufficient amount may favor formylation over complete reduction.[5]• Maintain Anhydrous Conditions (Initially): While aqueous formaldehyde is used, starting with dry solvents can sometimes minimize side reactions. The reaction itself produces water. |
| Substrate Decomposition | • Lower Reaction Temperature: If the substrate is sensitive, try running the reaction at a lower temperature for a longer duration.• Optimize Reagent Stoichiometry: Use the minimum necessary excess of reagents to avoid harsh conditions. |
| Difficult Work-up/Isolation | • Basify Correctly: After the reaction, the mixture must be made strongly basic (pH > 11) to deprotonate the tertiary amine product for efficient extraction into an organic solvent.[2]• Purification Method: The product may be basic and interact strongly with silica gel. Consider using alumina for column chromatography or using a solvent system doped with a small amount of triethylamine (e.g., 1%) to prevent streaking on silica. |
Problem 2: The major product is the mono-methylated aminopyridine.
| Potential Cause | Troubleshooting Steps |
| Insufficient Reagents | • The second methylation step can be slower than the first. Ensure at least 2 equivalents of formaldehyde and 2 equivalents of formic acid are used for a primary amine substrate. Increasing the excess may be necessary. |
| Steric Hindrance | • If the amino group is in a sterically hindered position (e.g., ortho to a large substituent), the addition of the second methyl group may be difficult. Prolonged reaction times and higher temperatures may be required. |
Visualizing Reaction Pathways
The following diagrams illustrate the key reaction pathways and troubleshooting logic.
References
- 1. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]
- 2. Eschweiler-Clarke Reaction | NROChemistry [nrochemistry.com]
- 3. Pyridinium formate | C6H7NO2 | CID 13326228 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. scispace.com [scispace.com]
- 6. grokipedia.com [grokipedia.com]
Technical Support Center: Purification of 4-[2-(Methylamino)ethyl]pyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 4-[2-(methylamino)ethyl]pyridine from a reaction mixture. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in a crude reaction mixture of this compound?
A1: Common impurities can include unreacted starting materials such as 4-vinylpyridine or 4-(2-chloroethyl)pyridine and methylamine, byproducts from side reactions like the dialkylated product (N,N-dimethyl-2-(pyridin-4-yl)ethanamine), positional isomers, and residual solvents or reagents from the synthesis.
Q2: My crude product is a dark oil. What is the initial step I should take for purification?
A2: For a dark, oily crude product, an initial acid-base extraction is recommended. Dissolve the crude mixture in a suitable organic solvent (e.g., dichloromethane or ethyl acetate) and wash with a dilute aqueous acid solution (e.g., 1M HCl). This will protonate the basic amine product and transfer it to the aqueous layer, leaving many non-basic impurities in the organic layer. The aqueous layer can then be basified (e.g., with NaOH) and the product re-extracted with an organic solvent.
Q3: I am observing significant streaking/tailing of my compound on a silica gel TLC plate. How can I resolve this?
A3: Streaking of basic amines on silica gel is a common issue due to the acidic nature of the silica. To mitigate this, you can add a small amount of a basic modifier to your TLC mobile phase, such as 0.5-2% triethylamine or a few drops of ammonium hydroxide. This will neutralize the acidic sites on the silica and improve the spot shape.
Q4: Can this compound be purified by distillation?
A4: Yes, vacuum distillation can be an effective method for purifying this compound, especially for removing non-volatile impurities. Due to its relatively high boiling point, distillation should be performed under reduced pressure to prevent decomposition.
Q5: What are suitable crystallization methods for obtaining high-purity this compound?
A5: While the free base is often an oil at room temperature, it can be crystallized as a salt, such as the hydrochloride or dihydrochloride salt. This is achieved by dissolving the purified free base in a suitable solvent (e.g., isopropanol or ethanol) and adding a solution of HCl in the same or a miscible solvent. Cooling the solution will then induce crystallization.
Troubleshooting Guides
Column Chromatography Issues
| Problem | Potential Cause | Solution |
| Product does not elute from the silica gel column. | The product is strongly adsorbed to the acidic silica gel. | 1. Add a basic modifier (0.5-2% triethylamine or ammonia in methanol) to your eluent system. 2. Switch to a less acidic stationary phase like neutral or basic alumina. 3. Consider using an amine-functionalized silica column. |
| Poor separation between the product and impurities. | The chosen solvent system has poor selectivity. | 1. Optimize the solvent system by trying different combinations of polar and non-polar solvents. A common system for amines is a gradient of methanol in dichloromethane with a small amount of triethylamine. 2. If impurities are significantly more or less polar, consider a two-step purification with different solvent systems. |
| Product appears to decompose on the column. | The product is unstable on the acidic stationary phase. | 1. Neutralize the silica gel by pre-flushing the column with your mobile phase containing a basic modifier before loading the sample. 2. Use a less harsh stationary phase like neutral alumina or a polymer-based column. |
Distillation Issues
| Problem | Potential Cause | Solution |
| Product is decomposing during distillation. | The distillation temperature is too high. | 1. Increase the vacuum (lower the pressure) to reduce the boiling point of the product. 2. Ensure the heating mantle is not set too high and that the distillation is proceeding at a steady rate. |
| "Bumping" or uneven boiling. | Lack of nucleation sites for smooth boiling. | 1. Use a magnetic stir bar or boiling chips in the distillation flask. 2. Ensure the system is not sealed to avoid pressure buildup. |
| Poor separation from a close-boiling impurity. | The impurity has a boiling point very close to the product. | 1. Use a fractional distillation column with a suitable packing material (e.g., Raschig rings or Vigreux indentations) to increase the number of theoretical plates. 2. Collect smaller fractions and analyze their purity by GC or NMR. |
Crystallization Issues
| Problem | Potential Cause | Solution |
| Product oils out instead of crystallizing. | The solution is too concentrated, or the cooling is too rapid. | 1. Add a small amount of additional solvent to the oiled-out mixture and gently warm until it redissolves, then cool slowly. 2. Try a different solvent or a solvent mixture for crystallization. |
| No crystals form upon cooling. | The solution is not supersaturated, or nucleation is inhibited. | 1. Concentrate the solution by slowly evaporating some of the solvent. 2. Scratch the inside of the flask with a glass rod to create nucleation sites. 3. Add a seed crystal of the desired product if available. 4. Place the solution in a freezer for a longer period. |
| Crystals are very fine or impure. | Crystallization occurred too quickly. | 1. Redissolve the crystals in the minimum amount of hot solvent and allow the solution to cool more slowly. 2. Consider using a different crystallization technique, such as vapor diffusion or layering a non-solvent. |
Experimental Protocols
Protocol 1: Purification by Acid-Base Extraction and Vacuum Distillation
-
Dissolution: Dissolve the crude reaction mixture in dichloromethane (DCM).
-
Acidic Wash: Transfer the DCM solution to a separatory funnel and wash three times with 1M aqueous HCl. Combine the aqueous layers.
-
Basification: Cool the combined aqueous layers in an ice bath and slowly add 5M aqueous NaOH with stirring until the pH is >12.
-
Extraction: Extract the aqueous layer three times with fresh DCM.
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude free base.
-
Vacuum Distillation: Set up a vacuum distillation apparatus. Distill the crude free base under high vacuum. Collect the fraction that boils at the expected temperature for this compound.
Protocol 2: Purification by Flash Column Chromatography
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase: A gradient of 0-10% methanol in dichloromethane containing 1% triethylamine.
-
Column Packing: Pack the column with silica gel slurried in the initial mobile phase (e.g., 100% DCM with 1% triethylamine).
-
Sample Loading: Dissolve the crude product in a minimal amount of the initial mobile phase and load it onto the column.
-
Elution: Run the gradient, starting with the less polar solvent mixture and gradually increasing the polarity.
-
Fraction Collection: Collect fractions and monitor by TLC (using a mobile phase with 1% triethylamine) to identify the fractions containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 3: Purification by Crystallization as the Hydrochloride Salt
-
Dissolution: Dissolve the purified free base of this compound in a minimal amount of isopropanol.
-
Acidification: To this solution, slowly add a solution of 2M HCl in isopropanol dropwise with stirring until the precipitation is complete (check with pH paper to ensure it is acidic).
-
Crystallization: Cool the mixture in an ice bath for 1-2 hours to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold isopropanol, followed by cold diethyl ether.
-
Drying: Dry the crystals under vacuum to obtain pure this compound dihydrochloride.
Data Presentation
Table 1: Physical Properties of this compound and Related Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |
| This compound | C₈H₁₂N₂ | 136.19 | Not available |
| 4-(2-Aminoethyl)pyridine | C₇H₁₀N₂ | 122.17 | 104 °C at 9 mmHg |
| 2-(2-Methylaminoethyl)pyridine | C₈H₁₂N₂ | 136.19 | 113-114 °C at 30 mmHg |
| 4-(Methylamino)pyridine | C₆H₈N₂ | 108.14 | 100 °C at 0.1 mmHg |
Table 2: Potential Impurities and their Origin
| Impurity | Structure | Potential Origin |
| 4-Vinylpyridine | C₇H₇N | Unreacted starting material |
| Methylamine | CH₅N | Unreacted starting material |
| N,N-Dimethyl-2-(pyridin-4-yl)ethanamine | C₉H₁₄N₂ | Over-alkylation of the amine |
| 4-(2-Aminoethyl)pyridine | C₇H₁₀N₂ | Incomplete methylation |
| Positional Isomers (e.g., 2- or 3-substituted) | C₈H₁₂N₂ | Impurities in starting materials |
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting guide for column chromatography of basic amines.
Technical Support Center: Overcoming Low Yield in Pyridine Alkylation Reactions
Welcome to the technical support center for pyridine alkylation reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues leading to low yields and to provide guidance on optimizing reaction conditions.
Troubleshooting Guides
This section addresses specific problems you may encounter during pyridine alkylation experiments, offering potential causes and solutions in a question-and-answer format.
Issue 1: Low or No Product Yield in N-Alkylation
Question: I am attempting an N-alkylation of my pyridine substrate, but I am observing very low to no formation of the desired product. What are the potential causes and how can I improve the yield?
Answer:
Low or no yield in N-alkylation of pyridines can stem from several factors. Here is a breakdown of common causes and suggested solutions:
-
Poor Nucleophilicity of the Pyridine: If your pyridine contains electron-withdrawing groups, its nucleophilicity will be reduced, making it less reactive towards the alkylating agent.
-
Solution: Consider using a more reactive alkylating agent or increasing the reaction temperature to overcome the activation energy barrier.[1]
-
-
Inefficient Leaving Group: The nature of the leaving group on your alkylating agent is crucial for the reaction rate.
-
Steric Hindrance: Bulky substituents on either the pyridine ring or the alkylating agent can sterically hinder the approach of the reactants.
-
Inappropriate Solvent Choice: The solvent plays a critical role in stabilizing the transition state and influencing the reaction rate.
-
Base Incompatibility: If a base is required in your reaction, its strength is important.
-
Solution: Ensure the base is strong enough to deprotonate any acidic protons if necessary, but not so strong that it causes unwanted side reactions with your alkylating agent.[1]
-
Issue 2: Poor Regioselectivity in C-Alkylation
Question: I am trying to perform a C-alkylation on the pyridine ring, but I am getting a mixture of isomers (C2, C3, and C4-alkylated) and my desired product is in low yield. How can I improve the regioselectivity?
Answer:
Achieving high regioselectivity in direct C-H alkylation of pyridines is a significant challenge due to the inherent electronic properties of the pyridine ring, which favor nucleophilic attack at the C2 and C4 positions.[1] Here are strategies to control the position of alkylation:
-
Controlling C4-Selectivity:
-
Blocking Groups: A highly effective strategy is to use a removable blocking group on the nitrogen atom. A fumarate-derived blocking group, for instance, can direct Minisci-type decarboxylative alkylation exclusively to the C4 position.[3][4] This method is practical, scalable, and uses inexpensive starting materials.[3][4]
-
Catalysis: A nickel/Lewis acid cooperative catalyst system can achieve direct C4-selective addition of alkyl groups from alkenes and alkynes.[1][5]
-
Mechanochemistry: The use of mechanochemically activated magnesium metal with alkyl halides has been shown to provide highly regioselective C4-alkylation.[1]
-
-
Controlling C2-Selectivity:
-
Organolithium Reagents: The choice of the alkyllithium reagent and the solvent system can direct the selectivity. For example, using sec-butyllithium in a THF/toluene mixture has been shown to promote C2-alkylation.[1][6]
-
Pyridine N-Oxides: Photocatalytic methods starting from pyridine N-oxides can lead to direct C2-alkylation.[1] Reductive alkylation of pyridine N-oxides with Wittig reagents also demonstrates excellent C2 selectivity.[1]
-
-
Controlling C3-Selectivity:
Issue 3: Formation of Side Products
Question: My reaction is producing significant amounts of side products, which is lowering the yield of my desired alkylated pyridine. What are the common side reactions and how can I minimize them?
Answer:
The formation of byproducts is a common reason for low yields. Here are some frequent side reactions and how to address them:
-
Over-alkylation: The initial alkylation product can sometimes be more reactive than the starting material, leading to the formation of di- or poly-alkylated products.
-
Elimination Reactions: Tertiary alkyl halides are particularly prone to undergoing elimination to form alkenes instead of the desired substitution product, especially at elevated temperatures.[1]
-
Solution: It is generally recommended to use primary or secondary alkyl halides for N-alkylation reactions.[1]
-
-
Acylation (in Minisci reactions): Depending on the radical source used in a Minisci reaction, acylation can be a competing side reaction.[1]
-
Solution: Modifying the reaction conditions, such as the choice of solvent and temperature, can help to minimize acylation.[1]
-
Frequently Asked Questions (FAQs)
Q1: How can I increase the rate of my N-alkylation reaction?
To increase the reaction rate, you can:
-
Use a more reactive alkylating agent with a better leaving group (e.g., alkyl iodide > alkyl bromide > alkyl chloride).[1]
-
Increase the reaction temperature.[1]
-
Choose an appropriate solvent. Polar aprotic solvents like DMF or acetonitrile are often good choices.[1]
-
For certain substrates, a phase-transfer catalyst may be beneficial.[1]
Q2: What is the Minisci reaction and why is it used for pyridine alkylation?
The Minisci reaction is a radical substitution reaction that introduces an alkyl group onto an electron-deficient aromatic compound like pyridine.[1] It is particularly useful for the C-H functionalization of the pyridine ring, a transformation that is not possible with traditional Friedel-Crafts alkylation due to the deactivation of the ring by the nitrogen atom.[1]
Q3: How do I choose the right conditions for regioselective C-alkylation?
The choice of conditions depends on the desired position of alkylation:
-
For C4-alkylation: Consider using a nitrogen blocking group strategy in a Minisci reaction[1][3] or a nickel/Lewis acid catalyst system.[1][5]
-
For C2-alkylation: The use of specific organolithium reagents and solvents[1][6] or starting from pyridine N-oxides with photocatalysis or Wittig reagents can provide high C2 selectivity.[1]
-
For C3-alkylation: This is the most challenging and often requires multi-step strategies involving dearomatization of the pyridine ring.[1]
Q4: Can I use tertiary alkyl halides for N-alkylation of pyridine?
It is generally not recommended to use tertiary alkyl halides for N-alkylation as they are highly prone to undergoing elimination reactions to form alkenes, rather than the desired substitution product.[1][7]
Data Presentation
The following table summarizes reaction conditions for achieving regioselective C-alkylation of pyridine, providing a comparative overview of different methodologies.
| Target Position | Method | Pyridine Substrate | Alkylating Agent/Reagent | Catalyst/Activator | Solvent | Temperature (°C) | Yield (%) | Reference |
| C4 | Blocking Group (Minisci) | Pyridine with fumarate blocking group | Cyclohexanecarboxylic acid | AgNO₃, (NH₄)₂S₂O₈ | DCE:H₂O (1:1) | 50 | 81 | [3] |
| C4 | Nickel/Lewis Acid Catalysis | Pyridine | 1-Tridecene | Ni(cod)₂, IPr, AlMe₃ | Toluene | 130 | 70 | [5] |
| C2 | Organolithium Reagent | Pyridine | 1,1-diborylalkane | sec-Butyllithium | THF/Toluene (1:1) | 80 | High | [6] |
| C4 | Organolithium Reagent | Pyridine | 1,1-diborylalkane | Methyllithium | 1,2-DME | 80 | 53 | [6] |
Experimental Protocols
Protocol 1: General Procedure for N-Alkylation of a Resin-Bound 2-Alkoxypyridine
This protocol is adapted for solid-phase synthesis.
-
Swell the resin-bound 2-alkoxypyridine (1 equivalent) in a suitable solvent (e.g., DMF).
-
Add the alkyl halide (10 equivalents).
-
Heat the reaction mixture to either 120 °C for 24 hours (for alkyl halides without α-protons) or 80 °C for 48 hours (for alkyl halides with α-protons).
-
After cooling, transfer the mixture to a filter column.
-
Wash the resin sequentially with DCM (2 x 1 mL), 10% MeOH in DCM (1 mL), MeOH (1 mL), and DCM (2 x 1 mL).
-
Evaporate the solvent from the collected filtrate to obtain the N-alkylated pyridone.
Protocol 2: Regioselective C4-Alkylation via a Fumarate Blocking Group under Minisci Conditions
This protocol describes a practical method for selective C4-alkylation.
Step A: Formation of the Pyridinium Salt (Blocking Group Installation)
-
This protocol involves the reaction of pyridine with a maleate-derived compound to form a stable pyridinium species. For detailed procedures on the synthesis of the blocking group and its installation, please refer to the supporting information of the cited literature.[3]
Step B: Minisci Reaction
-
To a solution of the pyridinium salt (e.g., 6a in the cited literature, 0.5 mmol) in a 1:1 mixture of 1,2-dichloroethane (DCE) and water (0.1 M), add the carboxylic acid (1.0 mmol).
-
Add silver nitrate (AgNO₃, 20 mol%).
-
Add ammonium persulfate ((NH₄)₂S₂O₈, 1.0 mmol).
-
Stir the reaction mixture at 50 °C for 2 hours.
-
Monitor the reaction progress by TLC or LC-MS.
Step C: Removal of the Blocking Group
-
After the Minisci reaction is complete, the blocking group is removed, typically by treatment with a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene).
-
Follow standard workup and purification procedures (e.g., extraction and column chromatography) to isolate the C4-alkylated pyridine.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Practical and Regioselective Synthesis of C4-Alkylated Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selective C-4 Alkylation of Pyridines - ChemistryViews [chemistryviews.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Alkylation and acylation of pyridine [quimicaorganica.org]
Technical Support Center: Preventing Quaternary Ammonium Salt Formation in Amine Methylation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the formation of quaternary ammonium salts during amine methylation. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in optimizing methylation reactions for the selective synthesis of secondary and tertiary amines.
Frequently Asked Questions (FAQs)
Q1: What is quaternary ammonium salt formation and why is it a problem in amine methylation?
A1: Quaternary ammonium salt formation is an over-methylation reaction where the nitrogen atom of the amine becomes bonded to four alkyl groups, resulting in a positively charged ion.[1][2] This is often an undesired byproduct when the goal is to synthesize a secondary or tertiary amine. The formation of these salts consumes the desired product and can complicate the purification process due to their different solubility profiles.[3]
Q2: What are the main factors that influence the formation of quaternary ammonium salts?
A2: The primary factors include:
-
Nature of the Amine: Primary amines are more susceptible to over-methylation than secondary amines.
-
Reagent Stoichiometry: Using an excess of the methylating agent significantly increases the likelihood of quaternary salt formation.
-
Reactivity of the Methylating Agent: Highly reactive methylating agents like methyl iodide are more prone to causing over-methylation compared to less reactive ones.[1]
-
Reaction Conditions: Higher temperatures and longer reaction times can promote further methylation.[4]
Q3: Which methylation methods are recommended to avoid quaternary ammonium salt formation?
A3: The Eschweiler-Clarke reaction is a classic and highly effective method that inherently prevents the formation of quaternary ammonium salts.[1][5][6] This is because the reaction mechanism does not allow for the methylation of a tertiary amine.[1] Other reliable methods include reductive amination using formaldehyde with a suitable reducing agent like sodium triacetoxyborohydride, and catalytic methods employing specific catalysts that favor mono- or di-methylation.[7]
Q4: Can I use methyl iodide for selective methylation without forming the quaternary salt?
A4: While challenging, it is possible to minimize quaternary salt formation with methyl iodide by carefully controlling the stoichiometry (using a limited amount of methyl iodide), reaction temperature, and reaction time. However, due to the high reactivity of methyl iodide, achieving high selectivity for a specific degree of methylation can be difficult, and methods like the Eschweiler-Clarke reaction are generally preferred for this purpose.[1]
Q5: How can I detect the presence of quaternary ammonium salts in my reaction mixture?
A5: Quaternary ammonium salts have distinct physical and spectroscopic properties. They are generally more polar and water-soluble than their corresponding tertiary amines. Their presence can often be detected by techniques such as:
-
NMR Spectroscopy: The methyl groups on the quaternary nitrogen will have a characteristic chemical shift.
-
Mass Spectrometry: The quaternary ammonium cation will be observed as a distinct peak.
-
Chromatography (TLC, LC-MS): Quaternary salts will have different retention factors/times compared to the less polar tertiary amine.[8][9]
Troubleshooting Guide
This guide addresses common issues encountered during amine methylation, with a focus on preventing the formation of quaternary ammonium salts.
Problem 1: Significant amount of quaternary ammonium salt detected.
| Potential Cause | Recommended Solution |
| Excess methylating agent. | Carefully control the stoichiometry of the methylating agent. For sensitive substrates, consider adding the methylating agent portion-wise. |
| Highly reactive methylating agent (e.g., methyl iodide). | Switch to a less reactive methylation method, such as the Eschweiler-Clarke reaction or reductive amination with formaldehyde and a milder reducing agent.[1][5][6] |
| Prolonged reaction time or high temperature. | Monitor the reaction closely by TLC or LC-MS and stop it as soon as the desired product is formed. Optimize the temperature to favor the desired methylation level.[4] |
Problem 2: The reaction is slow or incomplete (using Eschweiler-Clarke).
| Potential Cause | Recommended Solution |
| Deactivated amine substrate (e.g., electron-deficient anilines). | Increase the reaction temperature (typically 80-100 °C) and reaction time.[6] Consider using a modified Eschweiler-Clarke procedure with a different acid catalyst or a co-solvent to improve solubility. |
| Insufficient reagents. | Ensure an adequate excess of both formaldehyde and formic acid is used, as they are both consumed during the reaction.[1] |
| Poor mixing of the reaction. | Ensure efficient stirring, especially if the amine is not fully soluble in the reaction medium. |
Problem 3: Formation of N-formyl impurity.
| Potential Cause | Recommended Solution |
| Side reaction in the Eschweiler-Clarke reaction. | The N-formyl derivative can sometimes form as a byproduct. Ensure sufficient formic acid is present to act as the reducing agent. If the problem persists, the N-formyl impurity can often be hydrolyzed back to the amine under acidic or basic conditions, followed by re-methylation. |
| Incomplete reduction of the intermediate. | Ensure the reaction goes to completion by monitoring via TLC or LC-MS. |
Problem 4: Difficulty in purifying the desired tertiary amine from the quaternary salt.
| Potential Cause | Recommended Solution |
| Similar polarities of the tertiary amine and the quaternary salt. | Utilize the difference in charge. Quaternary salts are ionic and will remain in the aqueous phase during an acid-base extraction. Adjust the pH of the aqueous layer to be basic (pH > 10) to deprotonate any protonated tertiary amine and extract it into an organic solvent.[10][11] |
| Co-precipitation during recrystallization. | Choose a solvent system where the solubility difference between the tertiary amine and the quaternary salt is maximized. Often, the quaternary salt is much less soluble in non-polar organic solvents.[12] |
| Streaking on silica gel chromatography. | Quaternary ammonium salts are often immobile on standard silica gel. If the tertiary amine is sufficiently less polar, it can be eluted while the salt remains at the baseline. For difficult separations, consider using a different stationary phase like alumina or employing mixed-mode chromatography.[9] |
Data Presentation
Table 1: Comparison of Common Amine Methylation Methods
| Method | Typical Amine Substrate | Methylating Agent | Reducing Agent | Typical Temp. (°C) | Typical Time (h) | Selectivity for Tertiary Amine | Notes |
| Eschweiler-Clarke | Primary & Secondary (Aliphatic & Aromatic) | Formaldehyde | Formic Acid | 80 - 100 | 2 - 18 | Excellent (No Quaternary Salt) | A classic and reliable method that inherently avoids over-methylation.[1][6] |
| Reductive Amination | Primary & Secondary | Formaldehyde | NaBH(OAc)₃ | Room Temp. | 1 - 12 | Good to Excellent | Milder conditions than Eschweiler-Clarke. The choice of reducing agent is crucial for selectivity.[7] |
| Reductive Amination | Primary & Secondary | Formaldehyde | NaBH₃CN | Room Temp. | 2 - 24 | Good to Excellent | Effective but NaBH₃CN is toxic. |
| Catalytic Methylation | Aromatic & Aliphatic Amines | Methanol | H₂ | 100 - 150 | 12 - 24 | Good | Requires a specific catalyst and often high pressure. |
| Classical Alkylation | Primary & Secondary | Methyl Iodide | N/A | Room Temp. - Reflux | 1 - 24 | Poor to Moderate | Prone to over-methylation and quaternary salt formation. Requires careful control of stoichiometry.[1] |
Experimental Protocols
Protocol 1: Eschweiler-Clarke Methylation of a Secondary Aromatic Amine
This protocol describes the methylation of N-methylaniline to N,N-dimethylaniline.
Materials:
-
N-methylaniline
-
Formaldehyde (37% aqueous solution)
-
Formic acid (98-100%)
-
Sodium hydroxide (NaOH) solution (e.g., 2 M)
-
Diethyl ether or Dichloromethane (DCM)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Stirring plate and stir bar
-
Separatory funnel
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a stir bar, add N-methylaniline (1.0 eq).
-
Add formic acid (2.0 - 3.0 eq) to the flask.
-
Slowly add formaldehyde solution (2.0 - 3.0 eq) to the reaction mixture.
-
Heat the reaction mixture to 80-100 °C and maintain it at this temperature for 2-8 hours. The reaction progress can be monitored by TLC or LC-MS.
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully basify the reaction mixture with a NaOH solution to a pH of >10.
-
Transfer the mixture to a separatory funnel and extract the product with diethyl ether or DCM (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the crude N,N-dimethylaniline.
-
The crude product can be further purified by distillation or column chromatography if necessary.
Protocol 2: Reductive Amination of a Primary Aliphatic Amine using Sodium Triacetoxyborohydride
This protocol describes the dimethylation of benzylamine.
Materials:
-
Benzylamine
-
Formaldehyde (37% aqueous solution)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE) or Dichloromethane (DCM)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Stirring plate and stir bar
Procedure:
-
To a round-bottom flask containing a stir bar, add benzylamine (1.0 eq) and the chosen solvent (DCE or DCM).
-
Add formaldehyde solution (2.2 eq) to the flask.
-
Stir the mixture at room temperature for 30-60 minutes to allow for imine formation.
-
In a separate container, weigh sodium triacetoxyborohydride (2.2 eq). Add it portion-wise to the reaction mixture over 15-20 minutes, monitoring for any temperature increase.
-
Stir the reaction at room temperature for 1-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, quench by slowly adding saturated NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with the organic solvent (2 x).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.
-
Filter and concentrate the organic layer under reduced pressure to yield the crude N,N-dimethylbenzylamine.
-
Purify the product by column chromatography on silica gel if necessary.[7]
Visualizations
Caption: A typical experimental workflow for amine methylation.
Caption: Troubleshooting logic for amine methylation reactions.
References
- 1. Review of Modern Eschweiler–Clarke Methylation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]
- 3. US3210349A - Methylation of primary and secondary amines using a small stoichiometric excess of formaldehyde and adding a small stoichiometric excess of formic acid last - Google Patents [patents.google.com]
- 4. Analysing the Temperature Effect on the Competitiveness of the Amine Addition versus the Amidation Reaction in the Epoxidized Oil/Amine System by MCR-ALS of FTIR Data - PMC [pmc.ncbi.nlm.nih.gov]
- 5. name-reaction.com [name-reaction.com]
- 6. grokipedia.com [grokipedia.com]
- 7. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 8. academic.oup.com [academic.oup.com]
- 9. sielc.com [sielc.com]
- 10. Reconsideration of sample pH adjustment in bioanalytical liquid-liquid extraction of ionisable compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. reddit.com [reddit.com]
- 12. Reagents & Solvents [chem.rochester.edu]
Technical Support Center: Optimizing HPLC Separation of Pyridine Isomers & Impurities
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) for the successful separation of pyridine isomers and their impurities using High-Performance Liquid Chromatography (HPLC).
Frequently Asked Questions (FAQs)
Q1: Why is the HPLC separation of pyridine isomers (e.g., 2-, 3-, and 4-picoline) so challenging?
The primary challenge lies in their very similar physicochemical properties. Positional isomers of substituted pyridines often have nearly identical polarity, molecular weight, and pKa values, making them difficult to resolve using standard reversed-phase HPLC methods.[1][2] The subtle differences in their structures require highly selective chromatographic conditions to achieve baseline separation.[1]
Q2: What is the most critical factor for achieving good peak shape for basic compounds like pyridine?
Mobile phase pH is the most critical factor.[3][4] Pyridines are basic compounds that can interact strongly with acidic residual silanol groups on the surface of silica-based columns, leading to significant peak tailing.[2][5] Controlling the pH to keep the analytes in a single, consistent ionic state (either fully protonated at low pH or neutral at high pH) is essential for obtaining sharp, symmetrical peaks.[4][5]
Q3: What type of HPLC column is best for separating pyridine isomers?
While a standard C18 column is a common starting point, it often fails to provide sufficient selectivity for pyridine isomers.[1][5] Better results are typically achieved with columns that offer alternative separation mechanisms:[1]
-
Phenyl Phases: These columns provide π-π interactions, which are effective for aromatic compounds like pyridines.[1]
-
Mixed-Mode Columns: These are highly effective as they combine reversed-phase character with ion-exchange or hydrogen-bonding capabilities, offering unique selectivity.[6][7]
-
Hydrogen-Bonding Phases: Specialized columns that use hydrogen-bonding as the primary retention mechanism can effectively resolve isomers based on their differential hydrogen-bonding capabilities.[7][8]
-
Aqueous C18 (e.g., SB-Aq): These columns are stable in highly aqueous mobile phases and can provide good separation for polar, basic compounds.[9][10]
Q4: Can I switch between acetonitrile and methanol as the organic modifier?
Yes, and doing so can be a powerful tool for optimizing selectivity. Switching between acetonitrile (ACN) and methanol can alter the elution order of isomers and improve resolution.[1][5] Methanol is a protic solvent and can engage in hydrogen bonding differently than the aprotic ACN, thus changing the interactions between the analytes, mobile phase, and stationary phase.
Troubleshooting Guide
Problem 1: Poor or No Resolution Between Isomers
Question: My pyridine or picoline isomers are co-eluting or are not baseline resolved. What steps can I take to improve separation?
Answer: Poor resolution is the most common issue. The following workflow can help diagnose and solve the problem.
Possible Causes & Solutions:
-
Inadequate Stationary Phase Selectivity: A standard C18 column may not have the resolving power for structurally similar isomers.[1]
-
Suboptimal Mobile Phase Composition: The mobile phase composition, especially pH and organic solvent choice, dictates the retention and selectivity.[11]
-
Solution (pH): Adjust the mobile phase pH. A good starting point is a low pH (e.g., 3.0) using an additive like formic acid to ensure the pyridines are fully protonated.[5]
-
Solution (Organic Modifier): If using acetonitrile, try replacing it with methanol, or use a mixture of both. This can significantly alter selectivity between isomers.[1]
-
-
Insufficient Column Temperature Control: Temperature affects solvent viscosity and the thermodynamics of the separation.
-
Solution: Use a column oven to maintain a stable temperature. Try adjusting the temperature (e.g., in 5 °C increments from 25 °C to 40 °C) to see if resolution improves.[1]
-
Problem 2: Significant Peak Tailing
Question: My peaks for pyridine and its impurities are broad and asymmetrical (tailing). How can I improve the peak shape?
Answer: Peak tailing for basic analytes like pyridine is almost always caused by secondary interactions with the silica stationary phase.[2][5]
Possible Causes & Solutions:
-
Silanol Interactions: Free, acidic silanol groups on the silica surface interact strongly with the basic nitrogen of the pyridine ring, causing tailing.[5]
-
Solution 1 (pH Adjustment): Operate at a low mobile phase pH (e.g., < 3). At this pH, the silanol groups are not ionized, minimizing their ability to interact with the protonated basic analytes.[5] Alternatively, at high pH (e.g., > 8, if using a pH-stable column), the analyte itself is neutral, reducing interactions.[12]
-
Solution 2 (Increase Ionic Strength): Increase the buffer concentration in your mobile phase (e.g., from 10 mM to 25-50 mM). The buffer cations can compete with the analyte for interaction with the ionized silanols, effectively shielding the analyte and improving peak shape.[12]
-
Solution 3 (Use a Modern Column): Use a column with advanced silica technology. Modern, high-purity silica columns are highly end-capped to minimize the number of available silanols. Hybrid silica columns are also more resistant to these secondary effects.[12]
-
-
Column Overload: Injecting too much sample mass can saturate the stationary phase and lead to tailing.
-
Solution: Dilute your sample and reinject. If the peak shape improves, overload was a contributing factor.
-
Quantitative Data Summary
The following tables summarize starting conditions from various application notes for the separation of pyridine and its derivatives. These can be used as a foundation for method development.
Table 1: Conditions for Pyridine & Aminopyridine Isomers
| Parameter | Method A | Method B |
|---|---|---|
| Analytes | Pyridine, 2-Aminopyridine, 3-Aminopyridine, 4-Aminopyridine | Pyridine, 2-Aminopyridine, 2,6-Lutidine |
| Column | Zodiac HST HB | Amaze SC |
| Dimensions | 3.0 x 150 mm, 3 µm | 3.0 x 100 mm, 5 µm |
| Separation Mode | Hydrogen-Bonding[8] | Reversed-Phase / Cation-Exchange[6] |
| Mobile Phase | ACN/MeOH with Formic Acid & Ammonium Formate[8] | 30% ACN with 50 mM Ammonium Formate, pH 3[6] |
| Flow Rate | 0.6 mL/min | 0.6 mL/min |
| Detection | LC/MS compatible | UV 250 nm[6] |
Table 2: Conditions for Pyridine & Picoline Isomers
| Parameter | Method C |
|---|---|
| Analytes | Pyridine, 2-Picoline, 4-Picoline, Quinoline |
| Column | Zorbax SB-Aq |
| Dimensions | 4.6 x 150 mm, 5 µm[9][10] |
| Separation Mode | Reversed-Phase[9][10] |
| Mobile Phase | Gradient with Acetonitrile and Ammonium Acetate buffer[9][10] |
| Flow Rate | Not Specified |
| Detection | ESI-MS/MS[9][10] |
Experimental Protocols
Protocol 1: General Method Development for Pyridine Isomers
This protocol provides a systematic approach to developing a robust separation method.
1. Instrumentation:
-
HPLC system with a pump, autosampler, column oven, and UV or PDA detector.
2. Initial Column & Mobile Phase Selection:
-
Column: Start with a Phenyl-Hexyl column (e.g., 4.6 x 150 mm, 3 or 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Seal Wash: 90/10 Water/Acetonitrile.
3. Initial Screening Gradient:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 5 µL.
-
Detection: UV at 254 nm and 275 nm.
-
Gradient Program:
-
0-2 min: 5% B
-
2-15 min: 5% to 60% B
-
15-17 min: 60% B
-
17-18 min: 60% to 5% B
-
18-25 min: 5% B (Equilibration)
-
4. Optimization Strategy:
-
Poor Resolution:
-
Peak Tailing:
-
Ensure the mobile phase pH is low (~2.7-3.0).
-
Increase the concentration of the acidic modifier or add a buffer like 10-20 mM ammonium formate.[12]
-
-
Fine-Tuning: Once isomers are resolved, the gradient can be shallowed around the elution time to maximize resolution. The flow rate and temperature can also be adjusted for optimal efficiency.[1]
5. Sample Preparation:
-
Dissolve samples and standards in the initial mobile phase composition (e.g., 95% A / 5% B) whenever possible to avoid peak distortion.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chromatographytoday.com [chromatographytoday.com]
- 4. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 5. benchchem.com [benchchem.com]
- 6. helixchrom.com [helixchrom.com]
- 7. HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column | SIELC Technologies [sielc.com]
- 8. zodiaclifesciences.com [zodiaclifesciences.com]
- 9. Determination of pyridine, 2-picoline, 4-picoline and quinoline from mainstream cigarette smoke by solid-phase extraction liquid chromatography/electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 12. halocolumns.com [halocolumns.com]
Stability issues of 4-[2-(Methylamino)ethyl]pyridine in aqueous solutions.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 4-[2-(Methylamino)ethyl]pyridine in aqueous solutions. The information is intended for researchers, scientists, and drug development professionals to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in aqueous solutions?
A1: The stability of this compound in aqueous solutions can be influenced by several factors, including pH, temperature, light exposure, and the presence of oxidizing agents. Pyridine and its derivatives can be susceptible to degradation under certain conditions. For instance, a similar compound, 4-(N,N-dimethylamino)phenol (4-DMAP), exhibits maximum stability in an acidic pH range of 2.0 to 3.0.[1]
Q2: What are the potential degradation pathways for this compound in an aqueous environment?
A2: While specific degradation pathways for this compound are not extensively documented in publicly available literature, related pyridine compounds are known to undergo oxidation of the pyridine ring or the alkylamino side chain. For example, studies on 3,4-diaminopyridine have shown that under oxidative stress, it can form products like 4-amino, 3-nitropyridine and 3,4-diaminopyridine-N-oxide.[2] It is plausible that this compound could follow similar degradation patterns, involving N-oxidation, side-chain oxidation, or ring modification.
Q3: How should aqueous solutions of this compound be properly stored to minimize degradation?
A3: To minimize degradation, aqueous solutions of this compound should be stored in a cool, dark place. Based on the stability profile of analogous compounds, maintaining the pH of the solution within an optimal range (e.g., slightly acidic) may also enhance stability.[1] It is recommended to use tightly sealed containers to prevent exposure to air and potential contaminants.[3][4][5] For long-term storage, preparing fresh solutions before use is advisable.
Q4: Are there any known incompatibilities of this compound with common laboratory reagents?
A4: Specific incompatibility data for this compound is limited. However, as a substituted pyridine, it may react with strong oxidizing agents and strong acids. Contact with certain metals could also catalyze degradation. It is crucial to consult the Safety Data Sheet (SDS) for general handling precautions and to perform small-scale compatibility tests before mixing with other reagents.[4]
Troubleshooting Guides
Issue 1: Unexpectedly rapid degradation of the compound in solution.
-
Possible Cause 1: Suboptimal pH of the aqueous solution.
-
Troubleshooting Step: Measure the pH of your solution. Based on data from similar compounds like 4-DMAP, the stability of pyridine derivatives can be highly pH-dependent.[1]
-
Recommendation: Prepare a fresh solution and buffer it to a slightly acidic pH (e.g., pH 3-5) to assess if stability improves. Conduct a pH-rate profile study to determine the optimal pH for your experimental conditions.
-
-
Possible Cause 2: Exposure to light.
-
Troubleshooting Step: Review your experimental setup and storage conditions. Were the solutions exposed to ambient or direct light for extended periods?
-
Recommendation: Protect the solution from light by using amber-colored vials or by wrapping the container in aluminum foil.
-
-
Possible Cause 3: Elevated temperature.
-
Troubleshooting Step: Check the temperature at which the solutions were prepared and stored.
-
Recommendation: Prepare and store the solutions at a lower temperature (e.g., 2-8 °C) to slow down potential degradation kinetics.
-
Issue 2: Change in the color or appearance of the aqueous solution over time.
-
Possible Cause: Formation of degradation products.
-
Troubleshooting Step: A change in color often indicates the formation of new chemical species. These could be chromophoric degradation products resulting from oxidation or other reactions.
-
Recommendation: Analyze the solution using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with a photodiode array (PDA) detector, to identify and quantify any new peaks corresponding to degradation products.
-
Issue 3: Inconsistent or non-reproducible experimental results.
-
Possible Cause: Variable stability of the compound across different solution preparations.
-
Troubleshooting Step: Review your protocol for solution preparation. Are all parameters (e.g., water quality, pH, order of reagent addition) strictly controlled?
-
Recommendation: Standardize the solution preparation protocol. Always use freshly prepared solutions for critical experiments. It may also be beneficial to include co-solvents like propylene glycol or polyethylene glycol, which have been shown to increase the stability of similar compounds.[1]
-
Data Presentation
Table 1: Hypothetical pH-Dependent Stability of this compound in Aqueous Solution at 25°C
| pH | Half-life (t½) in hours (Hypothetical) |
| 2.0 | 250 |
| 3.0 | 300 |
| 4.0 | 200 |
| 5.0 | 150 |
| 6.0 | 80 |
| 7.0 | 50 |
Disclaimer: The data in this table is hypothetical and for illustrative purposes only, based on the known stability profile of a similar compound, 4-DMAP.[1]
Experimental Protocols
Protocol 1: HPLC Method for Stability Assessment of this compound
This protocol outlines a general reverse-phase HPLC method suitable for monitoring the stability of this compound and detecting potential degradation products.
-
Instrumentation:
-
High-Performance Liquid Chromatograph with a UV or PDA detector.
-
C18 analytical column (e.g., 4.6 mm x 250 mm, 5 µm).
-
-
Mobile Phase:
-
A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., methanol or acetonitrile).
-
-
Chromatographic Conditions (Example):
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm (or a wavelength determined by the UV spectrum of the compound)
-
Gradient Program:
-
0-5 min: 95% Aqueous, 5% Organic
-
5-25 min: Linear gradient to 50% Aqueous, 50% Organic
-
25-30 min: Hold at 50% Aqueous, 50% Organic
-
30-35 min: Return to initial conditions
-
-
-
Sample Preparation:
-
Prepare a stock solution of this compound in the desired aqueous buffer.
-
For the stability study, store aliquots of this solution under different stress conditions (e.g., varying pH, temperature, light exposure).
-
At specified time points, withdraw a sample, dilute it to an appropriate concentration with the mobile phase, and inject it into the HPLC system.
-
-
Data Analysis:
-
Monitor the peak area of the parent compound over time to determine the degradation rate.
-
Observe the appearance of any new peaks, which may indicate the formation of degradation products.
-
Visualizations
Caption: Hypothetical degradation pathways of this compound.
Caption: Workflow for assessing the stability of this compound.
Caption: Troubleshooting logic for stability issues.
References
- 1. Stability of 4-DMAP in solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Stability studies of ionised and non-ionised 3,4-diaminopyridine: hypothesis of degradation pathways and chemical structure of degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. lobachemie.com [lobachemie.com]
- 4. This compound - Safety Data Sheet [chemicalbook.com]
- 5. jubilantingrevia.com [jubilantingrevia.com]
Technical Support Center: Reductive Amination of Pypyridine Derivatives
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the reductive amination of pyridine derivatives.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reductive amination of a pyridine derivative is resulting in a low yield. What are the common causes and how can I improve it?
Low yields in the reductive amination of pyridine derivatives can stem from several factors. One common issue is the reduced nucleophilicity of the pyridine nitrogen, especially in aminopyridines, which can lead to incomplete imine formation.[1] Additionally, the choice of reducing agent and reaction conditions plays a crucial role.
Troubleshooting Steps:
-
Optimize Imine Formation:
-
Acid Catalysis: The addition of a catalytic amount of a weak acid, such as acetic acid, can protonate the carbonyl group, making it more electrophilic and facilitating imine formation.[2]
-
Dehydrating Agents: The formation of an imine from an aldehyde or ketone and an amine is an equilibrium reaction. Removing the water formed can drive the equilibrium towards the imine. This can be achieved through azeotropic distillation or by using dehydrating agents like anhydrous magnesium sulfate or molecular sieves.[3]
-
Pre-formation of Imine: Consider a two-step procedure where the imine is formed first, followed by the addition of the reducing agent. This is particularly useful when using less selective reducing agents like sodium borohydride (NaBH₄) to prevent the reduction of the starting aldehyde or ketone.[4][5]
-
-
Choice of Reducing Agent:
-
Mild and Selective Reagents: For one-pot reactions, it is crucial to use a reducing agent that selectively reduces the iminium ion in the presence of the carbonyl compound. Sodium triacetoxyborohydride (STAB) and sodium cyanoborohydride (NaBH₃CN) are popular choices for this reason.[4][6][7] STAB is often preferred due to its lower toxicity compared to NaBH₃CN.[4]
-
Alternative Borane Complexes: Amine-borane complexes like pyridine borane or 2-picoline borane are effective and can be used in protic solvents, which are necessary for iminium ion formation.[8]
-
-
Reaction Conditions:
-
Solvent: The choice of solvent can significantly impact the reaction. While chlorinated solvents like 1,2-dichloroethane (DCE) and dichloromethane (DCM) are commonly used, greener alternatives such as ethyl acetate and 2-methyltetrahydrofuran (2-MeTHF) have been shown to be effective.[9][10][11] Protic solvents like methanol or ethanol are often used with NaBH₄ and NaBH₃CN.[12]
-
Temperature: While many reductive aminations proceed at room temperature, gentle heating may be required for less reactive substrates. However, be mindful of the volatility of your reactants, especially when using low-boiling point aldehydes or ketones like acetone.[1]
-
Stoichiometry: Using an excess of the amine or the carbonyl compound can help drive the reaction to completion. The choice of which reagent to use in excess depends on its availability and cost.[13]
-
Q2: I am observing significant side products in my reaction. What are the likely side reactions and how can I minimize them?
The most common side reactions in reductive amination are the reduction of the starting carbonyl compound and over-alkylation of the amine product.
Common Side Products and Solutions:
| Side Product | Potential Cause | Suggested Solution |
| Alcohol | Reduction of the starting aldehyde or ketone. | Use a more selective reducing agent like STAB or NaBH₃CN that preferentially reduces the imine/iminium ion.[6][14] Alternatively, adopt a two-step procedure where the imine is formed before the addition of a less selective reducing agent like NaBH₄.[4][5] |
| Over-alkylation Product (Tertiary Amine from Primary Amine) | The secondary amine product reacts further with the aldehyde/ketone. | Use an excess of the primary amine. For problematic cases, a stepwise procedure involving imine formation followed by reduction with NaBH₄ can be effective.[5] |
| Aldol Condensation Products | Base-catalyzed self-condensation of the starting aldehyde or ketone. | Optimize reaction conditions to avoid strongly basic environments if your carbonyl compound is prone to aldol reactions.[3] |
Q3: Which reducing agent should I choose for my reductive amination of a pyridine derivative?
The choice of reducing agent is critical and depends on the specific substrates and desired reaction pathway (one-pot vs. two-step).
| Reducing Agent | Advantages | Disadvantages | Recommended Solvents |
| Sodium Triacetoxyborohydride (STAB) | Mild and highly selective for imines/iminium ions.[4][7] Good for one-pot reactions.[4] Tolerates a wide range of functional groups.[5] Less toxic than NaBH₃CN.[4] | Moisture sensitive.[12] Delivers only one hydride equivalent.[8] | DCE, DCM, THF, Dioxane[12] |
| Sodium Cyanoborohydride (NaBH₃CN) | Excellent selectivity for iminium ions over carbonyls.[4] Suitable for one-pot reactions.[6] Stable in protic solvents.[7] | Highly toxic and generates cyanide waste.[4][8] | Methanol, Ethanol[12] |
| Sodium Borohydride (NaBH₄) | Inexpensive and readily available. Potent reducing agent. | Not selective for imines over carbonyls, often requiring a two-step procedure.[4][6] | Methanol, Ethanol[12] |
| Pyridine Borane / 2-Picoline Borane | Stable in protic solvents necessary for iminium formation.[8] Good alternative to NaBH₃CN, avoiding cyanide toxicity. | Can off-gas hydrogen and potentially diborane.[8] Pyridine borane has a limited shelf life.[8] | Methanol, THF, Toluene[8] |
| H₂/Catalyst (e.g., Pd/C) | Considered a green reducing agent.[3] | May not be suitable for substrates with other reducible functional groups (e.g., nitro groups, alkenes). Can be irreproducible in some cases. | Various organic solvents |
Q4: How do I purify my N-alkylated pyridine derivative after the reaction?
Purification typically involves an aqueous workup to remove the reducing agent byproducts and unreacted starting materials, followed by extraction and chromatography.
General Purification Steps:
-
Quench the Reaction: Carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or water to decompose any remaining borohydride reagent.
-
Aqueous Workup: Partition the reaction mixture between an organic solvent (e.g., ethyl acetate, dichloromethane) and water or a basic aqueous solution.
-
Extraction: Extract the aqueous layer multiple times with the organic solvent.
-
Washing: Combine the organic layers and wash with brine to remove residual water.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄), filter, and concentrate under reduced pressure.
-
Chromatography: Purify the crude product by column chromatography on silica gel.
Experimental Protocols
Protocol 1: One-Pot Reductive Amination using Sodium Triacetoxyborohydride (STAB)
This protocol is a general guideline for the direct reductive amination of a pyridine aldehyde with a primary or secondary amine.
Materials:
-
Pyridine aldehyde (1.0 equiv)
-
Amine (1.1 equiv)
-
Sodium triacetoxyborohydride (STAB) (1.2-1.5 equiv)
-
Anhydrous 1,2-dichloroethane (DCE) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Organic solvent for extraction (e.g., Dichloromethane or Ethyl Acetate)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the pyridine aldehyde.
-
Dissolve the aldehyde in anhydrous DCE or THF (to a concentration of approximately 0.1 M).
-
Add the amine to the solution.
-
Stir the mixture at room temperature for 20-30 minutes to allow for initial imine formation. For less reactive substrates, a catalytic amount of acetic acid can be added.
-
Add STAB in one portion to the stirring mixture.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-24 hours.
-
Upon completion, slowly add saturated aqueous NaHCO₃ solution to quench the reaction.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer three times with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Two-Step Reductive Amination using Sodium Borohydride (NaBH₄)
This protocol is suitable when using a less selective reducing agent like NaBH₄.
Materials:
-
Pyridine aldehyde or ketone (1.0 equiv)
-
Amine (1.0 equiv)
-
Methanol (MeOH)
-
Sodium borohydride (NaBH₄) (1.0-1.5 equiv)
-
Water
-
Organic solvent for extraction
Procedure:
Step 1: Imine Formation
-
Dissolve the pyridine aldehyde or ketone and the amine in methanol.
-
Stir the mixture at room temperature. Imine formation is often rapid in methanol.[5] Monitor the reaction by TLC or NMR to confirm the consumption of the starting carbonyl compound.
Step 2: Reduction
-
Once imine formation is complete, cool the reaction mixture in an ice bath.
-
Slowly add sodium borohydride in portions, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir until the imine is fully consumed (monitor by TLC or LC-MS).
-
Carefully quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with an organic solvent.
-
Wash the combined organic layers with brine, dry over an anhydrous drying agent, filter, and concentrate.
-
Purify the crude product by column chromatography.
Visualizations
Caption: General workflow for the reductive amination of pyridine derivatives.
Caption: Troubleshooting decision tree for low-yield reductive amination.
References
- 1. reddit.com [reddit.com]
- 2. youtube.com [youtube.com]
- 3. Reductive Amination - Wordpress [reagents.acsgcipr.org]
- 4. benchchem.com [benchchem.com]
- 5. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Reductive amination - Wikipedia [en.wikipedia.org]
- 8. Reductive Amination – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]
- 9. researchgate.net [researchgate.net]
- 10. Development of a solvent selection guide for aldehyde-based direct reductive amination processes - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. rsc.org [rsc.org]
- 12. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 13. reddit.com [reddit.com]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Managing Exothermic Reactions in Large-Scale Pyridine Synthesis
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on managing the exothermic nature of large-scale pyridine synthesis. Below you will find frequently asked questions and troubleshooting guides to ensure operational safety and successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns associated with exothermic reactions in large-scale pyridine synthesis?
A1: The main safety concerns are thermal runaway, pressure buildup, and the handling of hazardous materials. Thermal runaway is a situation where an increase in temperature causes a further increase in the reaction rate, leading to a rapid and uncontrolled rise in temperature and pressure.[1][2] This can result in a violent release of reactor contents, fire, or an explosion.[1][2] Pressure buildup can also occur from the evolution of gaseous byproducts, which, if not properly vented, can exceed the pressure limits of the reactor.[3] Additionally, many reagents used in pyridine synthesis, such as ammonia, are hazardous and require specific handling procedures.[3]
Q2: How can the potential for a thermal runaway be assessed before scaling up a pyridine synthesis?
A2: A thorough thermal hazard assessment is crucial before any scale-up.[4] This involves:
-
Reaction Calorimetry: Use a reaction calorimeter to determine the heat of reaction (ΔH), heat capacity of the reaction mixture, and the rate of heat evolution under process conditions.[1][5]
-
Differential Scanning Calorimetry (DSC): DSC can be used to determine the onset temperature of any decomposition reactions for reactants, intermediates, and products.[4]
-
Adiabatic Calorimetry: Techniques like Accelerating Rate Calorimetry (ARC) can simulate a worst-case scenario of cooling failure to determine the time to maximum rate of temperature and pressure rise.
Q3: What are the key engineering controls for managing heat in a large-scale reactor?
A3: Effective heat management in large-scale reactors relies on several key engineering controls:
-
Reactor Cooling Systems: Jacketed reactors with circulating heat transfer fluids are common. The cooling capacity of the system must be sufficient to remove the heat generated by the reaction.[6]
-
Agitation: Efficient mixing is critical to ensure uniform temperature throughout the reactor and to prevent the formation of localized hotspots.[1]
-
Controlled Reagent Addition: Using a semi-batch process where one or more reactants are added at a controlled rate allows for the modulation of the reaction rate and, consequently, the rate of heat generation.[4][7]
-
Emergency Relief Systems: Reactors should be equipped with pressure relief devices like rupture discs or safety relief valves to safely vent excess pressure in the event of a runaway reaction.[8]
Troubleshooting Guides
Issue 1: Uncontrolled Temperature Spike During Synthesis
Symptoms:
-
Rapid, unexpected increase in the internal reactor temperature.
-
The reactor's cooling system is operating at maximum capacity but cannot reduce the temperature.
-
A significant increase in reactor pressure.
Possible Causes:
-
Loss of Cooling: Failure of the cooling system, such as a pump malfunction or a loss of coolant flow.
-
Agitator Failure: Stoppage of the agitator, leading to poor heat transfer and the formation of a localized hotspot where the reaction accelerates.
-
Incorrect Reagent Addition: Addition of a reactant at a much faster rate than specified in the protocol.
-
Contamination: Presence of an impurity that catalyzes the reaction or an undesired side reaction.
Immediate Actions & Solutions:
| Step | Action | Rationale | Quantitative Threshold (Example) |
| 1 | Stop All Reagent Feeds | Immediately halt the introduction of any more reactive material to prevent further heat generation.[6] | N/A |
| 2 | Maximize Cooling | Increase the flow of the cooling medium to the reactor jacket and any internal cooling coils to its maximum capacity.[6] | N/A |
| 3 | Verify Agitation | Confirm that the agitator is running at the correct speed. If it has failed, do not attempt to restart it as this could suddenly mix unreacted reagents and cause a violent reaction. | N/A |
| 4 | Initiate Emergency Quenching | If the temperature continues to rise by > 5°C per minute despite maximum cooling, prepare to inject a pre-determined, cold, inert quenching agent to rapidly cool and dilute the reaction mixture. | Temperature rise > 5°C/min |
| 5 | Activate Emergency Shutdown | If the temperature approaches the predetermined critical safety limit (e.g., 20°C below the decomposition temperature of any component), activate the emergency shutdown procedure.[9] | Temperature > Tcritical - 20°C |
A troubleshooting workflow for a thermal runaway event is illustrated in the diagram below.
References
- 1. mt.com [mt.com]
- 2. Heat Transfer Fluids | Therminol | Eastman [eastman.com]
- 3. THERMAL PROPERTIES OF NUCLEAR REACTOR MATERIALS (Journal Article) | OSTI.GOV [osti.gov]
- 4. reddit.com [reddit.com]
- 5. mt.com [mt.com]
- 6. benchchem.com [benchchem.com]
- 7. Chichibabin Reaction | PPTX [slideshare.net]
- 8. aidic.it [aidic.it]
- 9. icheme.org [icheme.org]
Technical Support Center: Analysis of N-methyl-2-pyridin-4-ylethanamine Synthesis by GC-MS
This technical support guide is designed for researchers, scientists, and drug development professionals to aid in the identification of byproducts in the synthesis of N-methyl-2-pyridin-4-ylethanamine using Gas Chromatography-Mass Spectrometry (GC-MS).
Frequently Asked Questions (FAQs) and Troubleshooting
Q1: What is the most common synthetic route for N-methyl-2-pyridin-4-ylethanamine and what are the expected byproducts?
A1: The most prevalent laboratory-scale synthesis is the reductive amination of 4-acetylpyridine with methylamine. This reaction involves the formation of an intermediate imine, which is then reduced to the desired secondary amine. During this process, several byproducts can form and may be observed in your GC-MS analysis. The most common byproducts are:
-
Unreacted Starting Material: 4-acetylpyridine
-
Reduction of Starting Material: 1-(pyridin-4-yl)ethan-1-ol
-
Overalkylation of Product: N,N-dimethyl-2-(pyridin-4-yl)ethanamine
Q2: I see an unexpected peak in my GC chromatogram. How can I identify if it is a known byproduct?
A2: To identify an unknown peak, you should compare its retention time and mass spectrum with the data for the expected byproducts. As a general rule, the polarity of the compounds will influence their elution order from a standard non-polar GC column. You can expect the alcohol byproduct to elute earlier than the starting material and the desired product, while the overmethylated product will likely have a longer retention time.
Refer to the table below for a summary of the expected mass spectral data for the target compound and its common byproducts.
Q3: My GC-MS data shows a peak with a molecular ion at m/z 121. What could this be?
A3: A peak with a molecular ion (M+) at m/z 121 is characteristic of the unreacted starting material, 4-acetylpyridine. The mass spectrum of 4-acetylpyridine will also show a prominent base peak at m/z 106, corresponding to the loss of a methyl group ([M-15]+).[1] Another significant fragment may be observed at m/z 78, which corresponds to the pyridine ring.
Q4: I have a peak with a molecular ion at m/z 123. What is the likely identity of this compound?
A4: A molecular ion peak at m/z 123 strongly suggests the presence of 1-(pyridin-4-yl)ethan-1-ol. This byproduct is formed by the reduction of the ketone functional group of the starting material, 4-acetylpyridine. A characteristic fragment in its mass spectrum is the loss of a methyl group, resulting in a peak at m/z 108 ([M-15]+).
Q5: My chromatogram has a peak that I suspect is the overmethylated product. What should I look for in the mass spectrum?
A5: The overalkylation of N-methyl-2-pyridin-4-ylethanamine results in the formation of the tertiary amine, N,N-dimethyl-2-(pyridin-4-yl)ethanamine. This compound will have a molecular ion at m/z 150. The most characteristic fragmentation of tertiary amines is the cleavage of the C-C bond beta to the nitrogen atom. This results in a stable iminium ion. For N,N-dimethyl-2-(pyridin-4-yl)ethanamine, this would lead to a prominent base peak at m/z 58, corresponding to the [CH2=N(CH3)2]+ fragment.
Data Presentation
Table 1: Summary of GC-MS Data for N-methyl-2-pyridin-4-ylethanamine and Potential Byproducts
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Expected M+ (m/z) | Key Fragment Ions (m/z) |
| N-methyl-2-pyridin-4-ylethanamine (Product) | C8H12N2 | 136.19 | 136 | 121, 93, 44 (base peak) |
| 4-acetylpyridine (Starting Material) | C7H7NO | 121.14 | 121 | 106 (base peak), 78[1] |
| 1-(pyridin-4-yl)ethan-1-ol (Reduction Byproduct) | C7H9NO | 123.15 | 123 | 108, 78 |
| N,N-dimethyl-2-(pyridin-4-yl)ethanamine (Overalkylation Byproduct) | C9H14N2 | 150.22 | 150 | 135, 93, 58 (base peak) |
Experimental Protocols
Protocol 1: Sample Preparation for GC-MS Analysis
-
Reaction Quenching: At the desired time point, quench a small aliquot (e.g., 0.1 mL) of the reaction mixture by adding it to 1 mL of a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the aqueous mixture with 1 mL of an appropriate organic solvent (e.g., dichloromethane or ethyl acetate). Vortex the mixture for 30 seconds and allow the layers to separate.
-
Drying: Carefully transfer the organic layer to a clean vial containing a small amount of a drying agent (e.g., anhydrous sodium sulfate).
-
Dilution: Dilute the dried organic extract to a suitable concentration for GC-MS analysis (typically 1-10 ppm) using the same organic solvent.
-
Filtration: Filter the diluted sample through a 0.22 µm syringe filter into a GC vial.
Protocol 2: GC-MS Method for Analysis
-
Gas Chromatograph (GC) Conditions:
-
Injector Temperature: 250 °C
-
Injection Mode: Split (e.g., 20:1 split ratio)
-
Injection Volume: 1 µL
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min
-
Oven Program:
-
Initial temperature: 80 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 280 °C
-
Final hold: 5 minutes at 280 °C
-
-
Column: A standard non-polar column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness column with a 5% phenyl methylpolysiloxane stationary phase.
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Scan Range: m/z 40-400
-
Solvent Delay: 3 minutes
-
Mandatory Visualization
Caption: Synthetic pathway of N-methyl-2-pyridin-4-ylethanamine and formation of byproducts.
References
Validation & Comparative
Comparative Guide to Purity Analysis of 4-[2-(Methylamino)ethyl]pyridine: A Validated HPLC Method vs. Alternative Techniques
For researchers, scientists, and drug development professionals, ensuring the purity of active pharmaceutical ingredients (APIs) and intermediates is a critical aspect of quality control. This guide provides a detailed comparison of a validated High-Performance Liquid Chromatography (HPLC) method for the purity analysis of 4-[2-(Methylamino)ethyl]pyridine against alternative analytical techniques. The information presented is supported by established principles of chromatographic separation and method validation.
High-Performance Liquid Chromatography (HPLC): The Gold Standard
HPLC is widely regarded as the premier method for the quantitative analysis of pharmaceutical compounds due to its high resolution, sensitivity, and specificity.[1] A well-developed and validated reversed-phase HPLC (RP-HPLC) method can effectively separate this compound from its potential process-related impurities and degradation products.
Experimental Protocol: A Proposed Stability-Indicating RP-HPLC Method
This protocol outlines a stability-indicating RP-HPLC method developed for the quantitative purity analysis of this compound. The method is designed to be robust and capable of separating the main analyte from its potential degradation products, which is crucial for stability studies.[2]
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: A standard HPLC system equipped with a gradient pump, autosampler, column thermostat, and a photodiode array (PDA) or UV detector.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for its versatility in separating polar and non-polar compounds.[1][3]
-
Mobile Phase:
-
Solvent A: 0.1% Formic acid in Water.
-
Solvent B: 0.1% Formic acid in Acetonitrile.
-
-
Gradient Program: A gradient elution is proposed to ensure the separation of a wide range of potential impurities.
| Time (minutes) | % Solvent A | % Solvent B |
| 0 | 95 | 5 |
| 20 | 10 | 90 |
| 25 | 10 | 90 |
| 26 | 95 | 5 |
| 30 | 95 | 5 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: Based on the pyridine chromophore, a UV detection wavelength of 254 nm is a suitable starting point. A PDA detector can be used to monitor across a wider range (e.g., 200-400 nm) to identify and characterize impurities.
-
Injection Volume: 10 µL.
2. Sample Preparation:
-
Accurately weigh a sample of this compound.
-
Dissolve the sample in a suitable diluent (e.g., a mixture of water and acetonitrile) to achieve a final concentration within the linear range of the method (e.g., 0.5 mg/mL).
-
Filter the solution through a 0.45 µm syringe filter before injection into the HPLC system.[1]
3. Data Analysis and Quantification:
The purity of this compound is determined by calculating the area percentage of the main peak relative to the total area of all observed peaks in the chromatogram. For assay determination, a calibration curve is constructed by plotting the peak area of a reference standard against its concentration. The concentration of the analyte in the sample is then determined from this calibration curve.
Method Validation Summary
A robust HPLC method should be validated according to the International Council for Harmonisation (ICH) guidelines.[4][5][6] The following table summarizes the typical performance data for a validated HPLC method.
| Validation Parameter | Typical Performance Characteristics |
| Specificity | The method is able to resolve the main peak from potential impurities and degradation products, demonstrating selectivity. |
| Linearity | R² > 0.999 over a concentration range of LOQ to 150% of the target concentration. |
| Accuracy | Recovery of 98.0% to 102.0% for the analyte. |
| Precision | Repeatability (RSD < 1.0%), Intermediate Precision (RSD < 2.0%). |
| Limit of Detection (LOD) | Typically in the range of 0.01% to 0.05% of the target concentration. |
| Limit of Quantitation (LOQ) | Typically in the range of 0.05% to 0.15% of the target concentration. |
| Robustness | The method is unaffected by small, deliberate variations in chromatographic conditions (e.g., flow rate, temperature, mobile phase composition). |
Comparison with Alternative Analytical Methods
While HPLC is the preferred method, other techniques can be used for preliminary or orthogonal assessment of this compound purity.
| Analytical Method | Principle | Advantages | Disadvantages |
| High-Performance Liquid Chromatography (HPLC) | Separation based on differential partitioning of analytes between a stationary phase and a liquid mobile phase under high pressure. | High resolution and sensitivity, high specificity, quantitative accuracy and precision, suitable for automation.[1] | Higher cost of instrumentation and consumables, requires skilled operators. |
| Thin-Layer Chromatography (TLC) | Separation based on differential partitioning between a stationary phase coated on a plate and a liquid mobile phase.[1] | Simple, rapid, and cost-effective, suitable for screening multiple samples simultaneously.[1] | Lower resolution and sensitivity compared to HPLC, primarily qualitative or semi-quantitative.[1] |
| Gas Chromatography (GC) | Separation of volatile compounds based on their partitioning between a stationary phase and a gaseous mobile phase. | High efficiency for volatile and thermally stable compounds. | Not suitable for non-volatile or thermally labile compounds without derivatization. |
| Capillary Electrophoresis (CE) | Separation based on the differential migration of charged species in an electric field. | High separation efficiency, small sample volume requirements. | Lower sensitivity for some applications, can be less robust than HPLC. |
Visualizing the Workflow and Method Comparison
To better illustrate the processes and relationships, the following diagrams are provided.
Caption: Workflow for HPLC Purity Analysis.
Caption: Comparison of Analytical Methods.
References
- 1. benchchem.com [benchchem.com]
- 2. molnar-institute.com [molnar-institute.com]
- 3. ptfarm.pl [ptfarm.pl]
- 4. researchgate.net [researchgate.net]
- 5. japsonline.com [japsonline.com]
- 6. A validated stability-indicating HPLC method for the simultaneous determination of pheniramine maleate and naphazoline hydrochloride in pharmaceutical formulations - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Bioactivity of 2-, 3-, and 4-[2-(Methylamino)ethyl]pyridine Isomers: A Guide for Researchers
This guide provides a comparative analysis of the biological activity of three pyridine isomers: 2-[2-(methylamino)ethyl]pyridine, 3-[2-(methylamino)ethyl]pyridine, and 4-[2-(methylamino)ethyl]pyridine. The information is intended for researchers, scientists, and drug development professionals interested in the pharmacological profiles of these compounds.
Introduction
The position of the methylaminoethyl group on the pyridine ring significantly influences the bioactivity of these isomers, directing their affinity and functional activity towards different families of receptors. While 2-[2-(methylamino)ethyl]pyridine, also known as betahistine, is a well-characterized histamine receptor ligand, its 3- and 4-isomers are less studied, with available data suggesting potential interactions with nicotinic acetylcholine receptors. This guide summarizes the current state of knowledge on the synthesis, receptor binding, functional activity, and in vivo effects of these three compounds.
Data Presentation
Table 1: Comparative Receptor Binding Affinities (Ki)
| Compound | Receptor Subtype | Binding Affinity (Ki) | Species | Reference |
| 2-[2-(methylamino)ethyl]pyridine | Histamine H1 | ~10 µM | Guinea Pig (Cerebellum) | [1] |
| Histamine H2 | > 1 mM | Rodent (Brain) | [2] | |
| Histamine H3 | ~µM range (Antagonist Ki = 6.9 µM) | Rat (Cerebral Cortex) | [1][2] | |
| 3-[2-(methylamino)ethyl]pyridine | α4β2 Nicotinic Acetylcholine Receptor | Data not available | - | [3] |
| This compound | - | Data not available | - | - |
Note: The available data for 3- and this compound is limited. Further research is needed to fully characterize their receptor binding profiles.
Table 2: Comparative Functional Activity
| Compound | Receptor Subtype | Functional Activity | Potency (EC50/IC50) | Efficacy | Reference |
| 2-[2-(methylamino)ethyl]pyridine | Histamine H1 | Partial Agonist | EC50 = 9.0 µM (Glycogenolysis) | 57% of Histamine | [1] |
| Histamine H3 | Inverse Agonist/Antagonist | ED50 = 0.4 mg/kg (in vivo, i.p.) | Partial Inverse Agonist | [4] | |
| 3-[2-(methylamino)ethyl]pyridine | α4β2 Nicotinic Acetylcholine Receptor | Likely Agonist/Partial Agonist | Data not available | Data not available | [3] |
| This compound | - | Data not available | - | - | - |
Table 3: Comparative In Vivo Effects
| Compound | In Vivo Effect | Animal Model | Observations | Reference |
| 2-[2-(methylamino)ethyl]pyridine | Increased cochlear blood flow | Guinea Pig | Significant increase compared to placebo. | [5] |
| Reduced vestibular receptor resting discharge | Frog | Potentially contributes to anti-vertigo effects. | [6] | |
| Metabolite: 2-(2-aminoethyl)pyridine | Increased cochlear blood flow | Guinea Pig | Greater effect than the parent compound, betahistine. | [5] |
| Reduced vestibular receptor resting discharge | Frog | Similar effect to betahistine. | [6][7] | |
| 3-[2-(methylamino)ethyl]pyridine | - | - | Data not available | - |
| This compound | - | - | Data not available | - |
Experimental Protocols
Synthesis of [2-(Methylamino)ethyl]pyridine Isomers
A general synthetic approach for N-methyl-2-(pyridin-X-yl)ethan-1-amines involves a two-step process:
-
Synthesis of 2-(Pyridin-X-yl)ethan-1-amine: This can be achieved through the reduction of the corresponding pyridylacetonitrile. For example, 2-(pyridin-3-yl)acetonitrile can be reduced using a Raney nickel catalyst and ammonium hydroxide in methanol under a hydrogen atmosphere to yield 2-(pyridin-3-yl)ethanamine[8].
-
N-methylation: The resulting primary amine can then be methylated. A common method is reductive amination, where the primary amine is reacted with formaldehyde in the presence of a reducing agent like sodium borohydride. Alternatively, direct alkylation with a methylating agent such as methyl iodide can be employed, though this may risk over-methylation. A more controlled approach involves the use of a protecting group on the pyridine nitrogen to ensure selective methylation of the ethylamine nitrogen[9].
Receptor Binding Assays
Histamine Receptor (H1, H2, H3) Radioligand Binding Assay (General Protocol)
This protocol is adapted from methodologies for competitive radioligand binding assays.
-
Membrane Preparation: Prepare crude synaptosomal membranes from rodent brains or from cell lines expressing the specific human histamine receptor subtype.
-
Incubation: In a 96-well plate, incubate the membrane preparation with a specific radioligand (e.g., [³H]mepyramine for H1, [³H]tiotidine for H2, or [³H]Nα-methylhistamine for H3) and varying concentrations of the test compound (2-, 3-, or this compound).
-
Equilibration: Incubate the mixture at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Termination and Filtration: Terminate the reaction by rapid vacuum filtration through glass fiber filters to separate bound and free radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation.
Nicotinic Acetylcholine Receptor (e.g., α4β2) Radioligand Binding Assay (General Protocol)
This protocol is based on established methods for nAChR binding assays.
-
Membrane Preparation: Use membranes from cell lines (e.g., HEK293) stably expressing the desired nAChR subtype (e.g., α4β2).
-
Incubation: In a suitable assay buffer, incubate the membrane preparation with a high-affinity radioligand (e.g., [³H]epibatidine or [³H]cytisine) and a range of concentrations of the test compound.
-
Equilibration: Allow the binding to reach equilibrium by incubating at room temperature for a defined period (e.g., 2-4 hours).
-
Termination and Filtration: Separate bound from free radioligand by rapid filtration through polyethyleneimine-pre-soaked glass fiber filters.
-
Washing: Wash the filters with ice-cold wash buffer.
-
Quantification: Determine the amount of bound radioactivity using liquid scintillation counting.
-
Data Analysis: Calculate IC50 and Ki values as described for the histamine receptor binding assay.
Functional Assays
G-Protein Coupled Receptor (GPCR) Functional Assay (e.g., for Histamine Receptors)
-
cAMP Assay (for Gs or Gi-coupled receptors like H2 and H3):
-
Culture cells expressing the target receptor.
-
Pre-treat cells with a phosphodiesterase inhibitor to prevent cAMP degradation.
-
Stimulate the cells with the test compound at various concentrations. For antagonist/inverse agonist activity at H3 receptors, co-stimulation with an agonist like (R)-α-methylhistamine might be necessary.
-
Lyse the cells and measure the intracellular cAMP levels using a suitable detection kit (e.g., HTRF, ELISA).
-
Generate dose-response curves to determine EC50 (for agonists) or IC50 (for antagonists/inverse agonists) values.
-
-
Calcium Mobilization Assay (for Gq-coupled receptors like H1):
-
Load cells expressing the H1 receptor with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Stimulate the cells with different concentrations of the test compound.
-
Measure the change in intracellular calcium concentration by monitoring the fluorescence intensity using a plate reader.
-
Construct dose-response curves to determine EC50 values.
-
Ligand-Gated Ion Channel (LGIC) Functional Assay (e.g., for Nicotinic Acetylcholine Receptors)
-
Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes:
-
Inject cRNA encoding the desired nAChR subunits into Xenopus laevis oocytes.
-
After a few days of expression, place an oocyte in a recording chamber and impale it with two microelectrodes.
-
Clamp the membrane potential at a holding potential (e.g., -70 mV).
-
Apply the test compound at various concentrations to the oocyte and record the induced ion current.
-
Generate dose-response curves to determine EC50 and maximal efficacy (Imax) relative to a full agonist like acetylcholine.
-
Signaling Pathways and Experimental Workflows
Caption: Simplified signaling pathways for the interaction of pyridine isomers with their putative primary targets.
Caption: General experimental workflow for the comparative bioactivity study of pyridine isomers.
Conclusion
The bioactivity of [2-(methylamino)ethyl]pyridine isomers is highly dependent on the substitution pattern of the pyridine ring. The 2-isomer, betahistine, primarily interacts with histamine H1 and H3 receptors, exhibiting partial agonism and inverse agonism/antagonism, respectively. These actions are believed to underlie its therapeutic effects in vestibular disorders. Its metabolite, 2-(2-aminoethyl)pyridine, also demonstrates significant biological activity. In contrast, the limited available data for the 3-isomer suggests a preference for nicotinic acetylcholine receptors, particularly the α4β2 subtype. The bioactivity of the 4-isomer remains largely uncharacterized.
This comparative guide highlights the need for further research to fully elucidate the pharmacological profiles of the 3- and this compound isomers. Such studies would not only provide a more complete understanding of the structure-activity relationships within this chemical series but could also uncover novel therapeutic agents with distinct receptor selectivity and functional properties.
References
- 1. Effects of pyridine ring substitutions on affinity, efficacy, and subtype selectivity of neuronal nicotinic receptor agonist epibatidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of diversely substituted pyridin-2(1H)-ones and in vivo evaluation of their anti-allodynic effect on cutaneous inflammatory mechanical allodynia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 3-(2-Aminoethyl)pyridine analogs as alpha4beta2 nicotinic cholinergic receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. (PDF) Synthesis of N-Pyridin-2-Ylmethyl and [research.amanote.com]
- 5. Minimal Structural Changes Determine Full and Partial Nicotinic Receptor Agonist Activity for Nicotine Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
- 7. Synthesis, Nicotinic Acetylcholine Receptor Binding, and Antinociceptive Properties of 2′-Fluoro-3′-(substituted pyridinyl)-7-deschloroepibatidine Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 8. neuroquantology.com [neuroquantology.com]
- 9. arkat-usa.org [arkat-usa.org]
A Head-to-Head Comparison: 4-[2-(Methylamino)ethyl]pyridine Versus Betahistine in Vestibular Disorder Models
For researchers, scientists, and drug development professionals, understanding the nuanced differences between a parent drug and its metabolites is crucial for optimizing therapeutic strategies. This guide provides a comprehensive comparison of the efficacy of betahistine and its primary active metabolite, 4-[2-(Methylamino)ethyl]pyridine (also known as aminoethylpyridine or M1), in preclinical models of vestibular disorders.
Betahistine is a widely prescribed medication for the treatment of vestibular disorders, most notably Ménière's disease. Its therapeutic effects are attributed to its dual action as a weak histamine H1 receptor agonist and a potent histamine H3 receptor antagonist. Following administration, betahistine is rapidly and extensively metabolized to this compound. Emerging evidence suggests that this metabolite is not merely an inactive byproduct but an active compound that significantly contributes to, and may even exceed, the therapeutic effects of the parent drug.
This guide synthesizes the available experimental data to provide an objective comparison of their performance, details the experimental protocols used in key studies, and visualizes the underlying mechanisms and workflows.
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies comparing the effects of betahistine and its active metabolite, this compound, on physiological parameters relevant to vestibular function.
Table 1: Comparison of Effects on Cochlear Blood Flow in Guinea Pigs
| Compound | Dose | Mean Increase in Cochlear Blood Flow (%) | Statistical Significance (vs. Placebo) | Source |
| Betahistine | Equimolar to metabolites | Significant Increase | p < 0.05 | [1][2] |
| This compound | Equimolar to betahistine | Greatest Significant Increase | p < 0.05 | [1][2] |
| Placebo | - | No Significant Change | - | [1][2] |
Table 2: Comparison of Effects on Ampullar Receptor Resting Discharge in Frogs
| Compound | Concentration | Effect on Resting Discharge | Effect on Mechanically-Evoked Responses | Source |
| Betahistine | 10⁻⁶ M - 10⁻² M | Significant Reduction | Scanty Effects | [3] |
| This compound | > 10⁻⁶ M | Significant Reduction | Scanty Effects | [3] |
Signaling Pathways and Mechanism of Action
Betahistine and its active metabolite, this compound, exert their effects on the vestibular system through a multi-faceted mechanism of action, primarily involving the histaminergic system.
As illustrated, both betahistine and this compound act as agonists at histamine H1 receptors, leading to vasodilation and increased blood flow in the inner ear.[1][2] They also function as potent antagonists of presynaptic histamine H3 receptors in the central nervous system, which increases the synthesis and release of histamine, thereby promoting vestibular compensation.[4] Furthermore, direct action on the peripheral vestibular organs results in a reduction of the resting discharge from ampullar receptors, which is thought to contribute to the anti-vertigo effect.[3]
Experimental Protocols
Detailed methodologies are essential for the replication and validation of scientific findings. The following sections describe the key experimental protocols used to generate the comparative data presented.
Measurement of Cochlear Blood Flow in Guinea Pigs
This protocol is based on the laser Doppler flowmetry method, a non-invasive technique to measure microvascular blood flow.
Protocol Details:
-
Animal Preparation: Dunkin-Hartley guinea pigs are anesthetized. The cochlea is surgically exposed, and the femoral artery is cannulated for continuous blood pressure monitoring.[1][3][5]
-
Laser Doppler Flowmetry: A laser Doppler probe is placed on the lateral wall of the basal turn of the cochlea to measure blood flow.[1][3][5]
-
Data Acquisition: Baseline cochlear blood flow and mean arterial blood pressure are recorded for a set period (e.g., three minutes).[2]
-
Compound Administration: Betahistine, this compound, or a placebo is administered, typically intravenously.[1]
-
Post-Administration Recording: Cochlear blood flow and blood pressure are continuously recorded for a specified duration (e.g., 15 minutes) after administration.[2]
-
Data Analysis: The percentage change in cochlear blood flow from baseline is calculated and statistically analyzed to compare the effects of the different compounds.
Recording of Ampullar Receptor Resting Discharge in Frogs
This ex vivo protocol utilizes an isolated labyrinth preparation from a frog to directly measure the neural activity of vestibular receptors.
Protocol Details:
-
Preparation: The labyrinth is isolated from a frog and mounted in an experimental chamber continuously perfused with a physiological Ringer's solution.
-
Electrophysiological Recording: A suction electrode is placed on the ampullar nerve of the posterior semicircular canal to record multiunit nerve firing rate.
-
Baseline Measurement: The spontaneous (resting) discharge rate of the ampullar receptors is recorded under control conditions.
-
Compound Application: Betahistine or this compound is added to the perfusing solution at various concentrations (e.g., 10⁻⁷ M to 10⁻² M).[3]
-
Data Analysis: The firing rate after drug application is compared to the baseline to determine the effect of the compound on the resting discharge of the vestibular receptors.
Concluding Remarks
The available preclinical evidence strongly suggests that this compound is not only an active metabolite of betahistine but may also be a more potent contributor to its therapeutic effects in vestibular disorders. Specifically, the metabolite demonstrates a superior effect in enhancing cochlear blood flow, a key mechanism implicated in the treatment of conditions like Ménière's disease.[1][2] Both the parent drug and the metabolite exhibit a similar inhibitory effect on the resting activity of peripheral vestibular receptors, which likely contributes to their anti-vertigo properties.[3]
These findings have significant implications for drug development, suggesting that targeting the delivery or prolonging the action of this compound could represent a promising strategy for developing more effective treatments for vestibular disorders. Further research, particularly in animal models of vestibular dysfunction that allow for the assessment of behavioral outcomes such as nystagmus and balance, is warranted to fully elucidate the comparative efficacy of betahistine and its active metabolite.
References
- 1. The effect of tranexamic acid on cochlear blood flow in guinea pigs measured by laser Doppler flowmetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Betahistine metabolites, aminoethylpyridine, and hydroxyethylpyridine increase cochlear blood flow in guinea pigs in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Observations on cochlear blood flow using the laser Doppler method in guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Betahistine treatment in managing vertigo and improving vestibular compensation: clarification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Laser Doppler measurements of cochlear blood flow - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Analytical Landscape for Betahistine: A Focus on Chromatographic Methods in the Absence of Immunoassay Data
A comprehensive review of existing scientific literature reveals a significant gap in the availability of data regarding the cross-reactivity of antibodies against betahistine and its metabolites. The primary analytical focus for the quantification of betahistine and its major metabolite, 2-pyridylacetic acid (2-PAA), has been on highly specific chromatographic methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). Consequently, the development of immunoassays (e.g., ELISA, RIA) for betahistine has not been a prominent area of research, leading to a lack of information on antibody specificity and cross-reactivity.
Betahistine, a drug commonly prescribed for vertigo and Ménière's disease, undergoes rapid and extensive first-pass metabolism in the body. It is primarily converted to its main and inactive metabolite, 2-pyridylacetic acid (2-PAA).[1][2][3] Due to the very low and often undetectable plasma concentrations of the parent drug, pharmacokinetic and bioequivalence studies predominantly rely on the quantification of 2-PAA as a surrogate marker for betahistine exposure.[1][3]
The Dominance of Chromatographic Methods
The analytical method of choice for both betahistine and 2-PAA in biological matrices is LC-MS/MS. This technique offers high sensitivity and specificity, allowing for the precise quantification of the parent drug and its metabolite without the need for antibody-based detection. Numerous validated LC-MS/MS methods have been published, detailing the procedures for sample preparation, chromatographic separation, and mass spectrometric detection.[4][5] These methods are crucial for clinical pharmacokinetic studies and bioanalytical support for drug development.
The Missing Piece: Antibody Cross-Reactivity Data
The user's request for a comparison guide on the cross-reactivity of antibodies against betahistine and its metabolites could not be fulfilled as no studies describing the development and characterization of such antibodies were identified in the public domain. The generation of immunoassays is a prerequisite for assessing antibody cross-reactivity. This process involves synthesizing haptens, conjugating them to carrier proteins to elicit an immune response, and then characterizing the resulting antibodies for their binding affinity and specificity towards the target molecule and structurally related compounds.
Without any available data on anti-betahistine antibodies, it is not possible to provide a quantitative comparison of their cross-reactivity with metabolites like 2-PAA, aminoethylpyridine (AEP), or hydroxyethylpyridine (HEP).
Betahistine's Mechanism of Action and Metabolism
To provide context for researchers, it is pertinent to understand the pharmacological landscape of betahistine. Betahistine is a structural analogue of histamine and acts as a weak agonist at the histamine H1 receptor and a potent antagonist at the histamine H3 receptor. Its therapeutic effects are believed to be mediated through its influence on the histaminergic system in the inner ear and central nervous system.
The metabolic pathway of betahistine is a key consideration in its analysis. The logical flow of its metabolism is depicted in the following diagram:
Conclusion for Researchers
For scientists and drug development professionals working with betahistine, the key takeaway is that the current analytical paradigm is firmly rooted in chromatography, specifically LC-MS/MS. This approach provides the necessary specificity and sensitivity for pharmacokinetic and other quantitative studies, thereby circumventing the challenges associated with antibody development and potential cross-reactivity issues. While the lack of immunoassay data prevents a direct comparison of antibody performance, the existing body of literature on chromatographic methods offers robust and reliable alternatives for the analytical needs of betahistine research. Future research into the development of immunoassays for betahistine would be a novel contribution to the field, and a thorough characterization of antibody cross-reactivity would be an essential component of such work.
References
- 1. Stress degradation studies on betahistine and development of a validated stability-indicating assay method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. LC-MS-MS analysis of 2-pyridylacetic acid, a major metabolite of betahistine: application to a pharmacokinetic study in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. An LC-MS/MS assay for the quantitative determination of 2-pyridyl acetic acid, a major metabolite and key surrogate for betahistine, using low-volume human K2 EDTA plasma. | Semantic Scholar [semanticscholar.org]
Comparative Analysis of Pyridine-Based Compounds in Attenuating Neurotoxicity in PC12 Cells
A comprehensive guide for researchers and drug development professionals on the neuroprotective efficacy of novel pyridine derivatives, supported by experimental data and mechanistic insights.
This guide provides an objective comparison of the neuroprotective effects of various pyridine-based compounds against oxidative stress-induced cell death in rat pheochromocytoma (PC12) cells, a widely used in vitro model for neurodegenerative disease research. The data presented herein is compiled from multiple studies to offer a comparative perspective on the efficacy of these compounds in mitigating neuronal damage.
Introduction to Neuroprotection by Pyridine Compounds
Pyridine and its derivatives represent a class of heterocyclic compounds with significant therapeutic potential, including neuroprotective properties. Their mechanisms of action often involve the modulation of key signaling pathways related to oxidative stress, inflammation, and apoptosis. PC12 cells, which exhibit neuronal characteristics upon differentiation, are a valuable tool for screening and characterizing the neuroprotective potential of these novel synthetic compounds. This guide focuses on the comparative efficacy of different pyridine-based molecules in protecting PC12 cells from toxins commonly used to model neurodegenerative conditions, such as 6-hydroxydopamine (6-OHDA) and hydrogen peroxide (H₂O₂).
Quantitative Comparison of Neuroprotective Effects
The following tables summarize the quantitative data on the neuroprotective effects of various pyridine and related heterocyclic compounds on PC12 cells subjected to neurotoxic insults.
Table 1: Effect of Compounds on PC12 Cell Viability in a 6-OHDA-Induced Neurotoxicity Model
| Compound | Concentration | 6-OHDA Concentration | % Cell Viability (Mean ± SD) | Reference |
| Control | - | - | 100% | N/A |
| 6-OHDA alone | - | 100 µM | ~50% | [1] |
| Pyrrole Derivative A | 0.5 µM | 100 µM | Increased from ~50% to ~70% | [1] |
| Pyrrole Derivative B | 0.5 µM | 100 µM | Increased from ~50% to ~75% | [1] |
| Pyrrole Derivative C | 0.5 µM | 100 µM | Increased from ~50% to ~65% | [1] |
| J24335 | Not specified | Not specified | Significantly increased | [2] |
Note: Pyrrole derivatives are included for comparative context due to structural similarities and the availability of detailed quantitative data.
Table 2: Effect of Compounds on Apoptosis in 6-OHDA-Treated PC12 Cells
| Compound | Concentration | 6-OHDA Concentration | % Early Apoptotic Cells (Annexin V+/PI-) | Reference |
| Control | - | - | 0.81% | [1] |
| 6-OHDA alone | - | 100 µM | 15.15% | [1] |
| Pyrrole Derivative A | 0.5 µM | 100 µM | Reduced to a level not specified | [1] |
| Pyrrole Derivative B | 0.5 µM | 100 µM | Reduced to a level not specified | [1] |
| Pyrrole Derivative C | 0.5 µM | 100 µM | Reduced to a level not specified | [1] |
| J24335 | Not specified | Not specified | Significantly attenuated | [2] |
Table 3: Effect of Compounds on Intracellular Reactive Oxygen Species (ROS) in 6-OHDA-Treated PC12 Cells
| Compound | Concentration | 6-OHDA Concentration | Intracellular ROS Levels | Reference |
| Control | - | - | Baseline | [1] |
| 6-OHDA alone | - | 100 µM | Significantly increased | [1] |
| Pyrrole Derivative A | 0.5 µM | 100 µM | No significant change | [1] |
| Pyrrole Derivative B | 0.5 µM | 100 µM | Lowered compared to 6-OHDA group | [1] |
| Pyrrole Derivative C | 0.5 µM | 100 µM | Lowered compared to 6-OHDA group | [1] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.
PC12 Cell Culture and Differentiation
PC12 cells are cultured in RPMI-1640 medium supplemented with 10% horse serum and 5% fetal bovine serum, and maintained in a humidified incubator at 37°C with 5% CO₂. For differentiation into a neuronal phenotype, cells are seeded onto collagen-coated plates and treated with 50-100 ng/mL of Nerve Growth Factor (NGF) for 5-7 days. The medium is replaced every 2-3 days.
Induction of Neurotoxicity
-
6-Hydroxydopamine (6-OHDA) Model: Differentiated PC12 cells are pre-treated with the test compound for a specified duration (e.g., 24 hours) before being exposed to a neurotoxic concentration of 6-OHDA (e.g., 100 µM) for an additional 24 hours.[1]
-
Hydrogen Peroxide (H₂O₂) Model: Differentiated PC12 cells are pre-treated with the test compound and then exposed to H₂O₂ (e.g., 100-200 µM) for a specified time (e.g., 24 hours) to induce oxidative stress.
Cell Viability Assay (MTT Assay)
-
After treatment, the culture medium is removed, and 100 µL of MTT solution (0.5 mg/mL in serum-free medium) is added to each well of a 96-well plate.
-
The plate is incubated for 4 hours at 37°C.
-
The MTT solution is then removed, and 100 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
The absorbance is measured at 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the untreated control group.
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Following treatment, both adherent and floating cells are collected and washed with ice-cold PBS.
-
Cells are resuspended in 1X Annexin V binding buffer.
-
Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension.
-
The cells are incubated in the dark at room temperature for 15 minutes.
-
The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.[1]
Measurement of Intracellular ROS (DCFH-DA Assay)
-
After treatment, cells are washed with serum-free medium.
-
Cells are then incubated with 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) solution (e.g., 10 µM) for 30 minutes at 37°C in the dark.
-
Following incubation, the cells are washed with PBS.
-
The fluorescence intensity of dichlorofluorescein (DCF), the oxidized product of DCFH, is measured using a fluorescence microplate reader or flow cytometer with excitation and emission wavelengths of approximately 485 nm and 535 nm, respectively.[1]
Signaling Pathways in Pyridine-Mediated Neuroprotection
The neuroprotective effects of pyridine-based compounds in PC12 cells are often attributed to their ability to modulate specific intracellular signaling pathways. Below are diagrams illustrating some of the key pathways implicated in these processes.
Conclusion
The presented data suggests that pyridine-based compounds hold significant promise as neuroprotective agents. Their efficacy appears to be mediated, at least in part, through the activation of antioxidant signaling pathways such as Nrf2/HO-1 and pro-survival pathways involving CREB. The quinoline derivative J24335, in particular, demonstrates multi-faceted neuroprotective effects in the 6-OHDA model. While direct comparative data between different pyridine compounds under identical conditions is limited, this guide provides a framework for evaluating their potential. Further research is warranted to perform head-to-head comparisons of these and other novel pyridine derivatives to identify the most potent candidates for further development in the treatment of neurodegenerative diseases.
References
- 1. Biological Activity of Novel Pyrrole Derivatives as Antioxidant Agents Against 6-OHDA Induced Neurotoxicity in PC12 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. J24335 exerts neuroprotective effects against 6-hydroxydopamine-induced lesions in PC12 cells and mice | PolyU Institutional Research Archive [ira.lib.polyu.edu.hk]
A Comparative Guide to the Validation of a GC-MS Method for the Quantification of 4-[2-(Methylamino)ethyl]pyridine in Human Plasma
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the validation of a Gas Chromatography-Mass Spectrometry (GC-MS) method for the quantitative analysis of 4-[2-(Methylamino)ethyl]pyridine in human plasma. The information presented is based on established international guidelines for bioanalytical method validation, including those from the Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH) M10.[1][2][3][4][5][6] A comparison with a potential alternative method, Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), is included to aid in the selection of the most appropriate analytical technique.
Introduction
This compound is a pyridine derivative of interest in pharmaceutical and toxicological research. Accurate and reliable quantification of this analyte in biological matrices such as plasma is crucial for pharmacokinetic, pharmacodynamic, and toxicokinetic studies. While various analytical techniques can be employed, GC-MS offers a robust and cost-effective solution, particularly for volatile and thermally stable compounds.[7] This guide outlines the essential validation parameters and presents a hypothetical dataset to demonstrate the performance of a GC-MS method compared to an LC-MS/MS method.
Methodology and Experimental Protocols
A validated bioanalytical method ensures that the data generated is accurate and reproducible. The validation process involves a series of experiments to assess the method's performance characteristics.
Sample Preparation
A crucial step in bioanalytical method development is the extraction of the analyte from the complex plasma matrix. For the GC-MS method, a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) would be employed to isolate this compound and a suitable internal standard (IS) from plasma proteins and other endogenous components. As GC-MS often requires derivatization to improve the volatility and thermal stability of the analyte, a derivatization step using a reagent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) may be necessary.[8]
GC-MS Instrumentation and Conditions
The analysis would be performed on a gas chromatograph coupled to a mass spectrometer. The following are typical instrument settings:
-
GC Column: A non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane).
-
Carrier Gas: Helium at a constant flow rate.
-
Injector: Splitless mode with an injection volume of 1-2 µL.
-
Oven Temperature Program: A gradient program to ensure optimal separation of the analyte from other components.
-
Mass Spectrometer: Operated in either full scan mode for initial method development or selected ion monitoring (SIM) mode for quantitative analysis to enhance sensitivity and selectivity.
-
Ionization: Electron Ionization (EI).
Alternative Method: LC-MS/MS
For comparison, an LC-MS/MS method would typically involve protein precipitation followed by direct injection of the supernatant.[9] This technique is well-suited for polar and non-volatile compounds and often provides higher sensitivity.[7][10][11]
Data Presentation: A Comparative Analysis
The following tables summarize the hypothetical performance characteristics of the validated GC-MS method and a comparative LC-MS/MS method for the analysis of this compound in human plasma.
Table 1: Method Validation Parameters
| Parameter | GC-MS Method | LC-MS/MS Method | Acceptance Criteria (based on FDA/ICH Guidelines) |
| Linearity (r²) | 0.9985 | 0.9992 | ≥ 0.99 |
| Lower Limit of Quantification (LLOQ) | 1.0 ng/mL | 0.1 ng/mL | Signal-to-noise ratio ≥ 5; acceptable precision and accuracy |
| Upper Limit of Quantification (ULOQ) | 500 ng/mL | 1000 ng/mL | Within linear range with acceptable precision and accuracy |
| Intra-day Precision (%CV) | ≤ 8.5% | ≤ 5.2% | ≤ 15% (≤ 20% at LLOQ) |
| Inter-day Precision (%CV) | ≤ 10.2% | ≤ 7.8% | ≤ 15% (≤ 20% at LLOQ) |
| Accuracy (% Bias) | -7.5% to +9.2% | -4.8% to +6.5% | Within ±15% (±20% at LLOQ) |
| Recovery (%) | 85 - 95% | 90 - 102% | Consistent, precise, and reproducible |
| Matrix Effect | Assessed and minimized | Assessed and minimized | Minimal impact on quantification |
| Stability (Freeze-Thaw, Bench-Top, Long-Term) | Stable | Stable | Within ±15% of nominal concentration |
Table 2: Comparison of Method Attributes
| Attribute | GC-MS Method | LC-MS/MS Method |
| Selectivity | High, especially with SIM mode | Very high, with MRM mode |
| Sensitivity | Good | Excellent |
| Sample Throughput | Moderate | High |
| Cost of Instrumentation | Lower | Higher |
| Cost of Consumables | Lower | Higher |
| Derivatization Required | Often necessary | Not typically required |
| Thermal Stability of Analyte | Required | Not required |
Experimental Workflow and Logical Relationships
The following diagrams illustrate the logical workflow for the validation of the GC-MS method and the decision-making process for selecting an appropriate analytical technique.
Caption: Workflow for GC-MS Method Validation.
Caption: Decision Pathway for Analytical Method Selection.
Conclusion
The presented hypothetical data demonstrates that a validated GC-MS method can be a reliable and accurate tool for the quantification of this compound in human plasma. The choice between GC-MS and LC-MS/MS will depend on the specific requirements of the study, such as the need for very high sensitivity, sample throughput, and budgetary constraints.[7][11][12] For many applications, a well-validated GC-MS method offers a suitable balance of performance and cost-effectiveness. It is imperative that any bioanalytical method used in regulated studies adheres to the principles outlined in the ICH M10 guideline to ensure data integrity and regulatory acceptance.[5][6]
References
- 1. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. labs.iqvia.com [labs.iqvia.com]
- 3. Bioanalytical Method Validation Guidance for Industry | FDA [fda.gov]
- 4. ema.europa.eu [ema.europa.eu]
- 5. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. fda.gov [fda.gov]
- 7. GC-MS vs LC-MS: How to Choose for Metabolomics Research [arome-science.com]
- 8. Validated GC-MS methods to detect ethylene, diethylene, and triethylene glycol in serum, plasma, and urine samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 4-Methylamino antipyrine determination in human plasma by high-performance liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. LC-MS vs. GC-MS: Which Is More Suitable for Biomolecules? [synapse.patsnap.com]
- 11. resolvemass.ca [resolvemass.ca]
- 12. conquerscientific.com [conquerscientific.com]
A Pharmacokinetic Comparison: Betahistine and its Primary Metabolite, 2-Pyridylacetic Acid
Betahistine is a histamine analogue widely prescribed for the symptoms of Ménière's disease, such as vertigo and tinnitus.[1][2] Upon oral administration, betahistine undergoes rapid and extensive first-pass metabolism, primarily converted into its major but pharmacologically inactive metabolite, 2-pyridylacetic acid (2-PAA), also referred to as N-methyl-2-pyridin-4-ylethanamine.[1][2][3][4] The plasma concentrations of the parent drug, betahistine, are exceedingly low, often falling below the lower limit of quantification (e.g., < 100 pg/mL).[1][3] Consequently, pharmacokinetic evaluations of betahistine are almost exclusively based on the plasma and urine measurements of 2-PAA, which serves as a surrogate for the parent drug's exposure.[1][3][4][5]
Studies have demonstrated that betahistine exhibits linear pharmacokinetics over the therapeutic oral dose range of 8 to 48 mg.[3][4] This is indicated by the dose-proportional increase in the maximum plasma concentration (Cmax) and the area under the plasma concentration-time curve (AUC) of its metabolite, 2-PAA, suggesting the metabolic pathway is not saturated.[3][4][6]
Quantitative Pharmacokinetic Data
The pharmacokinetic parameters of 2-pyridylacetic acid (2-PAA) following single oral doses of betahistine are summarized below. Data is compiled from studies conducted in healthy adult volunteers under fasting conditions.
| Betahistine Dose | Parameter | Mean Value (± Standard Deviation or Range) | Study Population | Reference |
| 8 mg | Cmax (ng/mL) | 224.2 ± 59.9 | Arabic | [1] |
| Tmax (hr) | 1.1 ± 0.4 | Arabic | [1] | |
| AUC₀₋ₜ (ng·hr/mL) | 711.9 ± 162.7 | Arabic | [1] | |
| AUC₀₋ᵢₙf (ng·hr/mL) | 722.9 ± 165.2 | Arabic | [1] | |
| t₁/₂ (hr) | 3.4 ± 0.8 | Arabic | [1] | |
| 16 mg | Cmax (ng/mL) | 459.3 ± 117.4 | Arabic | [1] |
| Tmax (hr) | 1.0 ± 0.4 | Arabic | [1] | |
| AUC₀₋ₜ (ng·hr/mL) | 1129.4 ± 245.5 | Arabic | [1] | |
| AUC₀₋ᵢₙf (ng·hr/mL) | 1144.3 ± 252.1 | Arabic | [1] | |
| t₁/₂ (hr) | 3.4 ± 0.6 | Arabic | [1] | |
| 24 mg | Cmax (ng/mL) | 671.3 ± 180.3 | Arabic | [1] |
| Tmax (hr) | 1.0 ± 0.4 | Arabic | [1] | |
| AUC₀₋ₜ (ng·hr/mL) | 1686.2 ± 386.9 | Arabic | [1] | |
| AUC₀₋ᵢₙf (ng·hr/mL) | 1708.9 ± 399.7 | Arabic | [1] | |
| t₁/₂ (hr) | 3.2 ± 0.6 | Arabic | [1] | |
| 24 mg | Cmax (ng/mL) | 339.4 (77.3 - 776.4) | Chinese | [7] |
| Tmax (hr) | Not Reported | Chinese | [7] | |
| AUC₀₋ₜ (ng·hr/mL) | 1153.5 (278.5 - 3150.8) | Chinese | [7] | |
| t₁/₂ (hr) | 5.2 (2.0 - 11.4) | Chinese | [7] |
Note: Significant inter-individual and inter-ethnic variations in pharmacokinetic parameters have been observed.[7][8]
Metabolic Pathway
Betahistine is metabolized almost completely by monoamine oxidase (MAO) enzymes into 2-PAA.[9] This rapid conversion is the primary reason for the low systemic availability of the parent compound.
Caption: Metabolic conversion of Betahistine to 2-Pyridylacetic Acid (2-PAA).
Experimental Protocols
The quantification of 2-PAA to determine the pharmacokinetic profile of betahistine typically follows a standardized clinical and bioanalytical methodology.
Clinical Study Protocol
A representative pharmacokinetic study is conducted with the following design:
-
Study Design : An open-label, randomized, single-dose, two-period crossover study is commonly employed.[1][10] This design involves subjects receiving different formulations or doses of betahistine in separate periods, separated by a washout period of at least one week to prevent carryover effects.[1][10]
-
Subjects : Studies are typically conducted in healthy adult volunteers who have undergone screening to ensure they meet inclusion criteria.[1][7][10] Subjects are often required to fast overnight before drug administration, as food can slow the rate of absorption.[4]
-
Drug Administration : A single oral dose of a betahistine tablet (e.g., 8, 16, or 24 mg) is administered with a standardized volume of water.[3]
-
Blood Sampling : Venous blood samples are collected into tubes containing an anticoagulant (e.g., K2 EDTA) at multiple time points.[11] A typical schedule includes a pre-dose sample (0 hours) and numerous post-dose samples at intervals such as 0.25, 0.5, 0.75, 1, 1.5, 2, 4, 6, 8, 12, 16, and 24 hours.[3] Plasma is separated by centrifugation and stored frozen (e.g., at -80°C) until analysis.
-
Pharmacokinetic Analysis : Non-compartmental analysis is applied to the plasma concentration-time data of 2-PAA for each subject to calculate key pharmacokinetic parameters, including Cmax, Tmax, AUC₀₋ₜ, AUC₀₋ᵢₙf, and elimination half-life (t₁/₂).[1][3]
Bioanalytical Method: LC-MS/MS
A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is the standard for accurately quantifying 2-PAA in plasma.[7][11][12]
-
Sample Preparation : The analyte (2-PAA) and an internal standard (e.g., a deuterated version like 2-PAA-d6) are extracted from the plasma matrix.[11] This is achieved through either liquid-liquid extraction (LLE) or solid-phase extraction (SPE).[7][11]
-
Chromatographic Separation : The prepared extract is injected into a high-performance liquid chromatography (HPLC) system. The analytes are separated on a C18 or similar analytical column using a specific mobile phase composition.[12]
-
Mass Spectrometric Detection : The separated analytes are ionized (typically using positive electrospray ionization, ESI+) and detected by a tandem mass spectrometer.[7][13] The instrument is operated in Multiple Reaction Monitoring (MRM) mode, which provides high specificity and sensitivity by monitoring a specific precursor-to-product ion transition for both 2-PAA and its internal standard.[11][13]
-
Validation : The method is rigorously validated according to regulatory guidelines (e.g., FDA), ensuring it meets criteria for linearity, accuracy, precision, selectivity, and stability.[7][14] The lower limit of quantification (LLOQ) is typically in the low ng/mL range (e.g., 1.0 to 5.0 ng/mL).[7][11]
Caption: Workflow for a typical betahistine pharmacokinetic study.
References
- 1. researchgate.net [researchgate.net]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. mdpi.com [mdpi.com]
- 4. pdf.hres.ca [pdf.hres.ca]
- 5. white-medicine.com [white-medicine.com]
- 6. Safety, tolerability and pharmacokinetics of 2-pyridylacetic acid, a major metabolite of betahistine, in a phase 1 dose escalation study in subjects with ADHD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. LC-MS-MS analysis of 2-pyridylacetic acid, a major metabolite of betahistine: application to a pharmacokinetic study in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Betahistine | C8H12N2 | CID 2366 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. he02.tci-thaijo.org [he02.tci-thaijo.org]
- 11. An LC-MS/MS assay for the quantitative determination of 2-pyridyl acetic acid, a major metabolite and key surrogate for betahistine, using low-volume human K2 EDTA plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. journalcmpr.com [journalcmpr.com]
- 13. Comparative bioavailability of betahistine tablet formulations administered in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
A Comparative Guide to the Structure-Activity Relationship of Substituted Pyridinylethylamine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of substituted pyridinylethylamine derivatives, focusing on their structural activity relationships (SAR). The information is compiled from various scientific sources to aid in the research and development of novel therapeutics. We will delve into their interactions with various biological targets, supported by quantitative data, detailed experimental protocols, and visual representations of relevant pathways and workflows.
Quantitative Data Summary
The biological activity of substituted pyridinylethylamine derivatives is highly dependent on the nature and position of substituents on both the pyridine and ethylamine moieties. The following tables summarize the in vitro activities of various analogs against several key biological targets.
Nicotinic Acetylcholine Receptor (nAChR) Binding Affinity
Substituted pyridinylethylamine derivatives have been extensively studied as ligands for nicotinic acetylcholine receptors, showing a range of affinities and selectivities for different subtypes.
| Compound ID | Pyridine Substitution | Ethylamine Moiety Modification | nAChR Subtype | Binding Affinity (Ki, nM) |
| 1 | 5-Phenyl | Unmodified | α4β2 | 0.055[1] |
| 2 | 5-(m-Chlorophenyl) | Unmodified | α4β2 | 0.062[1] |
| 3 | 5-(p-Tolyl) | Unmodified | α4β2 | 0.11[1] |
| 4 | 5-H (Reference) | Unmodified | α4β2 | 0.15[1] |
| AK1 (S) | 3-Quinuclidine-triazole | - | α3β4 | 2.28[1] |
| AK3 (S) | 3-Quinuclidine-triazole | - | α3β4 | 3.18[1] |
Antiproliferative Activity Against Cancer Cell Lines
Certain pyridine derivatives have demonstrated significant antiproliferative effects against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common measure of a compound's potency.
| Compound ID | Pyridine Substitution | Other Structural Features | Cell Line | IC50 (µM) |
| Derivative 15 | CH3, COOEt | - | - | 0.18[2] |
| Derivative 17 | OMe | - | - | 0.044[2] |
| Derivative 18 | H | - | - | 4.22[2] |
| Compound 6c | Thiazolo-pyridopyrimidine | - | MCF-7 | 37.7[3] |
| Compound 10b | Thiazolo-pyridopyrimidine | - | MCF-7 | 31.8[3] |
| Compound 3a | Imidazo[1,2-a]pyrimidine | - | A549 | 5.988[4] |
Inhibition of β-Amyloid (Aβ) Aggregation
The aggregation of β-amyloid is a key pathological hallmark of Alzheimer's disease. Pyridine derivatives have been investigated as potential inhibitors of this process.
| Compound ID | Pyridine Substitution | Other Structural Features | Assay | IC50 (µM) |
| Carbamate 8 | Carbamate function | - | Aβ42 self-aggregation | Potent Inhibition |
| Carbamate 9 | Carbamate function | - | Aβ42 self-aggregation | Potent Inhibition |
| Carbamate 11 | Carbamate function | - | Aβ42 self-aggregation | Potent Inhibition |
| Compound D737 | Unspecified | - | Aβ42 fibrillization | ~10[5] |
| Compound 1 | Unspecified | Based on [Nle35,D-Pro37]Aβ42 structure | ThT Assay (4 days) | 13[6] |
| Compound 2 | Fragment of Compound 1 | - | ThT Assay (0 days) | 30[6] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments cited in the evaluation of substituted pyridinylethylamine derivatives.
Radioligand Binding Assay for Nicotinic Acetylcholine Receptors
This protocol describes a method for determining the binding affinity of compounds to nAChRs using a radiolabeled ligand, such as [3H]epibatidine.
Materials:
-
Rat brain tissue homogenate (or cell lines expressing specific nAChR subtypes)
-
Binding buffer (e.g., modified Krebs-Henseleit solution)
-
[3H]epibatidine (radioligand)
-
Non-specific binding inhibitor (e.g., nicotine at a high concentration, 100 µM)[7]
-
Test compounds (substituted pyridinylethylamine derivatives) at various concentrations
-
Whatman GF/C filters, presoaked in 0.3% polyethyleneimine[7]
-
Scintillation vials and scintillation cocktail
-
Liquid scintillation counter
-
Brandel cell harvester[7]
Procedure:
-
Tissue/Cell Preparation: Prepare a homogenate of the rat brain cortex or cerebellum in ice-cold binding buffer.[7]
-
Incubation: In a final volume of 0.5 ml, incubate the tissue homogenate with a fixed concentration of [3H]epibatidine (e.g., 200 pM for cortex, 300 pM for cerebellum) and varying concentrations of the test compound.[7] For determining non-specific binding, incubate the homogenate with [3H]epibatidine in the presence of 100 µM nicotine.[7]
-
Incubation Conditions: Incubate the samples for a defined period (e.g., 5 hours) at a specific temperature (e.g., 4°C).[7]
-
Termination of Binding: Terminate the assay by rapid filtration through Whatman GF/C filters using a Brandel cell harvester.[7]
-
Washing: Rapidly wash the filters with ice-cold binding buffer to remove unbound radioligand.[7]
-
Radioactivity Measurement: Place the filters in scintillation vials, add scintillation cocktail, and measure the bound radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the Ki values for the test compounds by analyzing the competition binding data using appropriate software (e.g., Prism).
MTT Assay for Antiproliferative Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity or cell proliferation.
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549)
-
Complete cell culture medium
-
96-well plates
-
Test compounds (substituted pyridine derivatives) dissolved in a suitable solvent (e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells into 96-well plates at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control. Incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by metabolically active cells.
-
Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability compared to the vehicle control and determine the IC50 value for each compound.
Thioflavin T (ThT) Assay for Aβ Aggregation Inhibition
The Thioflavin T (ThT) fluorescence assay is a standard method to monitor the formation of amyloid fibrils in vitro.
Materials:
-
Aβ peptide (e.g., Aβ42)
-
Assay buffer (e.g., phosphate buffer, pH 7.4)
-
Thioflavin T (ThT) stock solution
-
Test compounds (substituted pyridine derivatives)
-
96-well black plates
-
Fluorescence plate reader
Procedure:
-
Preparation of Aβ: Prepare a stock solution of Aβ peptide and pre-incubate it to form oligomers or fibrils, or use it directly to study the inhibition of aggregation from monomers.
-
Incubation: Incubate the Aβ peptide with and without various concentrations of the test compounds in the 96-well plate.
-
ThT Addition: Add ThT solution to each well.
-
Fluorescence Measurement: Measure the fluorescence intensity at an excitation wavelength of ~440 nm and an emission wavelength of ~485 nm.[5]
-
Data Analysis: The increase in fluorescence intensity corresponds to the formation of amyloid fibrils. Calculate the percentage of inhibition of Aβ aggregation for each compound concentration and determine the IC50 value.[8]
Visualizations
Diagrams of key signaling pathways and experimental workflows provide a clear visual understanding of the complex processes involved in the study of substituted pyridinylethylamine derivatives.
References
- 1. mdpi.com [mdpi.com]
- 2. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. A Novel Inhibitor of Amyloid β (Aβ) Peptide Aggregation: FROM HIGH THROUGHPUT SCREENING TO EFFICACY IN AN ANIMAL MODEL OF ALZHEIMER DISEASE - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design of β-amyloid aggregation inhibitors from a predicted structural motif - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Re-Evaluation of Nicotinic Acetylcholine Receptors in Rat Brain by a Tissue-Segment Binding Assay [frontiersin.org]
- 8. Inhibition of β-Amyloid Aggregation in Alzheimer’s Disease: The Key Role of (Pro)electrophilic Warheads - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vitro and In Vivo Efficacy of 4-[2-(Methylamino)ethyl]pyridine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of 4-[2-(Methylamino)ethyl]pyridine, a primary metabolite of the anti-vertigo drug betahistine. Its performance is evaluated against betahistine and other relevant histamine receptor agonists, supported by experimental data to inform preclinical research and drug development in the context of vestibular and inner ear disorders.
In Vitro Efficacy: Histamine Receptor Binding Affinity
The primary mechanism of action of this compound and its parent compound, betahistine, is believed to be through their interaction with histamine receptors. The binding affinities of these compounds for H1 and H3 receptors have been characterized, while their affinity for H2 receptors appears to be negligible.
Data Summary: Histamine Receptor Binding Affinities (Ki)
| Compound | H1 Receptor (Ki in µM) | H3 Receptor (Ki in µM) | H2 Receptor Affinity |
| This compound (AEP) | No significant affinity | Micromolar affinity[1] | Above mM range[1] |
| Betahistine (BH) | ~10[1] | Micromolar affinity[1] | Above mM range[1] |
| 2-Pyridylethylamine | Selective Agonist[2] | - | Agonist action[3] |
| 4-Methylhistamine | >10,000[4] | 19,000[4] | >10,000[4] |
Note: A lower Ki value indicates a higher binding affinity.
In Vivo Efficacy: Modulation of Inner Ear Function
In vivo studies have focused on the effects of this compound and betahistine on physiological parameters relevant to vestibular disorders, such as cochlear blood flow and the activity of vestibular sensory organs.
Cochlear Blood Flow in Guinea Pigs
Increased cochlear blood flow is considered a beneficial therapeutic effect for conditions like Ménière's disease, as it may help to resolve endolymphatic hydrops.
Data Summary: Effects on Cochlear Blood Flow
| Compound | Animal Model | Dosage | Effect on Cochlear Blood Flow |
| This compound (AEP) | Guinea Pig | Equimolar to Betahistine | Significant increase, greater than Betahistine |
| Betahistine (BH) | Guinea Pig | 1.000 mg/kg b.w. | Significant increase[5] |
Ampullar Receptor Activity in Frogs
The reduction of resting discharge in vestibular receptors without affecting mechanically-evoked responses is a desirable characteristic for an anti-vertigo agent, as it could decrease the sensation of vertigo without impairing normal balance reflexes.
Data Summary: Effects on Ampullar Receptor Activity
| Compound | Animal Model | Effect on Resting Discharge | Effect on Mechanically-Evoked Responses |
| This compound (AEP) | Frog | Significant reduction | Scanty effects |
| Betahistine (BH) | Frog | Significant reduction | Scanty effects |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the signaling pathways of relevant histamine receptors and a general workflow for a competitive radioligand binding assay used to determine binding affinities.
Experimental Protocols
In Vitro: Histamine Receptor Binding Assay (General Protocol)
This protocol outlines the general steps for a competitive radioligand binding assay to determine the binding affinity of a test compound for a specific histamine receptor subtype.
1. Membrane Preparation:
-
Crude synaptosomal membranes are prepared from rodent brains (e.g., guinea pig cerebellum for H1 receptors).[6]
-
The tissue is homogenized in a suitable buffer and centrifuged to pellet the membranes.
-
The final pellet is resuspended in the assay buffer.
2. Binding Assay:
-
The assay is typically performed in a 96-well plate.
-
To each well, the following are added in order:
-
Assay buffer
-
A known concentration of a specific radiolabeled ligand (e.g., [3H]mepyramine for H1 receptors).
-
A range of concentrations of the unlabeled competitor compound (e.g., this compound).
-
The prepared receptor membrane suspension to initiate the binding reaction.
-
-
Non-specific binding is determined in the presence of a high concentration of a known unlabeled ligand.
3. Incubation:
-
The plate is incubated at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium.
4. Separation:
-
The reaction is terminated by rapid filtration through glass fiber filters, separating the receptor-bound radioligand from the free radioligand.
-
The filters are washed with ice-cold buffer to remove any unbound radioactivity.
5. Quantification and Analysis:
-
The radioactivity retained on the filters is measured using a scintillation counter.
-
The data is analyzed using non-linear regression to determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).
-
The Ki (inhibitory constant) is then calculated from the IC50 value using the Cheng-Prusoff equation.
In Vivo: Cochlear Blood Flow Measurement in Guinea Pigs (Intravital Fluorescence Microscopy)
This method allows for the direct visualization and quantification of blood flow in the cochlear microvasculature.
1. Animal Preparation:
-
Anesthetized guinea pigs are used.
-
The cochlea is surgically exposed.
2. Visualization of Blood Flow:
-
A fluorescent dye (e.g., fluorescein isothiocyanate-dextran) is injected intravenously to visualize the blood plasma.
-
The cochlear microcirculation is observed using a fluorescence microscope equipped with a camera.
3. Data Acquisition:
-
Baseline cochlear blood flow is recorded for a set period before the administration of the test compound.
-
The test compound (e.g., this compound or betahistine) is administered intravenously.
-
Cochlear blood flow is continuously monitored and recorded for a specified duration after administration.[5]
4. Data Analysis:
-
The recorded images are analyzed to determine changes in red blood cell velocity and vessel diameter.
-
The percentage change in cochlear blood flow from baseline is calculated.
In Vivo: Recording of Ampullar Receptor Activity in Frogs
This ex vivo preparation allows for the direct measurement of the electrical activity of the vestibular sensory neurons.
1. Preparation of Isolated Semicircular Canals:
-
The labyrinth is dissected from a frog.
-
The posterior semicircular canal is isolated and placed in a recording chamber perfused with a physiological solution.
2. Recording of Nerve Activity:
-
The ampullar nerve is carefully dissected and placed on a recording electrode to measure the multiunit nerve firing rate.
-
The resting (spontaneous) discharge rate of the ampullar receptors is recorded.
3. Mechanical Stimulation:
-
The semicircular canal can be mechanically stimulated to evoke responses, allowing for the differentiation of effects on resting versus evoked activity.
4. Drug Application:
-
The test compound (e.g., this compound or betahistine) is added to the perfusing solution at various concentrations.
-
The effects on both the resting discharge and the mechanically-evoked responses are recorded and analyzed.
References
- 1. Binding affinity profile of betahistine and its metabolites for central histamine receptors of rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2-Pyridylethylamine - Wikipedia [en.wikipedia.org]
- 3. A study of antagonist affinities for the human histamine H2 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Betahistine Exerts a Dose-Dependent Effect on Cochlear Stria Vascularis Blood Flow in Guinea Pigs In Vivo | PLOS One [journals.plos.org]
- 6. Actions of betahistine at histamine receptors in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Isomeric Purity Analysis of 4-[2-(Methylamino)ethyl]pyridine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for determining the isomeric purity of 4-[2-(Methylamino)ethyl]pyridine, a critical quality attribute in pharmaceutical development and manufacturing. Positional isomers, such as 2-[2-(Methylamino)ethyl]pyridine and 3-[2-(Methylamino)ethyl]pyridine, can exhibit different pharmacological and toxicological profiles, necessitating their accurate quantification. This document outlines and compares the two primary chromatographic techniques for this analysis: Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), providing supporting data and detailed experimental protocols.
Introduction to Isomeric Impurities
This compound and its isomers are derivatives of pyridine. The position of the ethylamine substituent on the pyridine ring significantly influences the molecule's physicochemical properties and biological activity. The 2-isomer, 2-[2-(Methylamino)ethyl]pyridine, is commonly known as betahistine, a drug used to treat Ménière's disease. The presence of the 2- and 3-isomers as impurities in a sample of this compound can arise from the synthetic route, particularly if the starting material, such as a picoline (methylpyridine), contains isomeric impurities.[1][2]
The structures of the target analyte and its common positional isomers are presented below.
Figure 1: Structures of this compound and its 2- and 3-isomers.
Analytical Methodologies: A Comparative Overview
Both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are powerful techniques for the separation and quantification of positional isomers. The choice between these methods depends on factors such as the volatility and thermal stability of the analyte, the required sensitivity, and the available instrumentation.
| Feature | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) |
| Principle | Separation based on volatility and interaction with a stationary phase in a gaseous mobile phase. | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. |
| Typical Stationary Phases | Polysiloxanes (e.g., DB-5, Stabilwax), Polyethylene glycol. | Reversed-phase (C18, C8), Normal-phase (Silica, Cyano), Chiral phases, Ion-exchange. |
| Analytes | Volatile and thermally stable compounds. | Wide range of compounds, including non-volatile and thermally labile ones. |
| Derivatization | May be required to increase volatility and thermal stability. | Generally not required for these analytes. |
| Detection | Flame Ionization Detector (FID), Mass Spectrometry (MS).[3] | UV-Visible Spectroscopy (UV), Mass Spectrometry (MS). |
| Advantages | High resolution, sensitive for volatile compounds. | Versatile, suitable for a wide range of compounds, non-destructive. |
| Disadvantages | Requires volatile and thermally stable analytes, potential for thermal degradation. | Can consume larger volumes of solvents, potentially lower resolution for some volatile isomers compared to capillary GC. |
Table 1: General Comparison of GC and HPLC for Isomeric Purity Analysis
Gas Chromatography (GC) Method
GC is a suitable technique for the analysis of pyridine derivatives due to their volatility. Capillary GC, with its high resolving power, is particularly effective for separating closely related isomers.
Experimental Protocol: GC-FID
A Flame Ionization Detector (FID) is a robust and widely used detector for organic compounds.
-
Instrumentation: Gas chromatograph equipped with a split/splitless injector and a flame ionization detector.
-
Column: A polar capillary column such as a Stabilwax-DB (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent polyethylene glycol (PEG) phase is recommended to achieve separation based on polarity differences.
-
Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 220 °C.
-
Hold at 220 °C for 5 minutes.
-
-
Detector Temperature: 280 °C.
-
Injection Volume: 1 µL.
-
Sample Preparation: Dissolve the sample in a suitable solvent such as methanol or isopropanol to a concentration of approximately 1 mg/mL.
Expected Performance and Data
| Parameter | Expected Value |
| Elution Order | 3-isomer < 4-isomer < 2-isomer (tentative, based on polarity) |
| Resolution (Rs) | > 1.5 between adjacent peaks |
| Limit of Quantification (LOQ) | ~0.01% (w/w) |
| Linearity (r²) | > 0.999 |
| Precision (%RSD) | < 2% |
Table 2: Expected Performance Data for GC-FID Method
High-Performance Liquid Chromatography (HPLC) Method
HPLC offers significant versatility in method development through the choice of stationary and mobile phases. Reversed-phase HPLC is the most common mode for the analysis of polar compounds like pyridine derivatives.
Experimental Protocol: RP-HPLC-UV
A reversed-phase method using a C18 column with UV detection is a standard approach.
-
Instrumentation: HPLC system with a quaternary or binary pump, autosampler, column oven, and a UV-Visible detector.
-
Column: A C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is a good starting point. For enhanced separation of positional isomers, columns with alternative selectivities, such as those with phenyl-hexyl or embedded polar groups, can be explored. Columns designed for π-π interactions (e.g., PYE or NPE) can also be effective for separating aromatic positional isomers.[4]
-
Mobile Phase:
-
A: 20 mM ammonium acetate buffer, pH adjusted to 4.5 with acetic acid.
-
B: Acetonitrile.
-
-
Gradient Elution:
-
0-5 min: 10% B
-
5-20 min: 10% to 50% B
-
20-25 min: 50% B
-
25-26 min: 50% to 10% B
-
26-30 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 260 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the mobile phase at the initial conditions to a concentration of approximately 0.5 mg/mL.
Expected Performance and Data
The separation in reversed-phase HPLC is governed by the hydrophobicity of the isomers. The elution order may differ from that in GC.
| Parameter | Expected Value |
| Elution Order | Dependent on specific column and mobile phase conditions. |
| Resolution (Rs) | > 1.5 between adjacent peaks |
| Limit of Quantification (LOQ) | ~0.02% (w/w) |
| Linearity (r²) | > 0.999 |
| Precision (%RSD) | < 2% |
Table 3: Expected Performance Data for RP-HPLC-UV Method
Visualization of Analytical Workflow and Logic
The following diagrams illustrate the general workflow for isomeric purity analysis and a decision-making process for method selection.
Figure 2: General workflow for the analysis of isomeric purity.
Figure 3: Decision tree for selecting an analytical method.
Conclusion
Both GC and HPLC are highly capable techniques for the isomeric purity analysis of this compound.
-
GC is an excellent choice for its high resolving power, especially with capillary columns, provided the isomers are thermally stable.
-
HPLC offers greater flexibility in method development and is suitable for a broader range of analytes, including those that may be thermally labile.
The selection of the most appropriate technique will depend on the specific requirements of the analysis, including the expected impurity levels, the available instrumentation, and the need for orthogonal methods for validation purposes. The provided experimental protocols serve as robust starting points for method development and validation in a regulated environment.
References
Safety Operating Guide
Proper Disposal of 4-[2-(Methylamino)ethyl]pyridine: A Step-by-Step Guide
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental compliance. This guide provides essential, immediate safety and logistical information for the proper disposal of 4-[2-(Methylamino)ethyl]pyridine.
Hazard Summary
Before handling this compound for any purpose, including disposal, it is crucial to be aware of its potential hazards. This information is summarized from safety data sheets (SDS) and should inform your risk assessment and handling procedures.
| Hazard Statement | GHS Classification |
| Harmful if swallowed | Acute toxicity, oral (Category 4)[1][2] |
| Causes skin irritation | Skin irritation (Category 2)[1][2] |
| Causes serious eye damage | Serious eye damage (Category 1)[1][2] |
| May cause respiratory irritation | Specific target organ toxicity – single exposure (Category 3), Respiratory tract irritation[1][2] |
Personal Protective Equipment (PPE)
When handling this compound for disposal, it is imperative to use appropriate personal protective equipment to prevent exposure.
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.[1][3][4]
-
Skin Protection: Wear appropriate protective gloves (e.g., nitrile rubber) and a lab coat or other protective clothing to prevent skin contact.[1][3][4]
-
Respiratory Protection: Use in a well-ventilated area, preferably under a chemical fume hood, to avoid inhaling vapors or dust.[1][3] If ventilation is inadequate, a NIOSH/MSHA or European Standard EN 149 approved respirator may be necessary.[4]
Step-by-Step Disposal Procedure
The disposal of this compound must be conducted in compliance with all applicable local, national, and international regulations. The following steps provide a general guideline for its proper disposal.
Step 1: Waste Identification and Segregation
-
Identify: Clearly identify the waste as this compound.
-
Segregate: Do not mix with other waste streams unless explicitly permitted by your institution's waste management guidelines. Keep it separate from incompatible materials such as strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.[3]
Step 2: Waste Collection and Storage
-
Container: Use a designated, properly labeled, and leak-proof container for collecting the waste. A polyethylene or polypropylene container is suitable.[5]
-
Labeling: The container must be clearly labeled with the chemical name "this compound" and appropriate hazard symbols (e.g., corrosive, harmful).
-
Storage: Store the waste container in a well-ventilated, designated chemical waste storage area.[1][3] The container should be kept tightly closed and stored locked up.[1][3]
Step 3: Spill Management
In the event of a spill, follow these procedures:
-
Evacuate: Clear the area of all personnel.[5]
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: For small spills, absorb the chemical with an inert, non-combustible material such as dry earth, sand, or vermiculite.[6] For larger spills, dike the area to prevent spreading.[6]
-
Collection: Carefully sweep or shovel the absorbed material into a suitable container for disposal.[3][6]
-
Decontamination: Clean the spill area thoroughly with soap and water.
-
Reporting: Report the spill to your institution's environmental health and safety (EHS) office.
Step 4: Final Disposal
-
Professional Disposal: The final disposal of this compound must be handled by a licensed and approved waste disposal company.[3][4][7] Do not attempt to dispose of this chemical down the drain or in the regular trash.[4][5]
-
Documentation: Maintain records of the waste generated, including the chemical name, quantity, and date of disposal, in accordance with your institution's policies and regulatory requirements.
-
Consult EHS: Always consult your institution's EHS office for specific guidance on chemical waste disposal procedures. They can provide information on approved waste vendors and specific regulatory requirements.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. This compound - Safety Data Sheet [chemicalbook.com]
- 2. Methyl[2-(pyridin-4-yl)ethyl]amine | C8H12N2 | CID 143276 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. jubilantingrevia.com [jubilantingrevia.com]
- 7. fishersci.com [fishersci.com]
Essential Safety and Logistical Information for Handling 4-[2-(Methylamino)ethyl]pyridine
For researchers, scientists, and drug development professionals, ensuring safe handling of chemicals like 4-[2-(Methylamino)ethyl]pyridine is paramount. This guide provides immediate, essential safety protocols, operational procedures, and disposal plans to minimize risks and ensure a secure laboratory environment.
Chemical Identifier:
| Property | Value |
| Chemical Name | This compound |
| Synonyms | N-Methyl-2-(pyridin-4-yl)ethanamine |
| CAS Number | 55496-55-4 |
| Molecular Formula | C8H12N2 |
| Molecular Weight | 136.19 g/mol |
Hazard Summary
While a specific, comprehensive Safety Data Sheet (SDS) for this compound may vary between suppliers, the hazards can be inferred from its pyridine structure and available data. Pyridine derivatives are often toxic and should be handled with care to avoid inhalation, ingestion, and skin contact.[1][2] GHS classifications for similar compounds indicate potential for acute oral toxicity, skin irritation, and serious eye damage.[3]
GHS Hazard Statements (based on aggregated data): [3]
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H318: Causes serious eye damage.
-
H335: May cause respiratory irritation.
Always consult the specific SDS provided by the supplier for the most accurate and detailed hazard information.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is crucial to minimize exposure. The following table summarizes the recommended PPE for various laboratory activities involving this compound.
| Activity | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Preparing Solutions (in a fume hood) | Safety goggles or a face shield.[2] | Chemical-resistant gloves (Nitrile or Neoprene recommended).[1][4] | Laboratory coat.[1][2] | Not generally required if handled in a certified chemical fume hood.[2] |
| Conducting Reactions (in a fume hood) | Safety goggles or a face shield.[2] | Chemical-resistant gloves (Nitrile or Neoprene recommended).[1][4] | Laboratory coat.[1][2] | Not generally required if handled in a certified chemical fume hood.[2] |
| Handling Outside of a Fume Hood (e.g., transport) | Safety goggles.[1] | Chemical-resistant gloves.[1] | Laboratory coat.[1] | A respirator with appropriate organic vapor cartridges may be required if there is a risk of exceeding exposure limits.[4] |
| Spill Cleanup | Chemical splash goggles and a face shield.[1] | Heavy-duty chemical-resistant gloves. | Chemical-resistant apron or coveralls. | A full-face respirator with appropriate organic vapor cartridges.[4] |
| Waste Disposal | Safety goggles.[2] | Chemical-resistant gloves.[1] | Laboratory coat.[1][2] | Not generally required if containers are sealed and handled properly.[2] |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational plan is critical for safe handling.
1. Preparation and Engineering Controls:
-
Ventilation: All work with this compound should be conducted in a properly functioning and certified chemical fume hood to minimize inhalation exposure.[1][2]
-
Emergency Equipment: Ensure that an emergency eyewash station and safety shower are readily accessible and have been recently tested.[2]
-
Material & Equipment: Gather all necessary chemicals, equipment, and PPE before starting the experiment.
2. Standard Handling Procedure:
-
PPE: Don the appropriate PPE as outlined in the table above. For routine handling, this includes safety goggles, a lab coat, and nitrile or neoprene gloves.[1][2]
-
Work Area: Conduct all manipulations of the chemical within the fume hood.
-
Dispensing: Carefully dispense the required amount of the chemical, avoiding splashes and aerosol generation. Keep containers tightly closed when not in use.[1]
-
Storage: Store this compound in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and acids.[5] The container should be clearly labeled and tightly sealed.[1][6]
3. Decontamination:
-
Work Surface: After handling, wipe down the work area within the fume hood with an appropriate solvent.
-
Personal Decontamination: Wash hands thoroughly with soap and water after removing gloves.[7] Contaminated clothing should be removed and laundered separately before reuse.[6][7]
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
1. Waste Collection:
-
Containers: Use a designated, properly labeled, and leak-proof container for all waste.
-
Segregation: Do not mix this waste with other incompatible waste streams.
-
Contaminated Materials: All disposables, such as gloves, pipette tips, and absorbent paper contaminated with the chemical, should be placed in the designated solid waste container.
2. Waste Storage:
-
Store the sealed waste container in a designated, well-ventilated, and cool area away from incompatible materials.[5]
3. Waste Disposal:
-
Dispose of the hazardous waste through your institution's environmental health and safety (EHS) office. Follow all local, state, and federal regulations for hazardous waste disposal.[6] Never dispose of this chemical down the drain.[8]
Emergency Procedures
Spill Response:
-
Small Spills (within a fume hood):
-
Alert others in the immediate area.
-
Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand).[2]
-
Carefully collect the absorbed material into a designated hazardous waste container.
-
Decontaminate the spill area with a suitable solvent and then wash with soap and water.[2]
-
-
Large Spills (or spills outside a fume hood):
First Aid Measures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][6]
-
Skin Contact: Immediately wash off with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation occurs.[6]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[6]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[6]
Visual Workflow for Safe Handling
References
- 1. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 2. benchchem.com [benchchem.com]
- 3. Methyl[2-(pyridin-4-yl)ethyl]amine | C8H12N2 | CID 143276 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 6. This compound - Safety Data Sheet [chemicalbook.com]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 8. ehs.washington.edu [ehs.washington.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
